5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid
描述
属性
IUPAC Name |
5-amino-1-(4-methylphenyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-7-2-4-8(5-3-7)14-10(12)9(6-13-14)11(15)16/h2-6H,12H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APMQYFHSZSHAOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404251 | |
| Record name | 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14678-93-4 | |
| Record name | 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid synthesis pathway
An In-Depth Technical Guide to the Synthesis of 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic Acid
Introduction
This compound is a substituted aminopyrazole derivative. The aminopyrazole scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a wide range of biologically active compounds.[1] This technical guide provides a detailed overview of a common and effective synthetic pathway for this compound, intended for researchers, scientists, and professionals in drug development and organic synthesis.
The described synthesis is a multi-step process commencing from readily available starting materials. The core of this strategy involves the construction of the pyrazole ring through a cyclocondensation reaction, a widely employed method for synthesizing such heterocyclic systems.[2] This guide will furnish detailed experimental protocols, present quantitative data in a structured format, and provide visual diagrams of the synthetic pathway.
Overall Synthesis Pathway
The synthesis of the target compound is typically achieved in three main stages:
-
Preparation of Ethyl (ethoxymethylene)cyanoacetate: This key intermediate is synthesized from ethyl cyanoacetate and triethyl orthoformate.
-
Formation of the Pyrazole Ring: The pyrazole core is constructed via a cyclocondensation reaction between 4-methylphenylhydrazine (p-tolylhydrazine) and ethyl (ethoxymethylene)cyanoacetate to yield the ethyl ester of the target molecule.
-
Hydrolysis: The final step involves the saponification of the ethyl ester to afford the desired this compound.
Experimental Protocols
Stage 1: Synthesis of Ethyl (ethoxymethylene)cyanoacetate
This procedure outlines the preparation of the key intermediate, ethyl (ethoxymethylene)cyanoacetate, from ethyl cyanoacetate and triethyl orthoformate.[3][4]
Methodology:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl cyanoacetate and an excess of acetic anhydride.
-
Add triethyl orthoformate to the mixture.
-
Heat the reaction mixture to 140-160°C and maintain it at this temperature under reflux for 4-5 hours.[3][5]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent and excess reagents by distillation under reduced pressure.
-
The resulting crude product can be purified by recrystallization from ethanol to yield ethyl (ethoxymethylene)cyanoacetate as a solid.
Quantitative Data:
| Reagent | Molar Mass ( g/mol ) | Moles | Volume (mL) | Mass (g) |
| Ethyl Cyanoacetate | 113.12 | 1.0 | ~95 | 113.12 |
| Triethyl Orthoformate | 148.20 | 1.1 | ~165 | 163.02 |
| Acetic Anhydride | 102.09 | - | ~375 | - |
| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Reported Yield (%) | |
| Ethyl (ethoxymethylene)cyanoacetate | 169.16 | 169.16 | 80-85 |
Stage 2: Synthesis of Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate
This stage involves the crucial cyclocondensation reaction to form the pyrazole ring system. The procedure is adapted from the synthesis of the analogous phenyl derivative.
Methodology:
-
In a round-bottom flask, dissolve 4-methylphenylhydrazine (or its hydrochloride salt) in ethanol. If the hydrochloride salt is used, add an equivalent of a base like sodium acetate to liberate the free hydrazine.
-
Add a stoichiometric equivalent of ethyl (ethoxymethylene)cyanoacetate to the solution.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
Quantitative Data:
| Reagent | Molar Mass ( g/mol ) | Moles | Mass (g) |
| 4-Methylphenylhydrazine | 122.17 | 1.0 | 122.17 |
| Ethyl (ethoxymethylene)cyanoacetate | 169.16 | 1.0 | 169.16 |
| Ethanol | - | - | Sufficient Volume |
| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Estimated Yield (%) |
| Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate | 245.28 | 245.28 | 75-85 |
Stage 3: Hydrolysis of Ethyl Ester to Carboxylic Acid
The final step is the saponification of the ethyl ester to the target carboxylic acid, followed by acidification.
Methodology:
-
Suspend or dissolve the ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 2M NaOH).
-
Heat the mixture to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC, observing the disappearance of the starting ester).
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify the solution to a pH of approximately 4-5 by the slow addition of an acid, such as 2M hydrochloric acid. This will precipitate the carboxylic acid.
-
Collect the solid precipitate by filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum.
-
The product can be further purified by recrystallization if necessary.
Quantitative Data:
| Reagent | Molar Mass ( g/mol ) | Moles | Mass (g) |
| Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate | 245.28 | 1.0 | 245.28 |
| Sodium Hydroxide | 40.00 | 2.0-3.0 | 80.00 - 120.00 |
| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Estimated Yield (%) |
| This compound | 217.23 | 217.23 | 90-95 |
Conclusion
The synthetic pathway detailed in this guide provides a reliable and efficient method for the laboratory-scale preparation of this compound. The procedures are based on well-established chemical transformations and utilize readily accessible reagents. By following the outlined experimental protocols, researchers can successfully synthesize this valuable heterocyclic compound for further investigation in pharmaceutical and agrochemical applications.[5]
References
- 1. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Ethyl (ethoxymethylene)cyanoacetate | 94-05-3 [chemicalbook.com]
- 4. WO2011064798A1 - Process for the preparation of a pyrazole derivative - Google Patents [patents.google.com]
- 5. echemi.com [echemi.com]
An In-depth Technical Guide to a Closely Related Structure: The Crystal Structure of Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate
Disclaimer: The crystal structure for 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid is not publicly available in the searched crystallographic databases. This guide provides a detailed analysis of a closely related compound, Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate , which shares the 5-amino-1-(4-methylphenyl)pyrazole core.
This technical guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the crystal structure and synthesis of Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. The information is presented through structured data tables, detailed experimental protocols, and a workflow visualization.
Molecular Structure and Crystallographic Data
The title molecule, C13H15N3O4S, features benzene and pyrazole rings inclined to each other at a dihedral angle of 77.48 (3)°.[1] The crystal structure is stabilized by a network of hydrogen bonds. Two amino hydrogen atoms are involved in bifurcated hydrogen bonds, one intramolecular (N—H⋯O) and one intermolecular (N—H⋯O(N)). These intermolecular hydrogen bonds link the molecules into chains. Furthermore, π–π interactions are observed between the benzene and pyrazole rings of neighboring molecules, with a centroid-centroid distance of 3.680 (3) Å, which helps in the formation of layers.[1]
Crystallographic Data
| Parameter | Value |
| Empirical Formula | C13H15N3O4S |
| Formula Weight | 309.34 |
| Crystal System | Monoclinic |
| Space Group | P2/n |
| Temperature (K) | 100 |
| Wavelength (Å) | 1.54184 |
| Cell Dimensions | |
| a (Å) | 6.27869 (7) |
| b (Å) | 15.43607 (12) |
| c (Å) | 15.27141 (13) |
| β (°) | 96.2633 (9) |
| Volume (ų) | 1471.24 (2) |
| Z | 4 |
| Calculated Density (Mg m⁻³) | 1.397 |
Data sourced from Acta Crystallographica Section E.[1][2]
Data Collection and Refinement
| Parameter | Value |
| Diffractometer | Oxford Diffraction Xcalibur (Atlas, Nova) |
| Radiation Source | Nova (Cu) X-ray Source |
| Absorption Correction | Multi-scan |
| Tmin / Tmax | 0.800 / 1.000 |
| Reflections Collected | 51079 |
| Independent Reflections | 3043 |
| Reflections with I > 2σ(I) | 3035 |
| Rint | 0.024 |
| Refinement Method | Full-matrix least-squares on F² |
| R[F² > 2σ(F²)] | 0.027 |
| wR(F²) | 0.074 |
| Goodness-of-fit (S) | 1.05 |
| Parameters | 201 |
| Δρmax / Δρmin (e Å⁻³) | 0.34 / -0.39 |
Data sourced from Acta Crystallographica Section E.[1][2]
Experimental Protocols
Synthesis of Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate
The synthesis of the title compound is achieved through the reaction of an unsaturated ketone, (E)-ethyl 2-cyano-3-ethoxyacrylate, with 4-methylbenzenesulfonohydrazide. The reaction is conducted in ethanol and heated at reflux for 16 hours. This procedure yields 4,5-dihydro-1H-pyrazole analogues with satisfactory yields. For the title compound, the reported yield is 65%.[1]
Crystallization
Single crystals of diffraction quality were obtained by the slow diffusion of an ethanol solution of the compound.[1]
Workflow Visualizations
The following diagram illustrates the experimental workflow for the synthesis and crystallization of Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate.
References
Physical and chemical properties of 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological significance of 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid. This pyrazole derivative is a compound of interest in pharmaceutical and agrochemical research.
Core Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁N₃O₂ | Chem-Impex |
| Molecular Weight | 217.23 g/mol | Chem-Impex |
| Melting Point | 180-187 °C | Chem-Impex |
| Appearance | Off-white flakes | --INVALID-LINK-- |
| Boiling Point | Data not available | N/A |
| Solubility | Data not available | N/A |
| pKa | Data not available | N/A |
Spectral Analysis
Detailed spectral data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) for this compound are not extensively reported. However, analysis of related pyrazole derivatives provides expected spectral characteristics.
-
¹H NMR: Protons of the pyrazole and phenyl rings, the amino group, the carboxylic acid, and the methyl group would exhibit characteristic chemical shifts.
-
¹³C NMR: The spectrum would show distinct signals for the carbon atoms of the pyrazole and phenyl rings, the carboxylic acid carbonyl, and the methyl group.
-
FT-IR: The spectrum would be characterized by absorption bands corresponding to N-H stretching of the amino group, O-H stretching of the carboxylic acid, C=O stretching of the carbonyl group, and C-H stretching of the aromatic and methyl groups.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight, along with fragmentation patterns characteristic of the pyrazole structure.
Synthesis and Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is not explicitly available. However, a common synthetic route for similar 5-aminopyrazole-4-carboxylic acids involves a two-step process:
-
Formation of the ethyl ester precursor: Reaction of a substituted hydrazine with an ethoxymethylenemalononitrile derivative.
-
Hydrolysis of the ester: Conversion of the ethyl ester to the corresponding carboxylic acid.
Based on this general method, a plausible synthesis for the title compound is outlined below.
Experimental Workflow: Proposed Synthesis
Caption: Proposed two-step synthesis of the target compound.
Step 1: Synthesis of Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate
This step involves the cyclization reaction between ethyl (ethoxymethylene)cyanoacetate and p-tolylhydrazine.
Procedure:
-
A solution of p-tolylhydrazine (1 equivalent) and ethyl (ethoxymethylene)cyanoacetate (1 equivalent) is prepared in a suitable solvent, such as acetic acid and water.
-
The reaction mixture is heated, for example, on a steam bath, for an extended period (e.g., 16 hours) to facilitate the cyclization.[2]
-
Upon completion, the reaction mixture is cooled, and the product, ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate, is isolated, for instance, by filtration.
-
The crude product can be purified by recrystallization from an appropriate solvent.
Step 2: Hydrolysis to this compound
The ethyl ester from the previous step is hydrolyzed to the final carboxylic acid.
Procedure:
-
The ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate is suspended in a suitable solvent system, such as a mixture of ethanol and an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).
-
The mixture is heated under reflux until the hydrolysis is complete, which can be monitored by techniques like thin-layer chromatography.
-
After cooling, the reaction mixture is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.
-
The solid product is collected by filtration, washed with water, and dried to yield this compound.
Biological Activity and Signaling Pathways
While the specific biological activities of this compound are not extensively detailed, the 5-aminopyrazole scaffold is a known pharmacophore with a wide range of biological activities.[3] Derivatives of this class have shown potential as anti-inflammatory and analgesic agents.[1]
Notably, several 5-aminopyrazole derivatives have been identified as inhibitors of Fibroblast Growth Factor Receptors (FGFRs). Aberrant FGFR signaling is implicated in various cancers, making FGFRs attractive therapeutic targets.
FGFR Signaling Pathway
The binding of Fibroblast Growth Factors (FGFs) to their receptors (FGFRs) initiates a cascade of downstream signaling events that regulate crucial cellular processes like proliferation, differentiation, and survival.
Caption: Overview of the FGFR signaling pathway and the inhibitory action of 5-aminopyrazole derivatives.
Activation of FGFRs leads to the recruitment of docking proteins such as FRS2, which in turn activate major downstream pathways including the RAS-MAPK, PI3K-AKT, and PLCγ pathways.[4][5] These cascades ultimately modulate gene expression to control cellular responses. 5-aminopyrazole-based inhibitors can block the kinase activity of FGFR, thereby inhibiting these downstream signals and potentially halting cancer cell proliferation.
Applications and Future Directions
This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic or agrochemical applications.[1] Its structural similarity to known FGFR inhibitors suggests that it could be a scaffold for the development of novel anticancer agents. Further research is warranted to fully elucidate its physicochemical properties, optimize its synthesis, and explore its biological activity profile in detail.
References
The Pyrazole Scaffold: A Versatile Core in Modern Drug Discovery
An In-depth Technical Guide on the Mechanism of Action of Pyrazole-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, and its role as a bioisostere for other aromatic systems, have made it a cornerstone in the development of a diverse array of therapeutic agents.[1][2] This technical guide delves into the core mechanisms of action of prominent pyrazole-based compounds, offering insights into their molecular targets, signaling pathways, and the experimental methodologies used to elucidate their functions.
Anti-Inflammatory Action: Selective COX-2 Inhibition
A significant breakthrough in anti-inflammatory therapy was the development of selective cyclooxygenase-2 (COX-2) inhibitors, with the pyrazole-containing drug Celecoxib being a prime example.[3][4][5]
Mechanism of Action: Celecoxib selectively inhibits the COX-2 isoform of the cyclooxygenase enzyme, which is responsible for the conversion of arachidonic acid to prostaglandins, key mediators of pain and inflammation.[4][5][6] Unlike non-selective NSAIDs that inhibit both COX-1 and COX-2, celecoxib's selectivity for COX-2 is attributed to its sulfonamide side chain, which binds to a hydrophilic side pocket present in the COX-2 active site but absent in COX-1.[3][5] This selective inhibition reduces the production of pro-inflammatory prostaglandins while sparing the gastroprotective prostaglandins synthesized by COX-1.[6]
Signaling Pathway:
Quantitative Data: COX-2 Inhibition by Pyrazole Derivatives
| Compound | Target | IC50 | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | COX-2 | 0.29 µM | >172 | [7] |
| Compound 5f | COX-2 | 1.50 µM | 9.56 | [8] |
| Compound 6f | COX-2 | 1.15 µM | 8.31 | [8] |
| PYZ31 | COX-2 | 19.87 nM | - | [9] |
| PYZ28 | COX-2 | 0.26 µM | >192.3 | [9] |
| Compound 16a | COX-2 | - | 134.6 | [10] |
| Compound 18f | COX-2 | - | 42.13 | [10] |
Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)
A typical protocol for assessing COX-2 inhibitory activity involves the following steps:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., in DMSO).
-
Reconstitute human recombinant COX-2 enzyme in an appropriate buffer.
-
Prepare a reaction mix containing assay buffer, a fluorescent probe, and a cofactor (e.g., heme).
-
-
Assay Procedure:
-
Add the reaction mix to the wells of a 96-well plate.
-
Add the test compound at various concentrations to the respective wells. Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control and a vehicle control (e.g., DMSO).
-
Pre-incubate the plate to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid as the substrate.
-
Incubate the plate at 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
The fluorescence generated is proportional to the amount of prostaglandin G2 produced.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[11][12]
-
Vasodilation: Phosphodiesterase-5 (PDE-5) Inhibition
The pyrazole-containing compound Sildenafil revolutionized the treatment of erectile dysfunction through its potent and selective inhibition of phosphodiesterase type 5 (PDE-5).[13][14][15]
Mechanism of Action: Sildenafil is a selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE-5).[13][14] In the physiological process of penile erection, the release of nitric oxide (NO) upon sexual stimulation activates guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate (cGMP).[15] cGMP, in turn, induces smooth muscle relaxation in the corpus cavernosum, allowing for increased blood flow and erection.[15] PDE-5 is the primary enzyme responsible for the degradation of cGMP in this tissue.[13] By inhibiting PDE-5, sildenafil prevents the breakdown of cGMP, thereby enhancing and prolonging its vasodilatory effects.[14][15]
Signaling Pathway:
Quantitative Data: PDE-5 Inhibition by Sildenafil and its Derivatives
| Compound | Target | Ki/KD | IC50 | Reference |
| Sildenafil | PDE-5 | Ki = 1 nM | - | [16] |
| Sildenafil | PDE-5 | KD = 8.3-13.3 nM | - | |
| Sildenafil (with low cGMP) | PDE-5 | KD = 4.8 nM | - | |
| UK-122764 | PDE-5 | Ki = 5 nM | - | [16] |
| Zaprinast | PDE-5 | Ki = 130 nM | - | [16] |
| NSA-3 (Sildenafil derivative) | PDE-5 | Binding Energy = -115.65 kJ/mol | - | [6] |
Experimental Protocol: In Vitro PDE-5 Inhibition Assay (Fluorescence Polarization)
A common method to assess PDE-5 inhibition is through a fluorescence polarization assay:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., Sildenafil) in DMSO and create serial dilutions.
-
Dilute recombinant PDE-5 enzyme and a fluorescently labeled cGMP substrate (e.g., FAM-Cyclic-3',5'-GMP) in an appropriate assay buffer.
-
-
Assay Procedure:
-
Add the diluted test compound, a positive control, and a vehicle control to a 96-well black microplate.
-
Add the diluted PDE-5 enzyme to each well and incubate to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorescent cGMP substrate.
-
Incubate the plate at 37°C.
-
Stop the reaction by adding a binding agent that binds to the product (5'-GMP).
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization of each well using a microplate reader. The polarization value changes as the fluorescent substrate is converted to the product.
-
Calculate the percentage of PDE-5 inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[17]
-
Neuromodulation: Cannabinoid Receptor 1 (CB1) Antagonism
Rimonabant , a diarylpyrazole, was the first selective CB1 receptor antagonist to be clinically developed for the treatment of obesity and related metabolic disorders.
Mechanism of Action: Rimonabant acts as a selective antagonist or inverse agonist at the cannabinoid receptor 1 (CB1).[18][19] The endocannabinoid system, which includes the CB1 receptor, is involved in regulating appetite, energy balance, and mood. By blocking the CB1 receptor, Rimonabant was shown to reduce appetite and food intake, leading to weight loss.[18][19] It also demonstrated effects on peripheral metabolism.[19] However, due to adverse psychiatric side effects, its use has been discontinued in many countries.[18]
Signaling Pathway:
Quantitative Data: CB1 Receptor Binding Affinity of Pyrazole Derivatives
| Compound | Target | Ki | EC50 | Reference |
| Rimonabant | CB1 | 2 nM | - | [4] |
| PIMSR | CB1 | 17-57 nM | - | [4] |
| Compound 34 | CB1 | 6.9 nM | 46 nM (agonist) | [20][21] |
Experimental Protocol: CB1 Receptor Binding Assay (Radioligand)
The binding affinity of compounds to the CB1 receptor is often determined using a competitive radioligand binding assay:
-
Reagent Preparation:
-
Prepare cell membranes from cells expressing the CB1 receptor.
-
Prepare a stock solution of the test compound and a known high-affinity radioligand for the CB1 receptor (e.g., [³H]CP-55,940).
-
Prepare an assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, set up reactions for total binding (radioligand and membranes), non-specific binding (radioligand, membranes, and a high concentration of an unlabeled ligand), and competitive binding (radioligand, membranes, and varying concentrations of the test compound).
-
Incubate the plate to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from unbound radioligand.
-
Wash the filters with ice-cold assay buffer.
-
-
Data Acquisition and Analysis:
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 of the test compound from the competitive binding data.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[5]
-
Anticancer and Anti-inflammatory Activity: Kinase Inhibition
The pyrazole scaffold is a prominent feature in numerous small molecule kinase inhibitors used in oncology and for the treatment of inflammatory diseases.[7][22] These compounds typically act as ATP-competitive inhibitors.
Mechanism of Action: Pyrazole-based kinase inhibitors are designed to bind to the ATP-binding pocket of specific protein kinases, thereby preventing the phosphorylation of their downstream substrates. This inhibition can disrupt signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.[16] Different pyrazole derivatives have been developed to target a wide range of kinases, including EGFR, VEGFR-2, Aurora kinases, CDKs, and PI3K/AKT.[23][24][25]
Signaling Pathway (General Kinase Inhibition):
Quantitative Data: IC50 Values of Pyrazole-Based Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) | Antiproliferative IC50 (µM) | Cell Line | Reference |
| Compound 2 | Akt1 | 1.3 | 0.95 | HCT116 | [14] |
| Compound 7 | Aurora A | 28.9 | 0.381 | HT29 | [14] |
| Compound 7 | Aurora B | 2.2 | - | - | [14] |
| Compound 18 | Chk2 | 41.64 | - | - | [14] |
| Compound 43 | PI3 Kinase | - | 0.25 | MCF7 | [25] |
| Compound 48 | Haspin Kinase | >90% inhibition at 100 nM | 1.7 | HCT116 | [25] |
| Erlotinib (reference) | EGFR | - | 10.6 | HEPG2 | [24] |
| Compound 3 | EGFR | 60 | 4.07 | HEPG2 | [24] |
| Compound 9 | VEGFR-2 | 220 | - | - | [24] |
Experimental Protocol: In Vitro Kinase Inhibition Assay
A general protocol for an in vitro kinase assay is as follows:
-
Reagent Preparation:
-
Prepare stock solutions of the test compound.
-
Dilute the recombinant kinase and its specific substrate in kinase assay buffer.
-
Prepare an ATP solution.
-
-
Assay Procedure:
-
In a suitable microplate, add the kinase, substrate, and test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specific temperature for a defined period.
-
Stop the reaction.
-
-
Detection and Analysis:
-
The detection method depends on the assay format. Common methods include:
-
Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of radioactive phosphate into the substrate.
-
Luminescence-based assays: Detecting the amount of ATP remaining after the reaction (e.g., ADP-Glo™).
-
Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation.
-
-
Antimicrobial Action
Pyrazole derivatives have also emerged as promising antimicrobial agents, with mechanisms targeting essential bacterial processes.
Mechanism of Action: The antibacterial mode of action for some pyrazole-based compounds involves the disruption of the bacterial cell wall.[20] Others have been identified as inhibitors of bacterial DNA gyrase, an enzyme crucial for DNA replication and repair.[20]
Experimental Workflow for Screening and Characterization
The discovery and development of novel pyrazole-based compounds often follow a structured workflow:
Experimental Protocols for Cellular Assays
MTT Assay for Cytotoxicity:
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate and incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the pyrazole compound for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.[7][24][27][28]
Cell Cycle Analysis by Flow Cytometry:
This technique is used to determine the effect of a compound on the cell cycle progression of cancer cells.
-
Cell Treatment: Treat cancer cells with the pyrazole compound at its IC50 concentration for a defined period (e.g., 24-48 hours).
-
Cell Harvesting and Fixation: Harvest the cells and fix them, typically with cold 70% ethanol, to preserve their DNA content.
-
Staining: Stain the cells with a fluorescent DNA-intercalating dye, such as propidium iodide (PI). RNase is often included to prevent the staining of double-stranded RNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the amount of DNA in each cell.
-
Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. This allows for the identification of cell cycle arrest at specific phases.[3][13][15][18]
This guide provides a foundational understanding of the mechanisms of action for key pyrazole-based compounds and the experimental approaches used to characterize them. The versatility of the pyrazole scaffold ensures its continued importance in the ongoing quest for novel and effective therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]
- 3. Flow cytometry with PI staining | Abcam [abcam.com]
- 4. Neutral CB1 Receptor Antagonists as Pharmacotherapies for Substance Use Disorders: Rationale, Evidence, and Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. scribd.com [scribd.com]
- 7. benchchem.com [benchchem.com]
- 8. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. assaygenie.com [assaygenie.com]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 16. Inhibition of cyclic GMP-binding cyclic GMP-specific phosphodiesterase (Type 5) by sildenafil and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry [jove.com]
- 19. Apparent CB1 Receptor Rimonabant Affinity Estimates: Combination with THC and Synthetic Cannabinoids in the Mouse In Vivo Triad Model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Rimonabant-Based Compounds Bearing Hydrophobic Amino Acid Derivatives as Cannabinoid Receptor Subtype 1 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 22. [3H]sildenafil binding to phosphodiesterase-5 is specific, kinetically heterogeneous, and stimulated by cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Measurement of PDE5 concentration in human serum: proof-of-concept and validation of methodology in control and prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 24. MTT assay protocol | Abcam [abcam.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Amino-1-phenylpyrazole-4-carboxylic acid (CAS 51649-80-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological activities of 5-Amino-1-phenylpyrazole-4-carboxylic acid (CAS 51649-80-0). This pyrazole derivative serves as a crucial building block in the development of various therapeutic agents, notably in the fields of oncology and inflammatory diseases. This document consolidates key data into structured tables, outlines detailed experimental methodologies for its synthesis and biological evaluation, and presents visual diagrams of relevant pathways and workflows to support advanced research and development.
Chemical Properties and Structure
5-Amino-1-phenylpyrazole-4-carboxylic acid is a heterocyclic organic compound characterized by a pyrazole ring substituted with phenyl, amino, and carboxylic acid groups.[1] Its structure lends itself to diverse chemical modifications, making it a versatile scaffold in medicinal chemistry.[1]
Table 1: Physicochemical Properties of 5-Amino-1-phenylpyrazole-4-carboxylic acid
| Property | Value | Reference(s) |
| CAS Number | 51649-80-0 | [1][2][3] |
| Molecular Formula | C₁₀H₉N₃O₂ | [1][2][3] |
| Molecular Weight | 203.20 g/mol | [2][3] |
| IUPAC Name | 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid | [1] |
| Appearance | White needles or off-white powder | [2] |
| Melting Point | 186-192 °C | [2] |
| Purity | ≥98% (HPLC) | [2] |
| SMILES | c1ccc(cc1)n1c(c(cn1)C(=O)O)N | [1] |
| InChI | InChI=1S/C10H9N3O2/c11-9-8(10(14)15)6-12-13(9)7-4-2-1-3-5-7/h1-6H,11H2,(H,14,15) | [1] |
Synthesis
The synthesis of 5-aminopyrazole derivatives, including 5-Amino-1-phenylpyrazole-4-carboxylic acid, typically involves the condensation of a hydrazine derivative with a three-carbon building block containing appropriate functional groups.[4] A common and versatile method is the reaction of phenylhydrazine with a β-ketonitrile derivative.[4]
General Experimental Protocol for Synthesis
The following protocol describes a generalized method for the synthesis of 5-aminopyrazole-4-carboxylic acid derivatives based on common synthetic strategies.[4][5]
Materials:
-
Phenylhydrazine
-
Ethyl 2-cyano-3-oxobutanoate (or a similar β-ketonitrile)
-
Ethanol (or another suitable solvent like acetic acid)
-
Sodium acetate (if starting from phenylhydrazine hydrochloride)
-
Hydrochloric acid (for workup)
-
Sodium hydroxide (for hydrolysis)
-
Water
Procedure:
-
Condensation: Dissolve phenylhydrazine (1 equivalent) and ethyl 2-cyano-3-oxobutanoate (1 equivalent) in ethanol. If using phenylhydrazine hydrochloride, add sodium acetate (2 equivalents).
-
Reflux the mixture for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[5]
-
Cyclization: The initial condensation forms a hydrazone intermediate which then undergoes intramolecular cyclization to form the ethyl 5-amino-1-phenylpyrazole-4-carboxylate.
-
Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol.[5]
-
Hydrolysis: To obtain the carboxylic acid, the resulting ester is hydrolyzed. Dissolve the ethyl 5-amino-1-phenylpyrazole-4-carboxylate in an aqueous solution of sodium hydroxide and heat the mixture.
-
After the hydrolysis is complete, cool the reaction mixture and acidify with hydrochloric acid to precipitate the 5-Amino-1-phenylpyrazole-4-carboxylic acid.
-
The final product is collected by filtration, washed with water, and dried.
Biological Activity and Applications
5-Amino-1-phenylpyrazole-4-carboxylic acid and its derivatives have demonstrated a wide range of biological activities, establishing them as valuable scaffolds in drug discovery.[3][6] The primary areas of interest include their anti-inflammatory, anticancer, and enzyme inhibitory properties.[3][4][6]
Anti-inflammatory Activity
Pyrazole derivatives are known to exhibit significant anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[7] Some derivatives also show inhibitory activity against lipoxygenases (LOX).[7]
Table 2: Reported Anti-inflammatory and Related Activities of Pyrazole Derivatives
| Activity | Target/Assay | Effect | Reference(s) |
| Anti-inflammatory | Carrageenan-induced paw edema in rats | Reduction in edema | [8] |
| COX Inhibition | In vitro COX-1 and COX-2 enzyme assays | Selective inhibition of COX-2 | [2] |
| TNF-α Inhibition | Inhibition of TNF-α production in macrophages | Suppression of TNF-α levels | [8] |
| Antioxidant | DPPH radical scavenging assay | Radical scavenging activity | [9] |
Anticancer Activity
Derivatives of the 5-aminopyrazole scaffold have shown promising anticancer activity against various cancer cell lines.[9][10] A significant mechanism of action for some of these derivatives is the inhibition of Fibroblast Growth Factor Receptors (FGFRs), which are often dysregulated in cancer.[4]
Table 3: Anticancer Activity of 5-Aminopyrazole Derivatives
| Cancer Type | Cell Line | Assay | Effect | Reference(s) |
| Lung Cancer | NCI-H520 | MTT Assay | Inhibition of cell proliferation (IC₅₀ = 19 nM for compound 10h) | [4] |
| Gastric Cancer | SNU-16, KATO III | MTT Assay | Inhibition of cell proliferation (IC₅₀ = 59 nM and 73 nM respectively for compound 10h) | [4] |
| Various Cancers | Panel of 60 human cancer cell lines | Cytotoxicity assays | Anticancer activity | [10] |
Enzyme Inhibition
The 5-aminopyrazole core is a privileged structure for designing enzyme inhibitors, particularly protein kinase inhibitors.[2] Derivatives of 5-Amino-1-phenylpyrazole-4-carboxylic acid have been developed as potent covalent inhibitors of FGFRs, including clinically relevant mutants that confer drug resistance.[4]
Table 4: Enzyme Inhibitory Activity of 5-Amino-1H-pyrazole-4-carboxamide Derivatives
| Target Enzyme | Mutant | Assay Type | IC₅₀ (nM) | Reference(s) |
| FGFR1 | Wild-type | Biochemical Assay | 46 | [4] |
| FGFR2 | Wild-type | Biochemical Assay | 41 | [4] |
| FGFR3 | Wild-type | Biochemical Assay | 99 | [4] |
| FGFR2 | V564F gatekeeper mutant | Biochemical Assay | 62 | [4] |
Experimental Protocols for Biological Assays
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[11]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (derivatives of 5-Amino-1-phenylpyrazole-4-carboxylic acid) in culture medium. Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.[6]
-
MTT Addition: After incubation, add MTT solution to each well and incubate for another 4 hours.[6] During this time, viable cells will metabolize MTT into formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[11]
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the logarithm of the compound concentration.
FGFR Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of compounds against FGFR kinases, such as a LanthaScreen™ Eu Kinase Binding Assay.[3]
Principle: This assay is based on the displacement of a fluorescently labeled ATP-competitive kinase inhibitor (tracer) from the kinase by a test compound. The binding of the tracer to a europium-labeled anti-tag antibody on the kinase results in a high degree of Fluorescence Resonance Energy Transfer (FRET). An inhibitor competing with the tracer for the ATP-binding site will cause a decrease in the FRET signal.[3]
Protocol:
-
Reagent Preparation: Prepare solutions of the test compound, the FGFR kinase-antibody mixture, and the fluorescent tracer in the appropriate kinase buffer.
-
Assay Plate Setup: In a 96-well or 384-well plate, add the test compound at various concentrations.
-
Kinase and Tracer Addition: Add the FGFR kinase-antibody mixture to the wells containing the test compound, followed by the addition of the tracer.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1 hour) to allow the binding reaction to reach equilibrium.[3]
-
Fluorescence Reading: Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET.
-
Data Analysis: The inhibitory activity is determined by the decrease in the FRET signal. IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway
Derivatives of 5-Amino-1-phenylpyrazole-4-carboxylic acid have been shown to act as inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[4] FGFRs are receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), dimerize and autophosphorylate, initiating downstream signaling cascades that regulate cell proliferation, survival, and migration.[12] Aberrant activation of FGFR signaling is implicated in various cancers.[4]
Conclusion
5-Amino-1-phenylpyrazole-4-carboxylic acid (CAS 51649-80-0) is a highly versatile and valuable scaffold in medicinal chemistry and drug development. Its derivatives have demonstrated significant potential as anti-inflammatory and anticancer agents, with a notable mechanism of action being the inhibition of the FGFR signaling pathway. The synthetic accessibility and the potential for diverse functionalization make this compound and its analogs promising candidates for the development of novel therapeutics. This guide provides a foundational resource for researchers to further explore and exploit the therapeutic potential of this important chemical entity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. ACG Publications - Design, synthesis, in silico and biological evaluation of biotin-pyrazole derivatives as anti-cancer activity [acgpubs.org]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. resources.revvity.com [resources.revvity.com]
A Researcher's Guide to Hirshfeld Surface Analysis of Pyrazole Carboxylic Acids
This technical guide provides an in-depth exploration of Hirshfeld surface analysis as applied to pyrazole carboxylic acids, a class of compounds of significant interest in medicinal chemistry and materials science. We delve into the theoretical underpinnings, experimental and computational protocols, and the interpretation of quantitative data derived from this powerful analytical technique. This document is intended to serve as a comprehensive resource for researchers seeking to elucidate and quantify intermolecular interactions that govern the crystal packing and, consequently, the physicochemical properties of these materials.
Introduction to Hirshfeld Surface Analysis
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in crystalline materials. The Hirshfeld surface is a three-dimensional surface defined by partitioning the crystal electron density into molecular fragments. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), shape index, and curvedness, researchers can gain valuable insights into the nature and prevalence of different intermolecular contacts. This is particularly crucial for understanding the structure-property relationships in pyrazole carboxylic acids, where hydrogen bonding and other weak interactions play a pivotal role in determining their solid-state architecture.
Experimental and Computational Protocol
The successful application of Hirshfeld surface analysis hinges on a robust experimental and computational workflow. The following protocol outlines the key steps involved, from data acquisition to analysis.
Single-Crystal X-ray Diffraction
A high-quality single-crystal X-ray diffraction (SC-XRD) experiment is the foundational step.
-
Crystal Selection: A suitable single crystal of the pyrazole carboxylic acid derivative is mounted on a diffractometer.
-
Data Collection: X-ray diffraction data are collected, typically at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: The collected data are processed to solve and refine the crystal structure, yielding a Crystallographic Information File (CIF). This file contains the atomic coordinates and unit cell parameters essential for the subsequent analysis.
Hirshfeld Surface Calculation and Visualization
The CIF file serves as the input for specialized software to perform the Hirshfeld surface analysis.
-
Software: CrystalExplorer is the most widely used software for Hirshfeld surface analysis.[1][2]
-
Hirshfeld Surface Generation: The CIF is loaded into the software, and the Hirshfeld surface is calculated for the molecule of interest. The calculation is based on the promolecular electron density.
-
Surface Property Mapping: Various properties are mapped onto the Hirshfeld surface to visualize intermolecular contacts. A key property is dnorm, which is a normalized contact distance that highlights regions of close contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, white regions represent contacts approximately equal to the van der Waals radii, and blue regions signify longer contacts.[3]
-
2D Fingerprint Plots: Two-dimensional fingerprint plots are generated from the Hirshfeld surface. These plots summarize all intermolecular contacts by plotting the distance to the nearest atom inside the surface (di) against the distance to the nearest atom outside the surface (de). The resulting plot is a unique signature of the intermolecular interactions for a given molecule in a specific crystalline environment. The percentage contribution of different types of contacts can be quantified from these plots.
Quantitative Analysis of Intermolecular Interactions
A key strength of Hirshfeld surface analysis is its ability to provide quantitative data on the relative contributions of different intermolecular contacts to the overall crystal packing. The following table summarizes typical findings for various pyrazole derivatives, showcasing the diversity of interactions.
| Compound Class | H···H (%) | O···H/H···O (%) | C···H/H···C (%) | N···H/H···N (%) | Other Contacts (%) | Reference |
| Pyrazolone Derivative | 45.9 | 12.3 | 16.2 | 23.3 | - | [4] |
| Tetrahydropyrazolo[1,2-a]pyrazole | 37.1 | 31.3 | 10.6 | - | 13.5 (Br···H) | [1] |
| 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate | - | Dominant | - | Dominant | - | [2] |
Note: The percentages represent the contribution of each type of intermolecular contact to the total Hirshfeld surface area.
The data clearly indicates that H···H contacts are often the most abundant due to the high proportion of hydrogen atoms on the molecular surface. However, the specific contributions of directional interactions like O···H and N···H hydrogen bonds are critical in dictating the supramolecular assembly. For instance, in a tetrahydropyrazolo[1,2-a]pyrazole derivative, O···H/H···O contacts contribute significantly (31.3%), highlighting the importance of C—H···O hydrogen bonds in the crystal packing.[1] In contrast, a pyrazolone derivative shows a higher percentage of N···H/H···N interactions (23.3%), indicating the presence of N—H···N hydrogen bonds.[4]
Visualizing Intermolecular Contact Relationships
The various intermolecular contacts identified through Hirshfeld surface analysis are not isolated but form a network of interactions that collectively stabilize the crystal structure. The following diagram illustrates the logical relationships between the central pyrazole carboxylic acid molecule and its surrounding environment, as revealed by the analysis.
This diagram conceptualizes the pyrazole carboxylic acid molecule as a central hub from which various types of interactions emanate. The carboxylic acid group provides potent hydrogen bond donors (O-H) and acceptors (C=O), while the pyrazole ring offers additional hydrogen bond donors (N-H) and acceptors (N), as well as a π-system for stacking and C-H···π interactions. The overall molecular framework also contributes to weaker, non-directional van der Waals forces, primarily H···H and C···H contacts.
Conclusion
Hirshfeld surface analysis provides a powerful lens through which the intricate world of intermolecular interactions in pyrazole carboxylic acids can be viewed and quantified. By combining high-quality crystallographic data with sophisticated computational tools, researchers can dissect the supramolecular architecture of these compounds, revealing the subtle interplay of hydrogen bonds, π-π stacking, and van der Waals forces. This detailed understanding is paramount for rational drug design and the engineering of crystalline materials with tailored properties. The methodologies and data presented in this guide offer a robust framework for scientists and professionals working in this exciting field.
References
- 1. Synthesis, crystal structure and Hirshfeld surface analysis of dimethyl 3-(3-bromophenyl)-6-methyl-7-oxo-3,5,6,7-tetrahydropyrazolo[1,2-a]pyrazole-1,2-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
The Pyrazole Scaffold: A Privileged Core for Diverse Therapeutic Targets
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its remarkable versatility and synthetic tractability have led to its incorporation into a multitude of approved drugs and clinical candidates. This technical guide provides a comprehensive overview of the key therapeutic targets of pyrazole-based compounds, presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways to facilitate further research and development in this dynamic field.
Anticancer Therapeutics: Targeting the Engines of Malignancy
Pyrazole derivatives have demonstrated significant efficacy as anticancer agents by targeting various components of the cellular machinery that drive tumor growth and proliferation. A primary focus has been the inhibition of protein kinases, enzymes that play a pivotal role in signal transduction pathways regulating cell cycle, survival, and angiogenesis.
Key Kinase Targets
A notable number of pyrazole-containing drugs and investigational compounds target a range of protein kinases. These include:
-
Janus Kinases (JAKs): Ruxolitinib, a pyrazole-containing drug, is a potent inhibitor of JAK1 and JAK2, key components of the JAK-STAT signaling pathway that is often dysregulated in myeloproliferative neoplasms.
-
Aurora Kinases: These serine/threonine kinases are crucial for mitotic progression, and their inhibition by pyrazole derivatives can lead to cell cycle arrest and apoptosis.
-
Akt (Protein Kinase B): As a central node in cell survival pathways, Akt is a prime target for anticancer therapies. Pyrazole-based compounds have been developed as potent Akt inhibitors.
-
Checkpoint Kinase 2 (Chk2): Involved in the DNA damage response, Chk2 is another important target for pyrazole-based inhibitors in cancer therapy.
-
Epidermal Growth Factor Receptor (EGFR): Pyrazole derivatives have been designed to inhibit EGFR, a tyrosine kinase that is frequently overexpressed or mutated in various cancers.
-
Bruton's Tyrosine Kinase (BTK): This kinase is essential for B-cell development and activation, making it a key target in B-cell malignancies.
Quantitative Data: Kinase Inhibitory Activity of Pyrazole Compounds
The following table summarizes the in vitro inhibitory activity of selected pyrazole derivatives against various protein kinases.
| Compound/Drug | Target Kinase | IC50/Ki (nM) | Reference |
| Ruxolitinib | JAK1 | 3.3 | |
| Ruxolitinib | JAK2 | 2.8 | |
| Afuresertib | Akt1 | 0.08 (Ki) | |
| Compound 17 | Chk2 | 17.9 | |
| Compound 8 | Aurora A | 35 | |
| Compound 8 | Aurora B | 75 | |
| Compound 9 | Aurora B | 116 |
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a common method for determining the in vitro inhibitory activity of pyrazole compounds against a target kinase.
Materials:
-
Recombinant human kinase (e.g., JAK2)
-
Kinase-specific substrate peptide
-
Pyrazole test compound
-
ATP (Adenosine triphosphate)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the pyrazole test compound in DMSO. A typical starting concentration is 10 µM.
-
Reaction Setup: In a 384-well plate, add 2.5 µL of the kinase enzyme solution (at 2x final concentration) to each well.
-
Add 1 µL of the diluted test compound or DMSO (vehicle control).
-
Incubate for 10 minutes at room temperature.
-
Initiate Reaction: Add 2.5 µL of a 2x ATP and substrate peptide mixture to initiate the kinase reaction. The final ATP concentration should be at the Km for the specific kinase.
-
Incubate the reaction for 60 minutes at 30°C.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Signaling Pathway: The JAK-STAT Pathway and its Inhibition by Ruxolitinib
The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors. Dysregulation of this pathway is a hallmark of myeloproliferative neoplasms. Ruxolitinib exerts its therapeutic effect by inhibiting JAK1 and JAK2, thereby blocking downstream signaling.
Caption: The JAK-STAT signaling pathway and its inhibition by Ruxolitinib.
Other Anticancer Mechanisms
Beyond kinase inhibition, pyrazole derivatives have been shown to exert their anticancer effects through other mechanisms, including:
-
Tubulin Polymerization Inhibition: Some pyrazole compounds can disrupt microtubule dynamics, leading to mitotic arrest and apoptosis.
-
DNA Intercalation: Certain pyrazole derivatives can bind to the minor groove of DNA, interfering with DNA replication and transcription.
Experimental Protocol: MTT Assay for Cell Proliferation
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Materials:
-
Cancer cell line (e.g., A549 human lung carcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Pyrazole test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the pyrazole compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
Anti-inflammatory Agents: Quelling the Fire of Inflammation
The anti-inflammatory properties of pyrazole compounds are well-established, with celecoxib, a selective COX-2 inhibitor, being a prominent example.
Key Anti-inflammatory Targets
-
Cyclooxygenase-2 (COX-2): This enzyme is a key mediator of inflammation and pain through the production of prostaglandins. Selective inhibition of COX-2 by pyrazole derivatives reduces inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.
-
Cytokine Modulation: Some pyrazole compounds can modulate the production of pro-inflammatory cytokines.
-
NF-κB Suppression: The NF-κB signaling pathway is a central regulator of inflammation, and its suppression by pyrazole derivatives contributes to their anti-inflammatory effects.
Quantitative Data: COX-2 Inhibitory Activity
| Compound/Drug | Target | IC50 (µM) | Reference |
| Celecoxib | COX-2 | 0.04 | |
| Celecoxib | COX-1 | 15 |
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This protocol describes a method to determine the in vitro inhibitory activity of pyrazole compounds against COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Pyrazole test compound
-
Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2)
-
Assay buffer (e.g., 100 mM Tris-HCl pH 8.0, 1 mM phenol, 1 µM hematin)
Procedure:
-
Enzyme and Compound Incubation: Pre-incubate the COX-2 enzyme with various concentrations of the pyrazole compound or vehicle (DMSO) in the assay buffer for 15 minutes at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for 2 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding a solution of 1 M HCl.
-
PGE2 Quantification: Neutralize the reaction with 1 M NaOH. Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration. Determine the IC50 value from a dose-response curve.
Signaling Pathway: The COX-2/PGE2 Pathway
The COX-2 pathway is a central inflammatory cascade. Upon inflammatory stimuli, COX-2 is induced and converts arachidonic acid to prostaglandin H2 (PGH2), which is then converted to various prostaglandins, including PGE2, a key mediator of inflammation and pain.
Caption: The COX-2/PGE2 inflammatory pathway and its inhibition by Celecoxib.
Antimicrobial Agents: Combating Infectious Diseases
Pyrazole derivatives have emerged as a promising class of antimicrobial agents with activity against a broad spectrum of bacteria and fungi, including drug-resistant strains.
Key Antimicrobial Targets
The precise molecular targets of many pyrazole-based antimicrobial agents are still under investigation, but potential mechanisms include:
-
Enzyme Inhibition: Inhibition of essential bacterial enzymes involved in processes like DNA replication, cell wall synthesis, or metabolic pathways.
-
Biofilm Disruption: Some pyrazole compounds have been shown to inhibit the formation of bacterial biofilms, which are a major contributor to antibiotic resistance.
Quantitative Data: Antimicrobial Activity of Pyrazole Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected pyrazole derivatives against various microorganisms.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Hydrazone 21a | Staphylococcus aureus | 62.5-125 | |
| Hydrazone 21a | Candida albicans | 2.9-7.8 | |
| Compound 2 | Staphylococcus aureus (clinical isolate) | 128 | |
| Compound 9 | Staphylococcus aureus (clinical isolate) | 64 |
Experimental Protocol: Broth Microdilution for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strain
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Pyrazole test compound
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Compound Dilution: Prepare serial two-fold dilutions of the pyrazole compound in the appropriate broth in a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or at a suitable temperature for 24-48 hours (for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the absorbance at 600 nm.
Other Therapeutic Areas
The therapeutic potential of pyrazole compounds extends beyond the areas detailed above.
-
Erectile Dysfunction: Sildenafil, a well-known pyrazole-containing drug, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). By inhibiting PDE5, sildenafil enhances the effects of nitric oxide (NO) by increasing the levels of cyclic guanosine monophosphate (cGMP), leading to smooth muscle relaxation and vasodilation in the corpus cavernosum.
Signaling Pathway: The NO/cGMP Pathway and Sildenafil's Mechanism of Action
Caption: The NO/cGMP signaling pathway and the mechanism of action of Sildenafil.
-
Neurodegenerative Diseases: Pyrazole derivatives have shown promise in targeting enzymes implicated in neurodegenerative disorders, such as acetylcholinesterase (AChE) and monoamine oxidase (MAO).
-
G-Protein Coupled Receptors (GPCRs): While less explored than kinases, GPCRs represent a vast and largely untapped area for the development of pyrazole-based therapeutics.
Conclusion
The pyrazole scaffold continues to be a highly productive platform for the discovery of novel therapeutic agents. Its ability to interact with a wide array of biological targets, coupled with its favorable physicochemical properties, ensures its continued prominence in drug development. This guide has provided a snapshot of the key therapeutic targets, quantitative data, and experimental methodologies associated with pyrazole compounds. It is anticipated that further exploration of this versatile scaffold will lead to the development of new and improved treatments for a wide range of human diseases.
Review of 5-aminopyrazole synthesis methods
An In-depth Technical Guide to the Synthesis of 5-Aminopyrazoles
For Researchers, Scientists, and Drug Development Professionals
The 5-aminopyrazole scaffold is a cornerstone in medicinal chemistry and drug discovery, serving as a versatile building block for a wide array of biologically active compounds. Its inherent structural features allow for diverse functionalization, leading to the development of potent therapeutic agents across various disease areas. This technical guide provides a comprehensive overview of the core synthetic methodologies for 5-aminopyrazole derivatives, presenting detailed experimental protocols, quantitative data, and visual representations of the key synthetic workflows.
The synthesis of 5-aminopyrazoles predominantly relies on the cyclocondensation of a C3-dielectrophilic precursor with a hydrazine derivative. The most prevalent and versatile methods involve the use of β-ketonitriles and malononitrile derivatives as the three-carbon component.
Synthesis from β-Ketonitriles and Hydrazines
The reaction between β-ketonitriles and hydrazines is the most widely employed method for the synthesis of 5-aminopyrazoles.[1][2] This approach offers a high degree of flexibility, allowing for the introduction of a wide range of substituents on the pyrazole ring.
The reaction mechanism initiates with the nucleophilic attack of the hydrazine on the carbonyl group of the β-ketonitrile to form a hydrazone intermediate. Subsequent intramolecular cyclization via attack of the second nitrogen atom of the hydrazine onto the nitrile carbon leads to the formation of the 5-aminopyrazole ring.[1][2]
Logical Workflow for Synthesis from β-Ketonitriles:
Caption: General experimental workflow for the synthesis of 5-aminopyrazoles from β-ketonitriles.
Detailed Experimental Protocol: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5-amine
A representative procedure for the synthesis of a 5-aminopyrazole derivative from a β-ketonitrile is as follows:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzoylacetonitrile (1.0 eq) in ethanol.
-
Addition of Hydrazine: To the stirred solution, add phenylhydrazine (1.0 eq).
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. The product often precipitates out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Quantitative Data:
| R1 | R2 | Hydrazine | Solvent | Conditions | Yield (%) |
| CH₃ | H | Hydrazine hydrate | Ethanol | Reflux, 2h | 85 |
| Ph | H | Hydrazine hydrate | Ethanol | Reflux, 3h | 90 |
| CF₃ | Ph | Phenylhydrazine | Acetic Acid | RT, 12h | 78 |
| CH₃ | CN | Hydrazine hydrate | Ethanol | Reflux, 4h | 82 |
| Ph | CO₂Et | Hydrazine hydrate | Ethanol | Reflux, 5h | 88 |
Note: Yields are representative and can vary based on the specific substrates and reaction conditions.
Synthesis from Malononitrile Derivatives
The reaction of malononitrile or its derivatives with hydrazines provides a direct route to 3,5-diaminopyrazoles. This method is particularly useful for accessing pyrazoles with amino groups at both the 3 and 5 positions, which are valuable intermediates for further derivatization.
Logical Workflow for Synthesis from Malononitrile:
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid, a key heterocyclic compound with applications in medicinal chemistry and drug discovery. The synthesis is achieved through the hydrolysis of its corresponding ethyl ester, Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate. This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the successful synthesis and purification of the target compound.
Introduction
5-aminopyrazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous biologically active molecules. They are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. The title compound, this compound, serves as a valuable building block for the synthesis of more complex molecules, including potential therapeutic agents. The protocol described herein details a straightforward and efficient method for its preparation via the hydrolysis of a commercially available precursor.
Key Data Summary
The following table summarizes the key quantitative data for the precursor and the final product. Data for the final product is based on the closely related analogue, 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid, due to the limited availability of specific data for the p-tolyl derivative.[1]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Yield (%) | Melting Point (°C) |
| Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate | C13H15N3O2 | 245.28 | Solid | - | - |
| This compound (target) | C11H11N3O2 | 217.22 | Solid | ~68 | ~187 |
Experimental Protocol
The synthesis of this compound is a two-step process that begins with the formation of the pyrazole ring system to yield an ester intermediate, followed by hydrolysis to the final carboxylic acid. However, for convenience, this protocol starts with the commercially available ethyl ester.
Materials and Reagents
-
Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate (CAS: 15001-11-3)
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Water (H₂O), distilled or deionized
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
pH meter or pH paper
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Standard laboratory glassware
Protocol: Hydrolysis of Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate
This procedure is adapted from the synthesis of the analogous 1-phenyl derivative.[1]
-
Reaction Setup: In a round-bottom flask, dissolve Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., an 85:15 v/v mixture).
-
Addition of Base: Add sodium hydroxide (2.0-3.0 eq) to the solution.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux with stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the solution to approximately pH 3-4 by the dropwise addition of concentrated hydrochloric acid. This will precipitate the carboxylic acid product.
-
Isolation of Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.
-
Drying: Dry the purified product under vacuum.
Visualization of Experimental Workflow
The following diagram illustrates the key step in the synthesis of this compound.
Caption: Synthetic pathway for the hydrolysis of the ester precursor.
Safety Precautions
-
Standard personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times.
-
All manipulations should be performed in a well-ventilated fume hood.
-
Handle sodium hydroxide and concentrated hydrochloric acid with care as they are corrosive.
-
Use caution when heating flammable solvents like ethanol.
Characterization
The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups (e.g., carboxylic acid O-H and C=O stretches, amine N-H stretches).
-
Melting Point Analysis: To assess purity.
References
Application Notes and Protocols: 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid is a versatile heterocyclic building block with significant applications in medicinal chemistry and agrochemical research.[1] Its bifunctional nature, possessing both a nucleophilic amino group and a carboxylic acid moiety, allows for a diverse range of chemical transformations. This enables the construction of complex molecular architectures, particularly fused heterocyclic systems, which are prevalent in many biologically active compounds. This document provides detailed application notes and experimental protocols for the use of this pyrazole derivative in the synthesis of high-value compounds.
Key Applications
The unique structural features of this compound make it an ideal starting material for the synthesis of:
-
Pharmaceutical Agents: The pyrazole scaffold is a well-established pharmacophore. Derivatives of this building block have been investigated for their potential as anti-inflammatory, analgesic, and anticancer agents.[1][2] Notably, it serves as a key intermediate in the development of pan-FGFR (Fibroblast Growth Factor Receptor) covalent inhibitors, which are a promising class of therapeutics for various cancers.[2]
-
Agrochemicals: This compound is utilized in the creation of novel herbicides and fungicides.[1] The pyrazole core is present in many commercial pesticides, and modifications to this structure can lead to new crop protection agents with improved efficacy and selectivity.
-
Fused Heterocyclic Systems: The amino and carboxylic acid groups are strategically positioned to undergo cyclocondensation reactions, leading to the formation of fused ring systems such as pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines.[3][4] These scaffolds are of great interest due to their structural similarity to endogenous purines, making them valuable for targeting enzymes and receptors in various disease pathways.
Synthetic Transformations and Protocols
This section details the experimental procedures for key synthetic transformations of this compound.
Amide Bond Formation via Acyl Chloride
A common and effective method for derivatizing the carboxylic acid moiety is through its conversion to an acyl chloride, followed by reaction with a primary or secondary amine. This two-step, one-pot procedure is highly efficient for the synthesis of a wide range of pyrazole-4-carboxamides.
Caption: Amide synthesis via an acyl chloride intermediate.
Protocol:
-
Acyl Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol). Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop). Cool the suspension to 0 °C in an ice bath. Add oxalyl chloride or thionyl chloride (1.2 eq) dropwise. Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Amide Coupling: In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Cool this solution to 0 °C. Add the freshly prepared acyl chloride solution dropwise to the amine solution.
-
Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Direct Amide Coupling using HATU
For sensitive substrates or to avoid the use of harsh chlorinating agents, direct amide coupling using a peptide coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a preferred method. This approach offers high yields and is tolerant of a wide range of functional groups.
Caption: Direct amide coupling workflow using HATU.
Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF (5 mL/mmol), add the desired amine (1.1 eq), HATU (1.2 eq), and N,N-diisopropylethylamine (DIPEA, 2.0 eq).
-
Reaction and Monitoring: Stir the reaction mixture at room temperature for 6-24 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with saturated aqueous lithium chloride solution, then with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to afford the desired amide product.
Synthesis of Pyrazolo[3,4-d]pyrimidines
The synthesis of the pyrazolo[3,4-d]pyrimidine scaffold can be achieved through a multi-step sequence involving the initial formation of a pyrazolo[3,4-d][1][5]oxazin-4-one intermediate.
Caption: Synthetic route to pyrazolo[3,4-d]pyrimidines.
Protocol:
-
Synthesis of Pyrazolo[3,4-d][1][5]oxazin-4-one intermediate: Reflux a solution of this compound (1.0 eq) in acetic anhydride (10 mL/mmol) for 4-6 hours.[3] After cooling, the precipitated solid is collected by filtration, washed with diethyl ether, and dried to yield the pyrazolo[3,4-d][1][5]oxazin-4-one derivative.[3]
-
Synthesis of Pyrazolo[3,4-d]pyrimidine: A mixture of the pyrazolo[3,4-d][1][5]oxazin-4-one derivative (1.0 eq) and a suitable amine (e.g., p-phenylenediamine, 1.1 eq) is refluxed in an appropriate solvent such as ethanol or acetic acid for 8-16 hours.[3]
-
Work-up and Purification: After cooling the reaction mixture, the product often precipitates. The solid is collected by filtration, washed with cold ethanol, and can be further purified by recrystallization to afford the pure pyrazolo[3,4-d]pyrimidine derivative.[3]
Quantitative Data
The following table summarizes typical yields and characterization data for derivatives synthesized from this compound and related compounds.
| Product Class | Reagents | Typical Yield (%) | Melting Point (°C) | Analytical Data |
| Amides | Various amines, HATU/DIPEA or SOCl₂ | 60-95% | 150-250 | ¹H NMR, ¹³C NMR, MS, HRMS |
| Pyrazolo[3,4-d]pyrimidines | Acetic anhydride, various anilines | 45-90% | >250 | ¹H NMR, ¹³C NMR, MS, HRMS |
Note: Yields and melting points are dependent on the specific substrates and reaction conditions used. The provided data represents a general range observed in the literature for similar transformations.
Conclusion
This compound is a valuable and adaptable building block for the synthesis of diverse heterocyclic compounds with significant potential in drug discovery and agrochemical development. The protocols outlined in this document provide robust methods for the derivatization of this starting material, enabling the exploration of novel chemical space and the generation of libraries of compounds for biological screening. Researchers are encouraged to adapt and optimize these procedures to suit their specific synthetic targets.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review [mdpi.com]
- 4. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 5. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
The Versatile Scaffold: Application of 5-Aminopyrazoles in Medicinal Chemistry
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
The 5-aminopyrazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds.[1][2][3] Its unique structural features, including multiple points for functionalization and the ability to participate in various chemical reactions, have made it a cornerstone in the design of novel therapeutic agents.[3][4] This document provides a detailed overview of the applications of 5-aminopyrazoles in several key therapeutic areas, complete with quantitative data, experimental protocols, and visual diagrams to guide researchers in this dynamic field.
5-Aminopyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, antioxidant, and antibacterial properties.[1][2][4] A significant area of focus has been the development of kinase inhibitors, as the 5-aminopyrazole core can effectively interact with the ATP-binding site of various kinases.[5][6] Notably, these compounds have shown potent inhibitory activity against p38 MAP kinase, a key regulator of inflammatory responses, and other kinases implicated in cancer progression.[5][6][7] The adaptability of the 5-aminopyrazole scaffold allows for the fine-tuning of substituent groups to optimize potency, selectivity, and pharmacokinetic properties, making it an attractive starting point for drug discovery programs.[5][8]
Therapeutic Applications and Quantitative Data
The following sections summarize the application of 5-aminopyrazole derivatives in oncology, inflammation, and infectious diseases, with quantitative data presented in structured tables for ease of comparison.
Oncology
5-Aminopyrazoles have emerged as a promising class of anti-cancer agents, primarily through their action as kinase inhibitors.[6][9] They have been investigated as inhibitors of various kinases involved in cancer cell proliferation and survival, such as p38 MAP kinase, JNK3, and SRC kinase.[1][5][10]
Table 1: Anti-Cancer Activity of 5-Aminopyrazole Derivatives
| Compound ID | Target Kinase | Cancer Cell Line | IC50 (µM) | Reference |
| SR-3576 | JNK3 | - | 0.007 | [1] |
| Compound 22 | - | HCT-116 (Colon) | 3.18 | [4] |
| Compound 22 | - | MCF-7 (Breast) | 4.63 | [4] |
| Compound 55j | PIM-1/PIM-2 | HCT-116 (Colon) | 1.26 | [9] |
| Compound 55j | PIM-1/PIM-2 | HepG2 (Liver) | 1.88 | [9] |
| Compound 55j | PIM-1/PIM-2 | MCF-7 (Breast) | 1.74 | [9] |
| Compound 74b | - | MDA-MB-468 (Breast) | 3.343 | [9] |
| Compound 74b | - | T-47D (Breast) | 4.792 | [9] |
| Aryl azo imidazo[1,2-b]pyrazole 26a | - | MCF-7 (Breast) | 6.1 | [9] |
Inflammation
The anti-inflammatory properties of 5-aminopyrazoles are well-documented, with many derivatives showing potent inhibition of key inflammatory mediators like COX-2 and p38 MAP kinase.[4]
Table 2: Anti-Inflammatory Activity of 5-Aminopyrazole Derivatives
| Compound ID | Target | Assay | IC50 (µM) | Reference |
| Compound 2j | p38α MAP Kinase | Enzyme Inhibition | Potent (not specified) | [5][7] |
| Compound 35a | COX-2 | Colorimetric Assay | 0.55 | [4] |
| Compound 35b | COX-2 | Colorimetric Assay | 0.61 | [4] |
| Celecoxib (Reference) | COX-2 | Colorimetric Assay | 0.83 | [4] |
| 3-(trifluoromethyl)-5-arylpyrazole | COX-2 | Enzyme Inhibition | 0.02 | |
| Pyrazole-chalcone hybrid | COX-2 / 5-LOX | Enzyme Inhibition | 0.03 / 0.15 |
Infectious Diseases
5-Aminopyrazole derivatives have also been explored for their potential as antibacterial agents, showing activity against various Gram-positive bacteria, including multidrug-resistant strains.[2][11]
Table 3: Antibacterial Activity of 5-Aminopyrazole Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 3c | Staphylococcus aureus (MDR) | 32-64 | [2] |
| Compound 4b | Staphylococcus aureus (MDR) | 32-64 | [2] |
| Compound 3c | Mycobacterium tuberculosis | Moderate Activity | [2] |
| Compound 4a | Mycobacterium tuberculosis (MDR) | Moderate Activity | [2] |
| 5-Amido-N-arylpyrazoles 89 | Staphylococcus aureus (MRSA) | 25-91 (µM) | [11] |
| Bis-pyrazole Schiff base 6b | Multidrug-Resistant Bacteria | 1.95 - 15.62 | [12] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and the experimental approaches used to evaluate 5-aminopyrazoles, the following diagrams illustrate a key signaling pathway, a typical experimental workflow, and a structure-activity relationship.
References
- 1. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-amino-pyrazoles as potent and selective p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 5-Amino-pyrazoles as potent and selective p38[alpha] inhibitors (Journal Article) | OSTI.GOV [osti.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Pan-FGFR Covalent Inhibitors Using Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of pan-Fibroblast Growth Factor Receptor (FGFR) covalent inhibitors based on pyrazole derivatives. This document covers the design, synthesis, and biological evaluation of these promising anti-cancer agents, with a focus on two key pyrazole scaffolds: 5-amino-1H-pyrazole-4-carboxamide and pyrazolo[3,4-d]pyridazinone.
Introduction
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and survival.[1][2] Dysregulation of the FGFR signaling pathway, often through genetic alterations, is a known driver in various cancers.[1][2] Covalent inhibitors offer a therapeutic advantage by forming a permanent bond with the target protein, leading to prolonged inhibition.[3] Pyrazole derivatives have emerged as a versatile scaffold for designing potent and selective pan-FGFR covalent inhibitors.[1][4] This document outlines the key experimental procedures for the development and characterization of such inhibitors.
Featured Pyrazole-Based Pan-FGFR Covalent Inhibitors
Several pyrazole-based compounds have demonstrated potent pan-FGFR inhibitory activity. Below is a summary of the in vitro and cellular activities of representative compounds from two promising series.
Table 1: In Vitro Kinase Inhibitory Activity of Pyrazole Derivatives
| Compound ID | Scaffold | Target | IC50 (nM) | Reference |
| 10h | 5-amino-1H-pyrazole-4-carboxamide | FGFR1 | 46 | [4] |
| FGFR2 | 41 | [4] | ||
| FGFR3 | 99 | [4] | ||
| FGFR2 V564F | 62 | [4] | ||
| 10h | Pyrazolo[3,4-d]pyridazinone | FGFR1 | Data not specified | [1] |
Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Table 2: Cellular Antiproliferative Activity of Pyrazole Derivatives
| Compound ID | Scaffold | Cell Line | Cancer Type | IC50 (nM) | Reference |
| 10h | 5-amino-1H-pyrazole-4-carboxamide | NCI-H520 | Lung Cancer | 19 | [4] |
| SNU-16 | Gastric Cancer | 59 | [4] | ||
| KATO III | Gastric Cancer | 73 | [4] | ||
| 10h | Pyrazolo[3,4-d]pyridazinone | SNU-16 | Gastric Cancer | Data not specified | [1] |
Note: IC50 values represent the concentration of the inhibitor required to inhibit cell growth by 50%.
Table 3: In Vivo Efficacy of Pyrazolo[3,4-d]pyridazinone Derivative 10h
| Compound ID | Xenograft Model | Dosage | Tumor Growth Inhibition (TGI) | Reference |
| 10h | NCI-H1581 (FGFR1-amplified) | 50 mg/kg | 91.6% | [1] |
Experimental Protocols
This section provides detailed protocols for the synthesis and biological evaluation of pyrazole-based pan-FGFR covalent inhibitors.
Protocol 1: General Synthesis of Pyrazole-Based Inhibitors
The synthesis of 5-amino-1H-pyrazole-4-carboxamide and pyrazolo[3,4-d]pyridazinone derivatives generally involves multi-step chemical reactions. The following is a generalized workflow. For specific reaction conditions, reagents, and purification methods, please refer to the cited literature.[1][4]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Yield Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the high-yield synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles, a critical scaffold in medicinal chemistry and agrochemical research. The protocols outlined below are based on established and efficient synthetic methodologies, including a two-component reaction between aryl hydrazines and (ethoxymethylene)malononitrile, and a three-component condensation of aromatic aldehydes, malononitrile, and aryl hydrazines.
Introduction
5-Amino-1-aryl-1H-pyrazole-4-carbonitriles are valuable heterocyclic building blocks due to their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. Their versatile structure allows for further functionalization, making them key intermediates in the synthesis of more complex molecules, such as the targeted covalent inhibitor Ibrutinib. The following protocols offer reliable and high-yielding methods for the preparation of these important compounds.
Synthetic Approaches
Two primary, high-yield synthetic routes are detailed:
-
Two-Component Reaction: A direct and highly regioselective condensation of an aryl hydrazine with (ethoxymethylene)malononitrile. This method is straightforward and provides excellent yields of the desired 5-amino pyrazole isomer.
-
Three-Component Reaction: A one-pot condensation of an aromatic aldehyde, malononitrile, and an aryl hydrazine. This approach is often highlighted for its efficiency and adherence to green chemistry principles, with several catalytic systems available to promote high yields in environmentally benign solvents.
Protocol 1: Two-Component Synthesis via Condensation of Aryl Hydrazines and (Ethoxymethylene)malononitrile
This protocol describes a highly regioselective one-step synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles. The reaction proceeds via a Michael-type addition followed by cyclization and elimination of ethanol.
Experimental Workflow
Caption: Workflow for the Two-Component Synthesis.
Materials and Reagents
-
Substituted Aryl Hydrazine (e.g., phenylhydrazine, 4-fluorophenylhydrazine)
-
(Ethoxymethylene)malononitrile
-
Ethanol (EtOH) or 2,2,2-Trifluoroethanol (TFE)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
Experimental Procedure
-
To a solution of the appropriate aryl hydrazine (1.0 mmol) in ethanol or trifluoroethanol (10 mL) in a round-bottom flask, add (ethoxymethylene)malononitrile (1.0 mmol, 1.0 eq.).
-
Attach a condenser and heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will typically crystallize out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Further purification can be achieved by recrystallization from ethanol if necessary.
Quantitative Data
The following table summarizes the yields for a selection of synthesized 5-amino-1-aryl-1H-pyrazole-4-carbonitriles using the two-component method.[1]
| Entry | Aryl Substituent (Ar) | Solvent | Yield (%) |
| 1 | C₆H₅ | TFE | 93 |
| 2 | C₆H₅ | EtOH | 85 |
| 3 | 4-F-C₆H₄ | EtOH | 75 |
| 4 | C₆F₅ | TFE | 47 |
| 5 | 4-CF₃-C₆H₂ | EtOH | 82 |
| 6 | 2,6-Cl₂-4-CF₃-C₆H₂ | TFE | 65 |
| 7 | 4-CH₃O-C₆H₄ | EtOH | 88 |
Protocol 2: Three-Component One-Pot Synthesis
This protocol details a green and efficient one-pot synthesis of 5-amino-1,3-diaryl-1H-pyrazole-4-carbonitriles from an aromatic aldehyde, malononitrile, and a phenylhydrazine derivative. This method can be performed with or without a catalyst in environmentally friendly solvents.
Reaction Mechanism Pathway
Caption: Proposed mechanism for the three-component synthesis.
Materials and Reagents
-
Substituted Aromatic Aldehyde
-
Malononitrile
-
Substituted Phenylhydrazine
-
Solvent: Water and Ethanol (1:1) or solvent-free conditions
-
Optional Catalyst: Fe₃O₄@SiO₂@Tannic acid, LDH@PTRMS@DCMBA@CuI, or catalyst-free.[2][3]
-
Standard laboratory glassware
Experimental Procedure (Catalyst-Free Example)[4][5]
-
In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol, 1.0 eq.), and the phenylhydrazine derivative (1.0 mmol, 1.0 eq.).
-
Add a mixture of water and ethanol (1:1, 10 mL).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC. The reaction is often complete within a few hours.
-
Upon completion, the solid product that precipitates is collected by filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to afford the pure 5-amino-1,3-diaryl-1H-pyrazole-4-carbonitrile.
Experimental Procedure (Catalyzed Example)[3][6]
-
In a 5 mL round-bottom flask, combine the benzaldehyde derivative (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and the LDH@PTRMS@DCMBA@CuI catalyst (0.05 g).[4]
-
The mixture is stirred at 55 °C.[4]
-
The progress of the reaction is monitored using TLC.[4]
-
After completion (typically 15-27 minutes), the mixture is cooled to room temperature.[3]
-
To isolate the catalyst, 3 mL of hot ethanol is added, and the catalyst is separated by centrifugation, washed, and dried.[4]
-
The solvent from the reaction mixture is evaporated, and the product is recrystallized from ethanol to yield the pure compound.[4]
Quantitative Data
The following table presents the yields for various 5-amino-1,3-diaryl-1H-pyrazole-4-carbonitriles synthesized via a three-component reaction.[3]
| Entry | Aldehyde Substituent | Phenylhydrazine Substituent | Yield (%) |
| 1 | 4-Cl | H | 93 |
| 2 | 4-NO₂ | H | 90 |
| 3 | 4-OH | H | 88 |
| 4 | 4-OCH₃ | H | 92 |
| 5 | H | H | 91 |
| 6 | 3-NO₂ | H | 89 |
| 7 | 2-Cl | H | 85 |
Characterization Data
The synthesized compounds are typically characterized by spectroscopic methods. An example of characterization data for 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile is provided below.[4]
-
Melting Point: 190-192 °C
-
FT-IR (KBr, ν cm⁻¹): 3447, 3346, 3313, 3208 (N-H), 2206 (C≡N), 1632, 1600, 1519, 1489 (C=C, C=N).
-
¹H NMR (250 MHz, CDCl₃) δ: 7.62 (t, J = 11.5 Hz, 5H), 7.40 – 7.28 (m, 3H), 7.11 (d, J = 8.0 Hz, 2H), 6.91 (d, J = 7.7 Hz, 1H).
-
¹³C NMR (63 MHz, CDCl₃) δ: 153.12, 144.40, 142.44, 135.81, 133.90, 130.91, 129.46, 129.31, 129.03, 128.81, 128.33, 127.25, 120.33, 112.79.
Conclusion
The protocols described herein provide efficient and high-yielding methods for the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles. The two-component method offers excellent regioselectivity, while the three-component approach provides a green and atom-economical alternative. These procedures are valuable for researchers in medicinal chemistry and drug discovery for accessing this important class of heterocyclic compounds.
References
- 1. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]
- 2. Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 4. rsc.org [rsc.org]
Application Notes and Protocols for Solid-Phase Synthesis of Peptides Incorporating Unnatural Pyrazole Amino Acids
Introduction
The incorporation of unnatural amino acids into peptides is a powerful strategy in drug discovery and chemical biology, offering a means to enhance therapeutic properties such as metabolic stability, binding affinity, and conformational rigidity.[1][2] Pyrazole-containing amino acids are particularly valuable building blocks. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, acts as a rigid scaffold that can mimic peptide bonds, constrain peptide conformation, and participate in various non-covalent interactions with biological targets.[3] Peptides incorporating pyrazole amino acids have demonstrated a range of biological activities, including anticancer and anti-inflammatory properties, and have been used as antagonists for specific receptors like the N-methyl-D-aspartic acid (NMDA) receptor.[4][5]
These application notes provide an overview of the key considerations and methodologies for incorporating pyrazole amino acids into peptides via Fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS), the most common method for research-scale peptide synthesis.[6][7] Detailed protocols for the synthesis of building blocks, standard peptide synthesis, and advanced ligation techniques are provided for researchers, scientists, and drug development professionals.
Application Notes
Pyrazole Amino Acid Building Blocks
The successful incorporation of pyrazole amino acids begins with the synthesis of stable, N-terminally protected building blocks, typically with an Fmoc group for compatibility with standard SPPS.[] The synthesis of these monomers often involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.[5][9] The resulting pyrazole can be substituted at various positions, leading to a diverse range of side-chain functionalities.
Table 1: Examples of Fmoc-Protected Pyrazole Amino Acid Building Blocks
| Structure | Name | Key Features |
|---|---|---|
| Fmoc-(S)-β-(1H-pyrazol-1-yl)alanine | Isostere of Histidine. The first natural pyrazole amino acid was isolated from watermelon seeds.[4] | |
| Fmoc-3-(4-carboxyphenyl)-pyrazole Amino Acid | Provides a rigid scaffold and a point for further functionalization. Can act as an antagonist of the NMDA receptor.[5] |
| | Fmoc-5-Aryl-pyrazole-α-amino Acid | Highly conjugated side-chain can impart fluorescent properties. Synthesized via a Horner-Wadsworth-Emmons reaction followed by condensation.[5] |
Key Considerations for SPPS Incorporation
While the core principles of SPPS remain the same, the unique structures of pyrazole amino acids require specific attention to the following:
-
Steric Hindrance: Bulky pyrazole side chains can slow down coupling reactions. The choice of coupling reagent is critical to ensure high yields. Stronger activating agents or extended reaction times may be necessary.[1]
-
Side-Chain Protection: If the pyrazole ring itself contains reactive functional groups (e.g., -COOH, -NH2), these must be protected with orthogonal protecting groups that are stable to the Fmoc deprotection conditions (piperidine) but can be removed during final cleavage (e.g., with trifluoroacetic acid, TFA).
-
Coupling Reagents: A variety of coupling reagents can be used. The choice depends on the steric hindrance of the pyrazole amino acid and the preceding residue on the resin.
Table 2: Recommended Coupling Reagents for Incorporating Pyrazole Amino Acids
| Reagent | Full Name | Recommended Use |
|---|---|---|
| HBTU | 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | General-purpose, efficient for most standard couplings.[10] |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly efficient, recommended for sterically hindered couplings. |
| DIC/HOBt | N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole | Cost-effective and reliable method for standard couplings.[2] |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Effective for difficult couplings, particularly with bulky residues.[10] |
Biological Applications
The rigid nature of the pyrazole ring is useful for creating conformationally restricted peptidomimetics. This has led to the development of peptides with significant biological activities.
Table 3: Examples of Biological Activities of Pyrazole-Containing Peptides/Molecules
| Compound Class | Biological Target/Activity | Reported IC₅₀ / Activity | Reference |
|---|---|---|---|
| 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides | Anticancer (Huh7, MCF7, HCT116 cell lines) | IC₅₀ values of 1.1 - 3.3 mM | [4] |
| Pyrazole analogues of ibotenic acid | Metabotropic glutamate receptor 2 (mGluR2) | Selective antagonists | [5] |
| 3-Carboxypyrazole α-amino acids | N-methyl-D-aspartic acid (NMDA) receptor | Antagonists | [5] |
| Pyrazole-based Schiff bases | α-amylase and α-glucosidase inhibition | Inhibition percentages up to 32.37% and 27.84%, respectively |[11] |
Experimental Protocols & Workflows
Protocol 1: General Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow
This protocol outlines the standard manual synthesis of a peptide on a Rink Amide resin to yield a C-terminal amide.[2][12] The process involves iterative cycles of deprotection and coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00364D [pubs.rsc.org]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer’s, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions [mdpi.com]
- 12. chem.uci.edu [chem.uci.edu]
Application Notes and Protocols for In Vitro Assays of Pyrazole-Based Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to performing in vitro assays for the characterization of pyrazole-based enzyme inhibitors. Pyrazole-containing compounds are a significant class of molecules in drug discovery, known to inhibit a wide range of enzymes with therapeutic relevance. These protocols and application notes are designed to offer a foundational framework for researchers to design and execute their screening and characterization experiments effectively.
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous enzyme inhibitors. These inhibitors have been developed against various enzyme classes, including kinases, cyclooxygenases (COX), and others, playing crucial roles in signaling pathways related to cancer, inflammation, and infectious diseases.[1][2][3][4] Accurate and reproducible in vitro assays are fundamental for determining the potency and mechanism of action of these inhibitors, guiding the structure-activity relationship (SAR) studies in the drug discovery process.
This guide outlines a generalized protocol for a common in vitro enzyme inhibition assay, which can be adapted for specific enzyme targets. It also presents a summary of inhibitory activities for various pyrazole derivatives against different enzymes.
General Mechanism of Enzyme Inhibition
Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. The inhibition can be reversible or irreversible. Reversible inhibitors bind non-covalently and can be classified as competitive, non-competitive, or uncompetitive, depending on whether they bind to the enzyme's active site, an allosteric site, or the enzyme-substrate complex, respectively. The determination of the inhibition mechanism is crucial for understanding the inhibitor's mode of action.
Caption: General mechanism of competitive enzyme inhibition.
Experimental Protocols
A generalized protocol for determining the in vitro inhibitory activity of pyrazole-based compounds is described below. This protocol is adaptable for various enzyme systems, such as kinases or cyclooxygenases, and is typically performed in a 96- or 384-well plate format for high-throughput screening.[5][6][7][8]
Materials
-
Recombinant Enzyme (e.g., Kinase, COX-1, COX-2)
-
Enzyme-specific substrate (e.g., peptide for kinase, arachidonic acid for COX)
-
Cofactors (e.g., ATP for kinases)
-
Assay Buffer (specific to the enzyme, e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2 for kinases)
-
Test Compounds (Pyrazole-based inhibitors) dissolved in Dimethyl Sulfoxide (DMSO)
-
Positive Control (a known inhibitor for the target enzyme)
-
Negative Control (DMSO vehicle)
-
Detection Reagent (e.g., ADP-Glo™ Kinase Assay kit, fluorometric probe for COX assay)
-
96- or 384-well plates (white or black, depending on the detection method)
-
Microplate reader (capable of luminescence, fluorescence, or absorbance detection)
Experimental Workflow Diagram
Caption: In vitro enzyme inhibition assay workflow.
Detailed Procedure
-
Reagent Preparation : Prepare all reagents, including assay buffer, enzyme, substrate, and cofactors, according to the specific requirements of the enzyme assay.
-
Compound Dilution : Prepare a serial dilution of the pyrazole-based test compounds in DMSO. Further dilute these in the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid solvent effects.
-
Assay Plate Setup :
-
Add a small volume (e.g., 5 µL) of the diluted test compounds, positive control, and DMSO (negative control) to the appropriate wells of a 96- or 384-well plate.[5]
-
Add the enzyme solution to all wells except for the blank controls.
-
-
Pre-incubation : Gently mix the contents of the plate and incubate for a specific period (e.g., 10-30 minutes) at a controlled temperature (e.g., room temperature or 37°C) to allow for the binding of the inhibitor to the enzyme.[5][6]
-
Reaction Initiation : Initiate the enzymatic reaction by adding the substrate and any necessary cofactors (e.g., ATP) to all wells.[5][8]
-
Reaction Incubation : Incubate the plate for a predetermined time (e.g., 30-60 minutes) at the optimal temperature for the enzyme to allow the reaction to proceed.[5]
-
Signal Detection : Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent will generate a signal (e.g., luminescence, fluorescence) that is proportional to the enzyme activity.[5]
-
Measurement : Measure the signal using a microplate reader at the appropriate wavelength.[6][8]
-
Data Analysis :
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the negative control.[6]
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[5][6]
-
Data Presentation
The inhibitory potency of pyrazole-based compounds is typically reported as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor. The following table summarizes the in vitro inhibitory activity of selected pyrazole derivatives against various enzymes.
| Compound ID | Target Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Compound 7a | CDK-2 | 0.074 ± 0.15 | Roscovitine | 0.100 ± 0.25 |
| Compound 7b | CDK-2 | 0.095 ± 0.10 | Roscovitine | 0.100 ± 0.25 |
| Compound 7d | DapE | 17.9 ± 8.0 | - | - |
| Compound (R)-7q | DapE | 18.8 | - | - |
| Pyrazole-phthalazine hybrid 8l | α-glucosidase | 13.66 ± 0.009 | Acarbose | 720.18 ± 0.008 |
| Pyrazole-phthalazine hybrid 8n | α-glucosidase | 18.63 ± 0.041 | Acarbose | 720.18 ± 0.008 |
| Compound 2a | COX-2 | 0.01987 | Celecoxib | - |
| Compound 3b | COX-2 | 0.03943 | Celecoxib | - |
| Compound 5f | COX-2 | 1.50 | Celecoxib | - |
| Compound 6f | COX-2 | 1.15 | Celecoxib | - |
| Compound 5b | Tubulin Polymerization | 7.30 | - | - |
Data compiled from multiple sources.[1][4][6][9][10][11][12]
Conclusion
The preliminary screening of pyrazole-based enzyme inhibitors is a critical step in the drug discovery pipeline. A systematic approach that combines robust and reproducible in vitro assays is essential for the identification and prioritization of promising lead candidates.[5] The protocols and data presented in this guide provide a solid foundation for researchers to design and execute their screening campaigns effectively. The provided workflow and general principles can be adapted to a wide variety of enzymatic targets for the evaluation of novel pyrazole-based inhibitors.
References
- 1. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole clubbed triazolo[1,5-a]pyrimidine hybrids as an anti-tubercular agents: Synthesis, in vitro screening and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijnrd.org [ijnrd.org]
- 4. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Functionalization of Carboxylic Acid Groups on the Pyrazole Ring: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the functionalization of carboxylic acid groups on the pyrazole ring. The pyrazole scaffold is a key pharmacophore in numerous approved drugs, and the ability to modify the carboxylic acid moiety is crucial for developing new therapeutic agents with tailored properties.[1][2][3][4] This document outlines common synthetic strategies, including esterification and amidation, and provides detailed experimental procedures and quantitative data to guide researchers in this field.
I. Overview of Synthetic Strategies
The carboxylic acid group on a pyrazole ring is a versatile handle for introducing a wide range of functional groups, primarily through the formation of esters and amides. These modifications are instrumental in modulating the physicochemical properties of the parent molecule, such as solubility, lipophilicity, and metabolic stability, which are critical for drug development. The two most common and effective strategies for the functionalization of pyrazole carboxylic acids are:
-
Two-Step Amidation/Esterification via Acid Chloride: This is a robust and widely used method that involves the initial conversion of the pyrazole carboxylic acid to a more reactive pyrazole carbonyl chloride. This intermediate is then reacted with a nucleophile (an amine or alcohol) to furnish the desired amide or ester. This approach is often high-yielding and applicable to a broad scope of substrates.
-
Direct Amidation/Esterification: This strategy involves the direct coupling of the pyrazole carboxylic acid with an amine or alcohol in the presence of a coupling agent or under acidic/basic catalysis. While this method can be more atom-economical, it may require careful optimization of reaction conditions to achieve high yields, especially with less reactive coupling partners.
II. Experimental Workflows and Visualizations
The following diagrams illustrate the general workflows for the functionalization of pyrazole carboxylic acids.
III. Quantitative Data Presentation
The following tables summarize representative yields for the synthesis of pyrazole amides and esters under various reaction conditions.
Table 1: Synthesis of Pyrazole Amides
| Pyrazole Carboxylic Acid | Amine | Coupling Method | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1H-Pyrazole-5-carboxylic acid | Various amines | Acid Chloride | DCM | 0 to RT | 2-16 | Not specified | [5] |
| 5-Bromothiophene-2-carboxylic acid | 3-Methyl-1-phenyl-1H-pyrazol-5-amine | TiCl₄, Pyridine | Pyridine | Not specified | Not specified | 12 | [6] |
| 5-Bromothiophene-2-carboxylic acid | 3-Methyl-1-phenyl-1H-pyrazol-5-amine | DCC/DMAP | DCM | Not specified | Not specified | 8 | [6] |
| 5-Bromothiophene-2-carboxylic acid | 5-Methyl-1H-pyrazol-3-amine | DCC/DMAP | DCM | Not specified | Not specified | 68 | [6] |
| 1-Aryl-3-ethoxycarbonyl-5-styryl-pyrazoles | Ammonia | Acid Chloride | Not specified | Not specified | Not specified | Not specified | [7] |
| Pyrazole-3-carboxylic acid | N-acetylpiperazine | Acid Chloride | Ethyl Acetate | RT | 2-3 | 80 | [8] |
| Pyrazole-3-carboxylic acid | Cyclopropylamine | Acid Chloride | Ethyl Acetate | RT | 2-3 | 90 | [8] |
Table 2: Synthesis of Pyrazole Esters
| Pyrazole Carboxylic Acid | Alcohol | Method | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Benzoyl-1-(2,4-dinitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid chloride | Various alcohols | Reflux | Alcohol | Reflux | 3-4 | 35-66 | [9] |
| 4-Benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid chloride | n-Pentyl alcohol | Reflux with Pyridine | n-Pentyl alcohol | Reflux | 3 | 64 | [9] |
| 4-Benzoyl-1-(2,4-dinitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid chloride | Ethyl alcohol | Reflux with Pyridine | Ethyl alcohol | Reflux | 4 | 60 | [9] |
| 4-Benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid chloride | Methyl alcohol | Reflux with Pyridine | Methyl alcohol | Reflux | 4 | 66 | [9] |
| Acetic Acid | Ethanol | Fischer Esterification (Acid Catalyst) | None | Equilibrium | Not specified | 65-99 | [10] |
IV. Experimental Protocols
Protocol 1: Synthesis of Pyrazole-5-carbonyl Chloride
This protocol describes the conversion of a pyrazole carboxylic acid to its corresponding acid chloride, a key intermediate for subsequent amidation or esterification.
Materials:
-
Pyrazole-5-carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.5 eq) or Oxalyl chloride ((COCl)₂) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
In a flame-dried, round-bottom flask purged with nitrogen, suspend the pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add a catalytic drop of DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride or oxalyl chloride (1.5 eq) dropwise to the cooled suspension. Gas evolution will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The reaction is complete when the suspension becomes a clear solution.
-
Remove the solvent and excess reagent in vacuo to obtain the crude pyrazole-5-carbonyl chloride. This product is typically used immediately in the next step without further purification.[5]
Protocol 2: Synthesis of 1H-Pyrazole-5-carboxamide from Pyrazole-5-carbonyl Chloride
This protocol details the synthesis of a pyrazole amide from the corresponding acid chloride.
Materials:
-
Crude pyrazole-5-carbonyl chloride (from Protocol 1) (1.0 eq)
-
Desired amine (1.2 eq)
-
Triethylamine (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the crude pyrazole-5-carbonyl chloride in fresh anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the desired amine (1.2 eq) and triethylamine (2.5 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash with water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the final 1H-pyrazole-5-carboxamide.[5]
Protocol 3: Direct Esterification of Pyrazole Carboxylic Acid (Fischer Esterification)
This protocol describes a classic method for the direct conversion of a carboxylic acid to an ester using an alcohol and an acid catalyst.
Materials:
-
Pyrazole carboxylic acid (1.0 eq)
-
Alcohol (e.g., ethanol, methanol) (used as solvent and reagent)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve the pyrazole carboxylic acid in a large excess of the desired alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude ester.
-
Purify the crude product by column chromatography or recrystallization. Common recrystallization solvents for pyrazole esters include ethanol.[11][12]
V. Application in Drug Development: Signaling Pathway of Celecoxib
Functionalized pyrazoles are prominent in medicinal chemistry. A notable example is Celecoxib, a selective COX-2 inhibitor containing a pyrazole core. Understanding its mechanism of action is crucial for the rational design of new anti-inflammatory and anticancer agents.[1][13]
Celecoxib primarily exerts its anti-inflammatory effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[1][13] This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[13] In the context of cancer, overexpression of COX-2 is associated with increased tumor growth, angiogenesis, and resistance to apoptosis. By blocking COX-2, celecoxib can reduce the production of pro-inflammatory and pro-angiogenic prostaglandins in the tumor microenvironment.[1] Additionally, celecoxib has been shown to induce apoptosis through COX-2 independent mechanisms, further contributing to its anticancer properties.[13] The functionalization of the pyrazole scaffold in other molecules aims to target various other signaling pathways involved in cancer and other diseases, including those mediated by kinases such as EGFR, CDK, and BTK.[5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. ClinPGx [clinpgx.org]
- 3. ClinPGx [clinpgx.org]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sphinxsai.com [sphinxsai.com]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. ClinPGx [clinpgx.org]
Application Notes and Protocols: Cu-Catalyzed Decarboxylative Cross-Coupling of Pyrazole Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the copper-catalyzed decarboxylative cross-coupling of pyrazole carboxylic acids. This emerging synthetic strategy offers a powerful tool for the construction of C-N bonds, enabling the synthesis of diverse N-aryl pyrazole derivatives, which are prevalent motifs in pharmaceuticals and functional materials. The use of readily available carboxylic acids as coupling partners presents a significant advantage over traditional cross-coupling methods that often require pre-functionalized and sensitive organometallic reagents.
Introduction
The copper-catalyzed decarboxylative cross-coupling reaction facilitates the formation of a new carbon-nitrogen bond between a pyrazole and an aryl group derived from a carboxylic acid, with the concomitant loss of carbon dioxide. This transformation is a valuable alternative to classical methods like the Ullmann, Buchwald-Hartwig, and Chan-Lam reactions for N-arylation. The reaction's appeal lies in its use of stable and abundant carboxylic acids, often proceeding under milder conditions and with a broad tolerance for various functional groups.
Reaction Principle
The core of this methodology is the in-situ generation of an aryl nucleophile from a carboxylic acid via decarboxylation, which then couples with a pyrazole. The general transformation can be represented as follows:
Caption: General scheme of Cu-catalyzed decarboxylative cross-coupling.
Proposed Catalytic Cycle
While the precise mechanism can vary depending on the specific catalyst system and reactants, a plausible catalytic cycle is depicted below. The cycle generally involves the formation of a copper(I) pyrazolate intermediate, oxidative addition of the aryl carboxylic acid followed by decarboxylation to form an aryl-copper(III) species, and subsequent reductive elimination to yield the N-aryl pyrazole product and regenerate the active copper(I) catalyst.
Caption: Proposed catalytic cycle for the decarboxylative N-arylation of pyrazoles.
Data Presentation: Optimization of Reaction Conditions
The following tables summarize typical reaction conditions and their impact on the yield of the N-aryl pyrazole product. These data are compiled from various studies on related copper-catalyzed decarboxylative couplings and serve as a guide for optimizing new reactions.[1][2][3]
Table 1: Screening of Copper Catalysts
| Entry | Copper Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | CuI (10) | 1,10-Phenanthroline (20) | K₂CO₃ (2) | DMF | 120 | 75 |
| 2 | Cu₂O (5) | 1,10-Phenanthroline (20) | K₂CO₃ (2) | DMF | 120 | 68 |
| 3 | Cu(OAc)₂ (10) | None | Cs₂CO₃ (2) | DMSO | 110 | 85 |
| 4 | Cu(MeCN)₄BF₄ (15) | L1* (20) | Cs₂CO₃ (0.5) | MeCN | 70 | 92 |
| 5 | CuCl (10) | 1,10-Phenanthroline (20) | K₃PO₄ (2) | Toluene | 130 | 65 |
*L1 refers to a specific ligand used in photoredox/copper catalysis systems.[2]
Table 2: Effect of Solvent and Base
| Entry | Copper Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Cu(OAc)₂ (10 mol%) | K₂CO₃ | DMF | 110 | 78 |
| 2 | Cu(OAc)₂ (10 mol%) | K₂CO₃ | DMSO | 110 | 82 |
| 3 | Cu(OAc)₂ (10 mol%) | K₂CO₃ | Toluene | 110 | 55 |
| 4 | Cu(OAc)₂ (10 mol%) | K₂CO₃ | Dioxane | 110 | 61 |
| 5 | Cu(OAc)₂ (10 mol%) | Cs₂CO₃ | DMSO | 110 | 88 |
| 6 | Cu(OAc)₂ (10 mol%) | K₃PO₄ | DMSO | 110 | 75 |
Experimental Protocols
The following are generalized protocols for the copper-catalyzed decarboxylative cross-coupling of pyrazole carboxylic acids. Researchers should optimize these protocols for their specific substrates.
General Protocol for Thermal Decarboxylative Cross-Coupling
This protocol is based on typical conditions found in the literature for similar copper-catalyzed decarboxylative couplings.
References
One-Pot Synthesis of 5-Amino-1H-Pyrazole Derivatives: Applications and Protocols for Drug Discovery
For Immediate Release
[City, State] – [Date] – The development of efficient and sustainable synthetic methodologies for heterocyclic compounds is a cornerstone of modern medicinal chemistry. Among these, 5-amino-1H-pyrazole derivatives represent a privileged scaffold due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This application note details a robust one-pot, three-component synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives and discusses their significance as therapeutic agents, with a particular focus on their role as Fibroblast Growth Factor Receptor (FGFR) inhibitors in oncology.
Introduction
5-Amino-1H-pyrazoles are versatile precursors in the synthesis of various fused heterocyclic systems.[1] Their derivatives have garnered significant attention in drug discovery due to their diverse pharmacological profiles.[2][3] Notably, several pyrazole-containing drugs have been approved for treating various diseases, including different types of cancer.[4] The one-pot synthesis approach offers significant advantages over traditional multi-step methods by improving efficiency, reducing waste, and simplifying purification processes, making it an attractive strategy for the rapid generation of compound libraries for drug screening.[3][5]
Applications in Drug Discovery: Targeting the FGFR Signaling Pathway
The Fibroblast Growth Factor (FGF)/FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, migration, and survival.[6] Aberrant activation of this pathway is implicated in the pathogenesis of various cancers, making FGFRs attractive targets for therapeutic intervention.[2] A number of 5-amino-1H-pyrazole derivatives have been designed and synthesized as potent and selective FGFR inhibitors.[2][7] These inhibitors typically function by competing with ATP for the kinase domain of the receptor, thereby blocking downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways, which are critical for tumor growth and survival.[8][9] The development of covalent inhibitors based on the 5-aminopyrazole scaffold has shown promise in overcoming drug resistance associated with gatekeeper mutations in FGFRs.[2][10]
References
- 1. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-₁Η-pyrazole-4-carbonitriles in green media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. A Network Map of FGF-1/FGFR Signaling System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Aminopyrazoles in Crop Protection
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminopyrazoles are a versatile class of heterocyclic compounds that have garnered significant attention in the agrochemical industry due to their broad spectrum of biological activities. These compounds serve as crucial building blocks for the synthesis of a variety of pesticides, including herbicides, insecticides, and fungicides.[1][2] Their efficacy stems from diverse mechanisms of action, targeting key physiological and biochemical pathways in pests and pathogens. This document provides detailed application notes and experimental protocols for the utilization of 5-aminopyrazoles in crop protection research and development.
Applications in Crop Protection
5-Aminopyrazole derivatives have been successfully developed and commercialized for various applications in agriculture:
-
Insecticides: Certain 5-aminopyrazole derivatives, like Fipronil, are highly effective against a wide range of insect pests.[1][3] They are particularly valuable in controlling pests in both non-crop and crop situations.[1]
-
Fungicides: Several 5-aminopyrazole derivatives exhibit potent antifungal activity against various plant pathogens.[2][4] They represent a promising class of compounds for the development of new fungicides to manage crop diseases.
-
Herbicides: The application of 5-aminopyrazole compounds in plant growth regulation, particularly as herbicides, has been explored.[5] By adjusting the concentration, these compounds can be used to control weeds.[5] Notably, substituted 5-aminopyrazoles have shown differential inhibitory effects on monocotyledons and dicotyledons, which is a valuable trait for selective herbicides.[5]
-
Acaricides and Nematicides: Some derivatives have also demonstrated activity as acaricides (against mites) and nematicides (against nematodes).[1]
Mechanism of Action
The mode of action of 5-aminopyrazole derivatives varies depending on the target organism:
-
Insecticides: The primary insecticidal mechanism of action for many 5-aminopyrazole compounds, such as Fipronil, is the disruption of the central nervous system. They act as non-competitive antagonists of the γ-aminobutyric acid (GABA) receptor, blocking the chloride ion channels.[3][6] This leads to hyperexcitation of the insect's nervous system, paralysis, and death. These insecticides show selectivity towards insect GABA receptors over mammalian receptors.[2]
-
Fungicides: The fungicidal activity of 5-aminopyrazoles can be attributed to various mechanisms, including the inhibition of succinate dehydrogenase (SDHI), which disrupts cellular respiration and energy production in the fungal mitochondria.[7][8] Other proposed mechanisms involve the disruption of ergosterol biosynthesis, which is crucial for fungal cell membrane integrity, or the inhibition of tubulin biosynthesis, which is essential for cell division.[6][9]
-
Herbicides: As herbicides, 5-aminopyrazoles can inhibit plant growth through various pathways.[5] While specific molecular targets for their herbicidal activity are still under investigation, they are known to interfere with essential plant processes.
Signaling Pathway of 5-Aminopyrazole Insecticides (GABA Receptor Antagonism)
References
- 1. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]
- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Synthesis and anti-fungal activity of 5-aminopyrazole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN107980784B - Application of 5-aminopyrazole compounds in regulating plant growth - Google Patents [patents.google.com]
- 6. Pest toxicology: the primary mechanisms of pesticide action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Fungicide Modes of Action | Crop Science US [cropscience.bayer.us]
- 9. Fungicide Theory of Use and Mode of Action | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
Application Note: Formulation and Evaluation of Pyrazole Compounds for Anti-Inflammatory Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1][2] While acute inflammation is a crucial part of the healing process, chronic inflammation can lead to various diseases, including rheumatoid arthritis and inflammatory bowel disease.[1] Pyrazole derivatives represent a pivotal class of heterocyclic compounds in medicinal chemistry, renowned for their potent anti-inflammatory properties.[2][3] The commercial success of drugs like Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, has highlighted the therapeutic potential of the pyrazole scaffold.[1][4] This document provides detailed application notes and protocols for the formulation of pyrazole compounds and their subsequent evaluation in preclinical anti-inflammatory studies.
1. Mechanism of Action: Targeting the COX Pathway The primary mechanism by which many pyrazole compounds exert their anti-inflammatory effect is through the selective inhibition of the COX-2 enzyme.[4][5] COX enzymes (both COX-1 and COX-2 isoforms) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[6][7] While COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal lining, COX-2 is induced at sites of inflammation.[8] Selective inhibition of COX-2 allows for the reduction of inflammation while minimizing the gastrointestinal side effects commonly associated with non-selective NSAIDs that inhibit both isoforms.[8][7]
Caption: COX signaling pathway and selective inhibition by pyrazole compounds.
2. Formulation Strategies for Pyrazole Compounds A significant challenge in the development of pyrazole-based drugs is their often poor aqueous solubility, which can lead to low and variable oral bioavailability.[9][10] To overcome this, various formulation strategies can be employed.
2.1. Self-Emulsifying Drug Delivery Systems (SEDDS) Self-microemulsifying (SMEDDS) and self-nanoemulsifying (SNEDDS) drug delivery systems are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions or microemulsions upon gentle agitation in aqueous media.[9][10][11] These systems enhance the solubility and absorption of hydrophobic drugs.[12]
2.2. Aqueous Suspensions For preclinical in vivo studies, pyrazole compounds can be formulated as aqueous suspensions. This involves dispersing the micronized drug powder in an aqueous vehicle containing suspending agents, wetting agents, and preservatives to ensure dose uniformity and stability.[13]
Table 1: Common Excipients for Pyrazole Formulations
| Formulation Type | Component | Examples | Purpose |
|---|---|---|---|
| SMEDDS/SNEDDS | Oil/Lipid | Labrafil M 2515 CS, Medium Chain Triglycerides[9][12] | Solubilize the hydrophobic drug |
| Surfactant | Tween 80, Tween 20, Polyoxyl 40 Hydrogenated Castor Oil[9][13] | Reduce interfacial tension, form emulsion | |
| Co-surfactant | Polyethylene Glycol 400 (PEG 400), Propylene Glycol[9][13] | Improve emulsification and drug solubility | |
| Aqueous Suspension | Suspending Agent | Xanthan Gum, Methylcellulose | Increase viscosity to prevent settling |
| Wetting Agent | Polysorbate 80 (Tween 80) | Reduce surface tension of drug particles |
| | Vehicle | Purified Water, Phosphate Buffer | Aqueous phase of the suspension |
Protocols: Preclinical Evaluation of Pyrazole Compounds
The following section details standardized protocols for the in vitro and in vivo assessment of the anti-inflammatory potential of formulated pyrazole compounds.
3. In Vitro Evaluation Protocols In vitro assays are crucial for the initial screening of compounds to determine their potency and mechanism of action before proceeding to more complex in vivo studies.
Caption: Workflow for the in vitro screening of pyrazole compounds.
3.1. Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay This protocol determines the concentration of the test compound required to inhibit 50% of the COX enzyme activity (IC50).
-
Principle: A colorimetric assay is used to measure the peroxidase activity of COX. The enzyme converts arachidonic acid to PGG2, and the peroxidase component reduces PGG2 to PGH2, oxidizing a chromogenic substrate in the process. The intensity of the color, measured by a spectrophotometer, is proportional to the enzyme activity.[14]
-
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (chromogen)
-
Test pyrazole compound and reference inhibitor (e.g., Celecoxib)
-
96-well microplate and plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound and reference drug in assay buffer.
-
In a 96-well plate, add the assay buffer, heme, enzyme (COX-1 or COX-2), and the test compound/reference drug.
-
Incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding arachidonic acid and the colorimetric substrate (TMPD).
-
Read the absorbance at 590 nm every minute for 5 minutes.
-
Run controls including a no-enzyme control, a no-inhibitor control, and a no-substrate control.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the log of the inhibitor concentration and fit a dose-response curve to calculate the IC50 value.
-
Calculate the COX-2 Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2).
-
Table 2: Sample In Vitro Anti-Inflammatory Data
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI) | IL-6 Inhibition (%) at 10 µM |
|---|---|---|---|---|
| Pyrazole-A | 5.5 | 0.03 | 183 | 88% |
| Pyrazole-B | >100 | 1.2 | >83 | 45% |
| Celecoxib (Ref.) | 4.5 | 0.02 | 225 | 92% |
| Ibuprofen (Ref.) | 0.8 | 2.5 | 0.32 | 30% |
4. In Vivo Evaluation Protocols Compounds that demonstrate high potency and selectivity in vitro are advanced to in vivo models to assess their efficacy and safety in a whole-organism context.
Caption: Logical progression from in vitro success to in vivo evaluation.
4.1. Protocol 2: Carrageenan-Induced Paw Edema in Rats This is a standard and widely used model for evaluating acute anti-inflammatory activity.[15][16][17]
-
Principle: Subplantar injection of carrageenan into the rat hind paw induces a localized, acute, and reproducible inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory efficacy.
-
Materials:
-
Wistar or Sprague-Dawley rats (150-200g)
-
1% (w/v) Carrageenan solution in sterile saline
-
Test pyrazole compound formulation and vehicle control
-
Reference drug (e.g., Indomethacin or Celecoxib)
-
Plebysmometer or digital calipers for measuring paw volume
-
-
Procedure:
-
Fast animals overnight with free access to water.
-
Measure the initial volume of the right hind paw of each rat.
-
Administer the test compound, reference drug, or vehicle control orally (p.o.) or intraperitoneally (i.p.).
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point compared to its initial volume.
-
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the formula:
-
% Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
-
4.2. Protocol 3: Gastric Ulcerogenicity Assay This assay assesses the potential of a compound to cause gastric irritation, a common side effect of non-selective NSAIDs.[14]
-
Principle: High doses of the test compound are administered to rats, and the stomach is later examined for signs of ulceration, hemorrhaging, or lesions.
-
Procedure:
-
Fast rats for 24 hours with free access to water.
-
Administer a high dose of the test compound or reference drug (e.g., 5-10 times the effective anti-inflammatory dose).
-
Four hours after administration, euthanize the animals and remove the stomachs.
-
Cut the stomach along the greater curvature, rinse with saline, and examine for lesions under a dissecting microscope.
-
Score the lesions based on their number and severity to calculate an Ulcer Index (UI).
-
Table 3: Sample In Vivo Anti-Inflammatory and Safety Data
| Compound (Dose) | Paw Edema Inhibition at 3h (%) | Ulcer Index (UI) |
|---|---|---|
| Vehicle Control | 0% | 0.15 ± 0.05 |
| Pyrazole-A (10 mg/kg) | 68% | 0.50 ± 0.12 |
| Celecoxib (10 mg/kg) | 75% | 0.45 ± 0.10 |
| Indomethacin (10 mg/kg) | 80% | 4.80 ± 0.55 |
Conclusion The pyrazole scaffold is a validated and promising starting point for the development of novel anti-inflammatory agents. Success in this field requires a systematic approach that combines rational formulation strategies to enhance bioavailability with a robust cascade of in vitro and in vivo assays. The protocols and data presented in this note provide a framework for researchers to effectively formulate and evaluate new pyrazole compounds, facilitating the identification of lead candidates with potent efficacy and improved safety profiles for further drug development.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. neliti.com [neliti.com]
- 3. sciencescholar.us [sciencescholar.us]
- 4. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Celecoxib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. ClinPGx [clinpgx.org]
- 7. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 8. Celecoxib - Wikipedia [en.wikipedia.org]
- 9. Formulation development of self-nanoemulsifying drug delivery system of celecoxib for the management of oral cavity inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Celecoxib Oral Solution and the Benefits of Self-Microemulsifying Drug Delivery Systems (SMEDDS) Technology: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpsonline.com [ijpsonline.com]
- 13. WO2016196085A1 - Liquid formulations of celecoxib for oral administration - Google Patents [patents.google.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2024.sci-hub.red [2024.sci-hub.red]
- 17. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges of Pyrazole Carboxylic Acids in Organic Solvents
This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility issues with pyrazole carboxylic acids in organic solvents. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to assist in your laboratory work.
Troubleshooting Guides & FAQs
This section addresses common problems and questions related to the dissolution of pyrazole carboxylic acids.
| Question | Answer |
| My pyrazole carboxylic acid won't dissolve in a common organic solvent (e.g., DCM, Ethyl Acetate). What should I do? | Poor solubility of pyrazole carboxylic acids is often due to strong intermolecular hydrogen bonding and crystal lattice energy. Initial steps to address this include: 1. Heating: Gently warming the solvent can significantly increase solubility. 2. Sonication: Using an ultrasonic bath can help break apart solid aggregates and enhance dissolution. 3. Solvent Screening: Test a range of solvents with varying polarities (e.g., alcohols, ethers, polar aprotic solvents like DMF or DMSO). |
| I'm observing precipitation of my compound during a reaction. How can I prevent this? | Premature precipitation is a clear indication that the solvent system cannot maintain the concentration of your pyrazole derivative at the reaction temperature. Consider the following: 1. Increase Solvent Volume: Diluting the reaction mixture may keep the compound in solution. 2. Add a Co-solvent: Introducing a stronger, miscible co-solvent in which your compound is more soluble can increase the overall solvating power of the medium. 3. Increase Reaction Temperature: If the reaction chemistry allows, increasing the temperature can improve solubility. |
| How does pH affect the solubility of pyrazole carboxylic acids in organic solvents? | While the concept of pH is strictly defined for aqueous solutions, the acidity/basicity of the medium can still be adjusted in organic solvents to affect the solubility of ionizable compounds like pyrazole carboxylic acids.[1] The carboxylic acid group can be deprotonated to its more soluble carboxylate salt form by adding a suitable base.[1] This is a common strategy to enhance solubility. |
| What are the best general-purpose solvents for dissolving pyrazole carboxylic acids? | Polar organic solvents are generally the most effective. Based on available data and chemical principles, good starting points include: - Alcohols: Methanol, Ethanol[2][3] - Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)[2] These solvents can engage in hydrogen bonding and have high dielectric constants, which help to overcome the strong intermolecular forces in the solid pyrazole carboxylic acid. |
| Can I use a binary solvent system for recrystallization if I can't find a suitable single solvent? | Yes, a binary solvent system is a very common and effective technique for recrystallization.[4] This involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then slowly adding a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Slow cooling should then induce the formation of pure crystals.[4] A detailed protocol is provided in the Experimental Protocols section. |
Data Presentation: Solubility of Pyrazole Derivatives
The following tables summarize available quantitative and qualitative solubility data for select pyrazole derivatives.
Table 1: Quantitative Solubility of 1-Methyl-1H-pyrazole-4-carboxylic Acid
| Solvent | Solubility | Notes |
| Water | Soluble | Aqueous solubility is attributed to the carboxylic acid group forming hydrogen bonds with water.[2] |
| Methanol | Enhanced Solubility | [2] |
| Dimethyl Sulfoxide (DMSO) | Enhanced Solubility | [2] |
Table 2: Qualitative Solubility of Pyrazole Carboxylic Acids
| Compound | Solvent | Solubility | Reference |
| Pyrazole-4-carboxylic acid | Water | Soluble | [3] |
| Alcohols | Soluble | [3] | |
| 1H-Pyrazole | Ethanol | Soluble | |
| Methanol | Soluble | ||
| Acetone | Soluble |
Experimental Protocols
Here are detailed methodologies for key experiments aimed at overcoming solubility issues with pyrazole carboxylic acids.
Protocol 1: Co-solvent Screening for a Poorly Soluble Pyrazole Carboxylic Acid
Objective: To identify a suitable co-solvent to enhance the solubility of a pyrazole carboxylic acid in a primary organic solvent.
Materials:
-
Your pyrazole carboxylic acid
-
Primary solvent (e.g., Dichloromethane, Toluene)
-
A selection of potential co-solvents (e.g., Methanol, Ethanol, Isopropanol, THF, DMF, DMSO)
-
Small vials (e.g., 2 mL) with stir bars
-
Graduated micropipettes
Procedure:
-
Add a pre-weighed amount of your pyrazole carboxylic acid (e.g., 10 mg) to several vials.
-
To each vial, add a fixed volume of the primary solvent (e.g., 1 mL).
-
Stir the mixtures at ambient temperature for 15 minutes. Note which, if any, have fully dissolved.
-
To the vials where the solid has not fully dissolved, add a co-solvent dropwise (e.g., in 50 µL increments).
-
After each addition, stir for 10-15 minutes and observe for complete dissolution.
-
Record the volume of each co-solvent required to fully dissolve the compound.
-
Select the co-solvent that provides the desired solubility with the smallest volume addition and is compatible with your intended downstream application.
Protocol 2: pH-Modification for Solubility Enhancement in a Mixed Solvent System
Objective: To increase the solubility of a pyrazole carboxylic acid in a predominantly organic solvent system by forming a salt in situ.
Materials:
-
Your pyrazole carboxylic acid
-
Primary organic solvent (e.g., Isopropanol, Acetonitrile)
-
A suitable organic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)) or an aqueous solution of a strong base (e.g., 1M NaOH) if your system is compatible with water.
-
Stir plate and stir bar
Procedure:
-
Suspend your pyrazole carboxylic acid in the chosen organic solvent.
-
While stirring, add the base dropwise. If using an organic base, add it directly. If using an aqueous base, be mindful of potential phase separation.
-
Observe the mixture. The formation of the carboxylate salt should lead to a significant increase in solubility, often resulting in a clear solution.
-
Continue adding the base until the solid is fully dissolved. Avoid adding a large excess of base.
-
This solution containing the pyrazole carboxylate salt can then be used for subsequent reactions or analysis. To recover the carboxylic acid form, the solution can be acidified with a suitable acid (e.g., dilute HCl), which will cause the pyrazole carboxylic acid to precipitate.[1]
Protocol 3: Salt Formation and Isolation
Objective: To prepare and isolate a stable salt of a pyrazole carboxylic acid to improve its handling and solubility characteristics.
Materials:
-
Your pyrazole carboxylic acid
-
A suitable acid (for basic pyrazoles) or base (for acidic pyrazoles). For pyrazole carboxylic acids, a base like sodium hydroxide or potassium hydroxide would be used.
-
A solvent in which the pyrazole carboxylic acid has some solubility (e.g., ethanol, methanol).
-
An anti-solvent in which the salt is insoluble (e.g., diethyl ether, hexane).
Procedure:
-
Dissolve the pyrazole carboxylic acid in a minimal amount of a suitable solvent (e.g., ethanol).
-
In a separate flask, dissolve one molar equivalent of the chosen base (e.g., NaOH) in the same solvent.
-
Slowly add the base solution to the stirring solution of the pyrazole carboxylic acid at room temperature.
-
Stir the mixture for 1-2 hours. Salt precipitation may occur directly, or the salt may remain in solution.
-
If the salt has precipitated, collect it by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
If the salt remains in solution, slowly add an anti-solvent (e.g., diethyl ether) until the solution becomes cloudy and precipitation begins.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the salt by filtration, wash with the anti-solvent, and dry under vacuum.[2]
Protocol 4: Single-Solvent Recrystallization for Purification
Objective: To purify a pyrazole carboxylic acid using a single solvent.[4]
Materials:
-
Crude pyrazole carboxylic acid
-
A suitable recrystallization solvent (e.g., ethanol, isopropanol, water)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
Procedure:
-
Place the crude pyrazole carboxylic acid in an Erlenmeyer flask.
-
Add a small amount of the solvent, enough to just cover the solid.
-
Gently heat the mixture on a hot plate with stirring until the solvent boils.
-
Add more solvent in small portions until the solid is completely dissolved. Avoid adding a large excess of solvent.
-
If the solution is colored, you may add a small amount of activated charcoal and boil for a few minutes before filtering hot to remove the charcoal.
-
Allow the flask to cool slowly to room temperature. Crystals should start to form.
-
Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a desiccator or a vacuum oven.[4]
Visualizations
Workflow for Troubleshooting Solubility Issues
Caption: A logical workflow for addressing solubility issues of pyrazole carboxylic acids.
Signaling Pathway for Solubility Enhancement Strategies
Caption: Key strategies for enhancing the solubility of pyrazole carboxylic acids.
References
Technical Support Center: Optimization of Reaction Conditions for Pyrazole Ring Formation
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the synthesis of pyrazole derivatives. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in pyrazole synthesis?
A1: Common challenges include achieving high yields, controlling regioselectivity when using unsymmetrical 1,3-dicarbonyl compounds, and managing reaction conditions such as temperature and time. Conventional synthesis methods can sometimes result in yields lower than 70%.[1]
Q2: How does the choice of solvent affect the outcome of a pyrazole synthesis?
A2: The solvent plays a crucial role in pyrazole synthesis, influencing the reaction rate, yield, and regioselectivity. While polar protic solvents like ethanol are traditionally used, aprotic dipolar solvents such as DMF, NMP, and DMAc have demonstrated superior results in certain reactions.[2] The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity in favor of a desired isomer.[3][4]
Q3: What is the benefit of using microwave-assisted synthesis for pyrazole formation?
A3: Microwave-assisted organic synthesis (MAOS) significantly reduces reaction times, often from hours to minutes, due to efficient internal heating of the reaction mixture.[5] This rapid and uniform heating can lead to higher product yields and improved purity by minimizing the formation of side products.[5] It is also considered a greener chemistry approach due to reduced solvent and energy consumption.[5]
Q4: Can I use a household microwave for chemical synthesis?
A4: It is strongly advised against using a domestic microwave oven for chemical synthesis. These appliances lack the necessary safety features and precise control over critical reaction parameters like temperature and pressure, which can lead to hazardous situations and poor reproducibility.[5]
Troubleshooting Guides
Issue 1: Low Reaction Yield
Q: My pyrazole synthesis is consistently resulting in a low yield. What are the potential causes and how can I troubleshoot this?
A: Low yields in pyrazole synthesis can arise from several factors, including incomplete reaction, suboptimal conditions, or the formation of side products. Here are some troubleshooting steps:
-
Assess Starting Material Purity: Ensure that the 1,3-dicarbonyl compound and the hydrazine derivative are of high purity. Impurities can lead to side reactions that consume starting materials and reduce the yield.[6]
-
Optimize Reaction Stoichiometry: A slight excess of the hydrazine (e.g., 1.0-1.2 equivalents) can help drive the reaction to completion.[6]
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting materials and the formation of the product to determine the optimal reaction time.[6]
-
Adjust Reaction Temperature: For many condensation reactions, heating is necessary. Consider refluxing the reaction mixture. In some cases, temperature control is crucial for divergent synthesis of different pyrazole derivatives.[7][8]
-
Evaluate Catalyst Choice and Loading: The choice of acid or base catalyst can be critical. For instance, in Knorr and Paal-Knorr syntheses, a catalytic amount of a protic acid is often beneficial. The amount of catalyst used can also significantly impact the yield.
Below is a logical workflow for troubleshooting low yields:
Caption: A logical workflow for troubleshooting low pyrazole yield.
Issue 2: Formation of Regioisomers
Q: My reaction with an unsymmetrical 1,3-dicarbonyl is producing a mixture of regioisomers. How can I improve the regioselectivity?
A: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds. The initial nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyl groups, leading to a mixture of products. Here are strategies to improve regioselectivity:
-
Solvent Selection: The solvent can significantly influence regioselectivity. Experimenting with different solvents is crucial. For instance, the use of fluorinated alcohols like TFE and HFIP has been shown to dramatically improve the ratio of the desired regioisomer.[3][4]
-
Acidic or Basic Additives: The addition of a catalytic amount of acid (e.g., acetic acid) or a mild base can alter the regioselectivity by affecting the protonation state of the reactants and intermediates.[2]
Caption: Knorr synthesis pathways leading to different regioisomers.
Issue 3: Unexpected Side Products
Q: I am observing unexpected byproducts in my reaction. What are some common side reactions and how can I mitigate them?
A: Besides regioisomers, other side reactions can occur, leading to a complex reaction mixture and reduced yield of the desired pyrazole.
-
Pyrazoline Formation: Incomplete oxidation of the pyrazoline intermediate can be an issue. Introducing a mild oxidizing agent or adjusting the reaction conditions to promote aromatization can help.
-
Ring-Opened Products: The presence of highly reactive functional groups on the starting materials can lead to ring-opening or rearrangement under certain conditions. Careful control of the reaction temperature is crucial.
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in Pyrazole Synthesis
| Entry | R1 | Solvent | Regioisomeric Ratio (2a:3a) | Yield (%) |
| 1 | 2-furyl | EtOH | 55:45 | 95 |
| 2 | 2-furyl | TFE | 85:15 | 98 |
| 3 | 2-furyl | HFIP | 97:3 | 99 |
| 4 | Phenyl | EtOH | 60:40 | 93 |
| 5 | Phenyl | TFE | 90:10 | 96 |
| 6 | Phenyl | HFIP | >99:1 | 99 |
Data adapted from a study on the condensation of 1-aryl-4,4,4-trifluoro-1,3-butanediones with methylhydrazine. The ratio represents the desired 3-trifluoromethyl-5-aryl-pyrazole (2a) to the undesired regioisomer (3a).[4]
Table 2: Optimization of Catalyst Loading for Pyranopyrazole Synthesis
| Entry | Catalyst | Catalyst Loading (mol%) | Time (min) | Yield (%) |
| 1 | None | 0 | 120 | 40 |
| 2 | Piperidine | 4 | 60 | 75 |
| 3 | DABCO | 4 | 50 | 82 |
| 4 | PS-DABCO | 3 | 20 | 85 |
| 5 | PS-DABCO | 4 | 15 | 91 |
| 6 | PS-DABCO | 5 | 15 | 91 |
Data from a one-pot, four-component synthesis of dihydropyrano[2,3-c]pyrazoles. PS-DABCO is a polymer-supported catalyst.[9]
Table 3: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis
| Product | Method | Temperature (°C) | Time | Yield (%) |
| Phenyl-1H-pyrazoles | Microwave-Assisted | 60 | 5 min | 91-98 |
| Phenyl-1H-pyrazoles | Conventional Heating | 75 | 2 hours | 73-90 |
| Pyrazole-Oxadiazole Hybrids | Microwave-Assisted | Not Specified | 9-10 min | 79-92 |
| Pyrazole-Oxadiazole Hybrids | Conventional Heating | Not Specified | 7-9 hours | Not Specified |
This table summarizes data from multiple sources comparing the two heating methods.[5]
Table 4: Optimization of Microwave-Assisted Pyrazolone Synthesis
| Entry | Power (W) | Time (min) | Yield (%) |
| 1 | 210 | 10 | 43 |
| 2 | 420 | 5 | 54 |
| 3 | 420 | 10 | 71 |
| 4 | 420 | 15 | 62 |
| 5 | 630 | 10 | 51 |
Data from a one-pot synthesis of pyrazolone derivatives under solvent-free conditions.[10]
Experimental Protocols
Protocol 1: General Procedure for One-Pot Synthesis of 3,5-Disubstituted Pyrazoles
This protocol describes a one-pot, three-component reaction of an enone, p-toluenesulfonyl hydrazide, and a halide.
-
Reaction Setup: To a solution of the enone (1.0 mmol) in acetonitrile (5 mL) in a round-bottom flask, add p-toluenesulfonyl hydrazide (1.1 mmol) and potassium carbonate (2.0 mmol).
-
Reaction Execution: Stir the mixture at room temperature for 2 hours.
-
Addition of Halide: Add the corresponding halide (1.2 mmol) to the reaction mixture.
-
Heating: Heat the reaction mixture to 80 °C and stir for the appropriate time (monitored by TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and add water (20 mL). Extract the mixture with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired pyrazole.[11]
Caption: Experimental workflow for the one-pot synthesis of pyrazoles.
Protocol 2: Microwave-Assisted Synthesis of Pyrazoles from Chalcones
This protocol details the cyclization of α,β-unsaturated ketones (chalcones) with a hydrazine derivative using microwave irradiation.
-
Reaction Setup: In a microwave process vial, combine the chalcone (1 mmol) and the hydrazine derivative (1.2 mmol).
-
Solvent and Catalyst: Add ethanol (5 mL) and a catalytic amount of glacial acetic acid.
-
Microwave Irradiation: Seal the vial and place it in a dedicated microwave reactor. Irradiate the mixture at a specified power and for a specific duration (e.g., 300 W for 1-5 minutes). Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the vial to room temperature. Pour the reaction mixture into crushed ice.
-
Isolation and Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.[5]
References
- 1. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. daneshyari.com [daneshyari.com]
Technical Support Center: Scaling Up the Synthesis of 5-Aminopyrazole Intermediates
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and scale-up of 5-aminopyrazole intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 5-aminopyrazole intermediates?
A1: The most versatile and widely used method is the condensation of a β-ketonitrile with a hydrazine.[1] This reaction typically proceeds through a hydrazone intermediate, which then cyclizes to form the 5-aminopyrazole ring.[1] Other common methods include the reaction of α,β-unsaturated nitriles or malononitrile derivatives with hydrazines.[1]
Q2: My primary challenge is controlling regioselectivity. How can I selectively synthesize the 5-aminopyrazole isomer instead of the 3-aminopyrazole isomer?
A2: Controlling regioselectivity between the 5-amino and 3-amino isomers is a common challenge that depends on kinetic versus thermodynamic control. To favor the thermodynamically more stable 5-aminopyrazole , use neutral or acidic conditions at elevated temperatures (e.g., reflux). These conditions allow the initial intermediates to equilibrate, leading to the most stable product. Conversely, to favor the kinetically controlled 3-aminopyrazole , use basic conditions at low temperatures (e.g., 0 °C), which traps the initial, less stable product before it can rearrange.
Q3: What are the primary safety concerns when scaling up reactions involving hydrazine?
A3: Hydrazine and its derivatives are energetic and toxic compounds. The primary safety concerns during scale-up are:
-
Thermal Runaway: Condensation reactions with hydrazine can be highly exothermic. Without proper control, this can lead to a dangerous increase in temperature and pressure.
-
Decomposition: Hydrazine can decompose, sometimes explosively, at elevated temperatures or in the presence of certain metals.
-
Toxicity: Hydrazine is highly toxic, and exposure must be minimized through the use of appropriate personal protective equipment (PPE) and engineering controls like fume hoods.
Q4: How can I manage the exothermic nature of the hydrazine condensation during a large-scale reaction?
A4: Managing the exotherm is critical for a safe scale-up. Key strategies include:
-
Controlled Addition: Add the hydrazine hydrate slowly and in a controlled manner to the reaction mixture.
-
Efficient Cooling: Ensure the reactor is equipped with an adequate cooling system to dissipate the heat generated during the reaction.
-
Dilution: Using a sufficient volume of an appropriate solvent helps to absorb the heat of the reaction.
-
Use of a Base: Adding a mild base, such as sodium acetate, can help to neutralize acidic byproducts that may catalyze decomposition, thereby increasing the onset temperature of any exothermic decomposition.
Troubleshooting Guides
Issue 1: Low Reaction Yield
Low yields can be caused by several factors, from incomplete reactions to product loss during workup.
| Potential Cause | Troubleshooting Strategy |
| Incomplete Reaction | - Increase reaction time and monitor progress by TLC or LC-MS. - Increase the reaction temperature; for many condensation reactions, heating to reflux is beneficial. - Consider using microwave-assisted synthesis to potentially reduce reaction times and improve yields. |
| Impure Reagents or Solvents | - Use reagents and solvents of high purity. - Ensure solvents are anhydrous, as moisture can interfere with the reaction. - Use freshly opened or purified hydrazine derivatives, as they can degrade over time. |
| Suboptimal Stoichiometry | - Ensure the correct stoichiometry is being used. A slight excess (1.0-1.2 equivalents) of hydrazine can sometimes drive the reaction to completion. |
| Product Loss During Workup | - Optimize extraction and recrystallization solvents and procedures. - If the product is volatile, ensure that the solvent is removed under controlled reduced pressure and temperature. |
| Side Product Formation | - Analyze the crude reaction mixture to identify major side products. - Adjust reaction conditions (temperature, solvent, catalyst) to minimize the formation of these impurities. |
Issue 2: Formation of Regioisomers and Other Side Products
The formation of a mixture of 3- and 5-aminopyrazole isomers is the most common side reaction when using substituted hydrazines.
| Side Product | Mitigation Strategy |
| Undesired 3-Aminopyrazole Regioisomer | - To favor the 5-aminopyrazole isomer, use neutral or acidic conditions (e.g., catalytic acetic acid in toluene) at elevated temperatures (reflux). |
| Uncyclized Hydrazone Intermediate | - Drive the cyclization to completion by increasing the reaction temperature or time. - The addition of a catalytic amount of acid (e.g., acetic acid) can facilitate the cyclization step. |
| N-Acetylated Aminopyrazole | - This can occur when using acetic acid as a solvent at high temperatures. If this is a major issue, consider using a different solvent system, such as refluxing in ethanol. |
| Further Reaction to Fused Systems | - 5-Aminopyrazoles can sometimes react further. Avoid overly harsh conditions (very high temperatures or long reaction times) to minimize the formation of byproducts like pyrazolo[1,5-a]pyrimidines. |
Issue 3: Difficult Purification of Regioisomers
The structural similarity of 3- and 5-aminopyrazole isomers makes their separation challenging.
| Problem | Solution |
| Co-elution in Column Chromatography | - The most effective strategy is to optimize the reaction for high regioselectivity to avoid the formation of the isomeric mixture in the first place. - If separation is necessary, screen a variety of solvent systems for column chromatography. Sometimes a small change in polarity or the use of a different solvent system can improve separation. - Consider derivatization of the mixture to compounds that may be more easily separated, followed by removal of the derivatizing group. |
| Difficulty with Recrystallization | - Screen a wide range of solvents and solvent mixtures for recrystallization. - Seeding the solution with a pure crystal of the desired isomer can sometimes induce selective crystallization. |
Experimental Protocols
Protocol 1: Regioselective Synthesis of 5-Aminopyrazoles (Thermodynamic Control)
This protocol is designed to favor the formation of the thermodynamically more stable 5-aminopyrazole isomer.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the β-ketonitrile or 3-alkoxyacrylonitrile (1.0 eq) in toluene (to a concentration of 0.2 M).
-
Reagent Addition: Add the substituted arylhydrazine (1.1 eq) to the solution.
-
Catalyst Addition: Add glacial acetic acid (0.1 eq) to the mixture.
-
Reaction: Heat the mixture to reflux (approximately 110°C). Monitor the reaction by TLC until the starting material is consumed. Alternatively, the reaction can be performed in a sealed vessel using a microwave reactor at 120-140°C for 10-30 minutes.
-
Workup: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography.
Protocol 2: Regioselective Synthesis of 3-Aminopyrazoles (Kinetic Control)
This protocol is designed to favor the formation of the kinetically favored 3-aminopyrazole isomer.
-
Base Preparation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide by dissolving sodium metal (1.2 eq) in anhydrous ethanol (to a concentration of 0.5 M). Cool the resulting solution to 0°C in an ice bath.
-
Reactant Addition: To the cold ethoxide solution, slowly add a solution of the 3-alkoxyacrylonitrile (1.0 eq) in anhydrous ethanol.
-
Hydrazine Addition: Add the substituted alkylhydrazine (1.0 eq) dropwise while maintaining the temperature at 0°C.
-
Reaction: Stir the mixture vigorously at 0°C for 2-4 hours, monitoring the reaction progress by TLC.
-
Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified quickly, as some 3-amino isomers can be less stable than their 5-amino counterparts.
Quantitative Data
The following table summarizes representative yields for the synthesis of 5-aminopyrazole derivatives under various conditions, as reported in the literature.
| Starting Materials | Conditions | Product Type | Yield (%) | Reference |
| Enol ether + Hydrazine | Basic | 3-Aminopyrazole intermediate | 93% | [1] |
| Ketene N,S-acetals + Hydrazine Hydrate | EtOH/TEA | 5-Aminopyrazoles | 75-85% | |
| 5-Aminopyrazole + Arylaldehydes + Indandione | Ultrasonic irradiation, EtOH | Pyrazolo[3,4-b]pyridines | 88-97% | |
| β-ketonitriles + Hydrazine | Refluxing ethanol | Thienopyrazoles | Excellent | [1] |
| 5-aminopyrazole + β-halovinyl/aryl aldehydes | Microwave, solvent-free | Pyrazolo[3,4-b]pyridines | High | [2] |
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.
Regioselectivity Control Pathway
Caption: Controlling regioselectivity through reaction conditions.
Scale-Up Safety Workflow for Hydrazine Reactions
Caption: Workflow for ensuring safety during the scale-up of hydrazine reactions.
References
Technical Support Center: Troubleshooting Low Bioactivity in Synthesized Pyrazole Analogs
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low bioactivity in their synthesized pyrazole analogs. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: My synthesized pyrazole analog shows significantly lower bioactivity than expected. What are the potential primary causes?
A1: Low bioactivity in novel pyrazole analogs can stem from several factors. Key areas to investigate include:
-
Structural and Chemical Properties: The issue may be inherent to the molecule's design, including incorrect stereochemistry, poor solubility, or unfavorable electronic properties. The position and nature of substituents on the pyrazole ring are critical for interaction with biological targets.[1][2]
-
Compound Purity and Integrity: Impurities from the synthesis, residual solvents, or degradation of the compound can interfere with biological assays or misrepresent the concentration of the active molecule.
-
Assay-Related Issues: The experimental setup itself could be the source of the problem. This includes assay interference, incorrect compound concentration, or issues with the biological target's activity.
-
Poor Pharmacokinetics (for in vivo studies): For animal studies, low bioavailability, rapid metabolism, or poor distribution to the target tissue can result in diminished efficacy.
Q2: How do I begin to troubleshoot the low activity of my pyrazole analog?
A2: A systematic approach is crucial. We recommend the following logical workflow to diagnose the issue:
Q3: Can the substituents on the pyrazole ring dramatically affect bioactivity?
A3: Absolutely. The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry, but its biological activity is highly dependent on the nature and position of its substituents.[1][3] Structure-activity relationship (SAR) studies have shown that modifications to the substituents can modulate potency, selectivity, and pharmacokinetic properties.[4][5][6] For instance, the addition of halogen atoms or methyl groups to aryl substituents can enhance potency by improving interactions with hydrophobic pockets in the target protein.[4][5] Conversely, bulky groups may cause steric hindrance and reduce activity.
Troubleshooting Guides
Issue 1: Poor or Inconsistent In Vitro Assay Results
Question: My pyrazole analog shows weak or highly variable activity in my in vitro assay. How can I determine if this is a compound-related or assay-related issue?
Answer:
-
Confirm Compound Integrity and Concentration:
-
Purity Check: Re-verify the purity of your compound batch using techniques like HPLC or LC-MS. Impurities can inhibit or interfere with the assay.
-
Identity Confirmation: Use ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm that the synthesized structure is correct.
-
Solubility Test: Determine the solubility of your compound in the assay buffer. Precipitation of the compound will lead to an inaccurate concentration and consequently, low apparent activity. If solubility is an issue, consider using a co-solvent like DMSO, but be mindful of its final concentration in the assay, as it can also affect biological systems.
-
-
Evaluate Assay Performance:
-
Positive and Negative Controls: Ensure your positive and negative controls are behaving as expected. If the positive control shows lower than expected activity, it may indicate a problem with the assay reagents or protocol.
-
Assay Interference: Some compounds can interfere with assay readouts (e.g., fluorescence, luminescence). Run a control experiment with your compound in the absence of the biological target to check for such interference.
-
Issue 2: Structure-Activity Relationship (SAR) Contradicts Expectations
Question: I've synthesized an analog that, based on literature SAR, should be potent, but it is not. What could be the reason?
Answer:
-
Subtle Structural Differences: Even minor changes in the position or nature of a substituent can lead to significant changes in activity. The pyrazole ring's ability to act as a hydrogen bond donor and acceptor can be altered by N-substitution, impacting target binding.[1]
-
Target Specificity: SAR can be highly target-specific. A modification that enhances activity against one target may abolish it against another. Ensure the SAR data you are referencing is for the same or a very closely related biological target.
-
Regioisomer Formation: The synthesis of substituted pyrazoles can sometimes lead to the formation of regioisomers.[7] It is crucial to confirm the regiochemistry of your final product, as different isomers can have vastly different biological activities.
The following diagram illustrates how different substituents on a pyrazole core can influence its interaction with a hypothetical target, providing a visual guide for SAR analysis.
Data on Pyrazole Analog Bioactivity
The following tables summarize quantitative data from published studies on the bioactivity of various pyrazole analogs. This data can serve as a reference for expected potency against different targets.
Table 1: Anti-inflammatory Activity of Pyrazole Analogs (COX-2 Inhibition)
| Compound | IC₅₀ (µM) vs. COX-2 | Reference Compound | IC₅₀ (µM) vs. COX-2 | Reference |
| Analog 33 | 2.52 | Celecoxib | 0.95 | [8] |
| Analog 44 | 0.01 | Celecoxib | 0.70 | [2][8] |
Table 2: Anticancer Activity of Pyrazole Analogs (MCF-7 Cell Line)
| Compound | IC₅₀ (µM) vs. MCF-7 | Reference Compound | IC₅₀ (µM) vs. MCF-7 | Reference |
| Analog 1 | 39.70 | - | - | [2] |
| Analog 26a | 6.1 ± 0.4 | Doxorubicin | 10.3 ± 0.8 | [9] |
| Analog 26b | 8.0 ± 0.5 | Doxorubicin | 10.3 ± 0.8 | [9] |
| Analog 26c | 7.4 ± 0.3 | Doxorubicin | 10.3 ± 0.8 | [9] |
| Analog 45h | 4.66 | Doxorubicin | 4.57 | [9] |
Experimental Protocols
General Protocol for In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of pyrazole analogs against a specific protein kinase.
-
Reagents and Materials:
-
Kinase enzyme (e.g., JAK1, Akt)
-
Substrate peptide
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Synthesized pyrazole analogs dissolved in DMSO
-
Positive control inhibitor (e.g., Ruxolitinib for JAK1)[1]
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
384-well microplates
-
-
Procedure: a. Prepare serial dilutions of the pyrazole analogs and the positive control in DMSO. b. Add a small volume (e.g., 1 µL) of the diluted compounds to the wells of the microplate. Also, include wells with DMSO only for "no inhibition" controls. c. Add the kinase enzyme solution to all wells and incubate for a specified period (e.g., 15 minutes) to allow for compound binding. d. Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP. e. Incubate the reaction for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). f. Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. The signal (e.g., luminescence, fluorescence) is typically inversely proportional to the kinase activity. g. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
General Protocol for MTT Cell Proliferation Assay
This protocol is used to evaluate the cytotoxic or anti-proliferative effects of pyrazole analogs on cancer cell lines.
-
Reagents and Materials:
-
Cancer cell line (e.g., MCF-7, K562)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Synthesized pyrazole analogs dissolved in DMSO
-
Positive control (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well cell culture plates
-
-
Procedure: a. Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with serial dilutions of the pyrazole analogs and the positive control. Include wells with DMSO-treated cells as a vehicle control. c. Incubate the cells for a specified duration (e.g., 48-72 hours). d. Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals. e. Remove the medium and add the solubilization solution to dissolve the formazan crystals. f. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. g. Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀/IC₅₀ value from the dose-response curve.[10]
References
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Catalyst Selection for Efficient Pyrazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on catalyst selection and troubleshooting for the efficient synthesis of pyrazoles. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for pyrazole synthesis and what catalysts are typically used?
A1: The most prevalent method for synthesizing substituted pyrazoles is the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine derivative.[1] The classical Knorr pyrazole synthesis, for instance, involves the reaction of a 1,3-dicarbonyl compound with a hydrazine, typically facilitated by an acid catalyst.[2][3][4][5] Other significant methods include 1,3-dipolar cycloaddition of diazo compounds with alkynes and multicomponent reactions. A variety of catalysts can be employed, ranging from simple protic acids (e.g., acetic acid) and Lewis acids to heterogeneous catalysts like nano-ZnO and reusable magnetic nanoparticles.[6]
Q2: How do I choose the right catalyst for my pyrazole synthesis?
A2: The choice of catalyst is critical and depends on several factors, including the specific substrates, desired reaction rate, and required regioselectivity. For standard Knorr-type syntheses, a catalytic amount of a protic acid like acetic acid or a mineral acid is often sufficient to facilitate imine formation.[6] In some cases, Lewis acids or heterogeneous catalysts such as nano-ZnO have been shown to improve yields and shorten reaction times.[6][7] For multicomponent reactions or syntheses involving less reactive substrates, more specialized catalysts, including ionic liquids or metal-organic frameworks (MOFs), may be beneficial.[2][8][9] It is advisable to screen a few catalyst options based on literature precedents for similar substrates.
Q3: What are regioisomers in pyrazole synthesis, and how can I control their formation?
A3: Regioisomers are structural isomers that differ in the placement of substituents on the pyrazole ring. Their formation is a common challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines.[10] The initial nucleophilic attack by the hydrazine can occur at either of the two different carbonyl carbons, leading to a mixture of products.[1][10][11] Controlling regioselectivity is crucial as different regioisomers can have vastly different biological activities.[10]
Several strategies can be employed to improve regioselectivity:
-
Solvent Choice: Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity.[6][12]
-
pH Control: Adjusting the pH can alter the nucleophilicity of the nitrogen atoms in the substituted hydrazine, thereby directing the initial attack to a specific carbonyl group.[13]
-
Catalyst Selection: Certain catalysts can favor the formation of a specific regioisomer. For example, Amberlyst-70 has been used for regioselective pyrazole synthesis at room temperature.[13][14]
Q4: My pyrazole synthesis is giving a very low yield. What are the common causes and how can I troubleshoot this?
A4: Low yields in pyrazole synthesis can be attributed to several factors, including incomplete reaction, side reactions, or issues with starting material purity.[6][15]
Here are some common causes and troubleshooting steps:
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is stalling, consider increasing the reaction time or temperature.[6] Microwave-assisted synthesis can also significantly reduce reaction times and improve yields.[6]
-
Purity of Starting Materials: Ensure that the 1,3-dicarbonyl compound and hydrazine derivative are pure. Impurities can lead to side reactions and lower the yield.[15]
-
Catalyst Issues: The choice and amount of catalyst are crucial. For Knorr syntheses, a catalytic amount of acid is usually sufficient. Too much acid can sometimes promote side reactions. If using a heterogeneous catalyst, ensure it is active and has not been deactivated.[6]
-
Side Reactions: The formation of byproducts can consume starting materials. Discoloration of the reaction mixture, particularly when using hydrazine salts, can indicate the formation of impurities. Adding a mild base like sodium acetate when using a hydrazine salt can sometimes lead to a cleaner reaction.[15]
Troubleshooting Guides
Issue 1: Poor Regioselectivity Leading to a Mixture of Isomers
-
Symptoms: NMR analysis of the crude product shows two distinct sets of peaks corresponding to the different regioisomers. TLC analysis may show two spots with close Rf values that are difficult to separate.
-
Possible Causes:
-
Use of an unsymmetrical 1,3-dicarbonyl compound.
-
Reaction conditions (solvent, pH, temperature) that do not favor the formation of a single isomer.
-
-
Troubleshooting Steps:
-
Solvent Optimization: Switch from standard solvents like ethanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) to enhance regioselectivity.[6][12]
-
pH Adjustment: If using a substituted hydrazine, altering the pH can influence which nitrogen atom acts as the initial nucleophile. Acidic conditions may favor one isomer, while neutral or basic conditions may favor the other.[13]
-
Catalyst Screening: Test different catalysts. Some heterogeneous catalysts or Lewis acids may offer better regiocontrol compared to simple protic acids.[13]
-
Purification Strategy: If a mixture is unavoidable, develop an optimized chromatography method to separate the isomers. Screen various solvent systems with TLC to find an eluent that provides the best separation.
-
Issue 2: Low or No Product Yield
-
Symptoms: TLC or LC-MS analysis shows a large amount of unreacted starting materials, even after an extended reaction time.
-
Possible Causes:
-
Suboptimal reaction temperature or time.
-
Inactive or insufficient catalyst.
-
Poor quality of starting materials.
-
Formation of a stable, unreactive intermediate.[13]
-
-
Troubleshooting Steps:
-
Verify Starting Material Purity: Confirm the purity of the 1,3-dicarbonyl and hydrazine reagents. Hydrazine derivatives can degrade over time.[15]
-
Optimize Reaction Conditions: Gradually increase the reaction temperature and monitor for product formation. Consider extending the reaction time. Microwave irradiation is a powerful tool to accelerate the reaction and improve yield.[6]
-
Evaluate Catalyst: Ensure the correct catalyst is being used at an appropriate loading. If an acid catalyst is employed, a few drops are often sufficient. For heterogeneous catalysts, confirm their activity.
-
Consider a Dehydrating Agent: In some cases, a stable hydroxylpyrazolidine intermediate may form and not readily dehydrate to the final pyrazole. Adding a dehydrating agent might be necessary to drive the reaction to completion.[13]
-
Issue 3: Reaction Mixture Discoloration and Impurity Formation
-
Symptoms: The reaction mixture turns a dark yellow, red, or brown color during the synthesis. TLC analysis shows multiple spots in addition to the starting materials and desired product.
-
Possible Causes:
-
Troubleshooting Steps:
-
Use a Mild Base with Hydrazine Salts: If using a hydrazine salt like phenylhydrazine hydrochloride, add one equivalent of a mild base such as sodium acetate to neutralize the acid and achieve a cleaner reaction profile.[15]
-
Run Under an Inert Atmosphere: Conducting the reaction under nitrogen or argon can help to minimize oxidative side reactions.[15]
-
Purification: Utilize a silica gel plug to remove highly colored, non-polar impurities before full column chromatography or recrystallization.[15]
-
Data Presentation: Catalyst Performance in Pyrazole Synthesis
Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Pyrazole Synthesis
| Product Type | Synthesis Method | Reaction Time | Yield (%) | Reference |
| Phenyl-1H-pyrazoles | Conventional Heating | 2 hours | 73-90 | [16] |
| Phenyl-1H-pyrazoles | Microwave-Assisted | 5 min | 91-98 | [16] |
| Pyrazole-Oxadiazole Hybrids | Conventional Heating | 7-9 hours | Not Specified | [16] |
| Pyrazole-Oxadiazole Hybrids | Microwave-Assisted | 9-10 min | 79-92 | [16] |
| Quinolylpyrano[2,3-c]pyrazoles | Conventional Heating | 5 hours | 88 | [17] |
| Quinolylpyrano[2,3-c]pyrazoles | Microwave-Assisted | 10 min | 88 | [17] |
Table 2: Performance of Various Catalysts in Pyranopyrazole Synthesis
| Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Nano-Titanium Dioxide | 0.25 mmol | Solvent-free | Room Temp. | - | 81-96 | [18] |
| Nano-MgO | 50 mg | Water | Room Temp. | 20 min | 88-97 | [18] |
| Ag/TiO₂ | - | Aqueous Ethanol | 70 | 55 min | 78-93 | [18] |
| Copper Ferrite (CuFe₂O₄) | 8 mol% | Water | 60 | 4 h | High | [19] |
| Magnetic Fe₃O₄ NPs | 6 mol% | Water | Room Temp. | 15 min | High | [19] |
| Yttrium Iron Garnet (YIG) | - | Solvent-free | 80 | 20 min | Excellent | [19] |
| [bmim][NO₃] (Ionic Liquid) | - | Solvent-free | 60 | 2 h | High | [5] |
| [Bmim]FeCl₄ (Ionic Liquid) | - | [Bmim]FeCl₄ | 80 | 2-3 h | 84-90 | [4] |
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis (Conventional Heating)
This protocol describes a general method for the synthesis of a pyrazolone from a β-ketoester and hydrazine hydrate.[20]
-
Materials:
-
β-ketoester (e.g., ethyl benzoylacetate, 3 mmol)
-
Hydrazine hydrate (6 mmol)
-
1-Propanol (3 mL)
-
Glacial acetic acid (catalytic amount, ~3 drops)
-
Water
-
-
Procedure:
-
In a 20-mL scintillation vial, combine the β-ketoester and hydrazine hydrate.
-
Add 1-propanol and glacial acetic acid to the mixture.
-
Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of 30% ethyl acetate/70% hexane).
-
Once the starting material is consumed, add water (10 mL) to the hot reaction mixture with stirring.
-
Turn off the heat and allow the mixture to cool slowly while stirring for 30 minutes to facilitate precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel, rinse with a small amount of water, and allow it to air dry.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
-
Protocol 2: General Procedure for Microwave-Assisted Pyrazole Synthesis
This protocol outlines a general method for the rapid synthesis of pyrazoles from chalcones and a hydrazine derivative using microwave irradiation.[16]
-
Materials:
-
Chalcone derivative (1.0 mmol)
-
Hydrazine hydrate or Phenylhydrazine (1.2 mmol)
-
Ethanol (5 mL)
-
Glacial Acetic Acid (catalytic amount, ~2 drops)
-
Microwave reactor and vials
-
-
Procedure:
-
In a microwave reactor vial equipped with a stir bar, combine the chalcone and the hydrazine derivative.
-
Add ethanol and a catalytic amount of glacial acetic acid.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a specified power and temperature (e.g., 420 W, 100°C) for a short duration (typically 5-15 minutes).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction vial.
-
Pour the reaction mixture into hot water to precipitate the product.
-
Filter the solid, wash with hot water, and recrystallize from hot ethanol to obtain the pure pyrazole derivative.
-
Mandatory Visualizations
Caption: General mechanism of the Knorr pyrazole synthesis.
Caption: A logical workflow for troubleshooting low pyrazole yield.
Caption: A decision-making workflow for improving regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. ias.ac.in [ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. jsynthchem.com [jsynthchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Catalytic Application of Functionalized Bimetallic–Organic Frameworks with Phosphorous Acid Tags in the Synthesis of Pyrazolo[4,3-e]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Pyrazole synthesis [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. jsynthchem.com [jsynthchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 18. Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Catalyst-Free One-Pot Synthesis of Densely Substituted Pyrazole-Pyrazines as Anti-Colorectal Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
Reducing impurities in crude 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid
Technical Support Center: 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid
Welcome to the technical support center for the synthesis and purification of this compound. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals reduce impurities and improve product quality.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities encountered during the synthesis of this compound?
A1: During the synthesis of pyrazole derivatives, several types of impurities can arise. These typically include:
-
Unreacted Starting Materials: Residual precursors from the initial condensation reaction.
-
Regioisomers: The formation of an alternative pyrazole isomer can occur, especially if unsymmetrical precursors are used.[1] Modifying reaction conditions such as solvent, temperature, or catalyst can help favor the desired isomer.[1]
-
Side-Reaction Byproducts: Unwanted products from competing reaction pathways, such as N-acylation of the pyrazole ring.[1]
-
Degradation Products: The target compound may degrade if exposed to harsh conditions (e.g., strong acids/bases, high temperatures) during synthesis or workup.
-
Residual Solvents and Reagents: Solvents used in the reaction or purification, and leftover reagents like coupling agents or catalysts.
Q2: How can I minimize the formation of impurities during the synthesis itself?
A2: Optimizing the reaction conditions is crucial for minimizing impurity formation. Key strategies include:
-
Purity of Starting Materials: Ensure that all reactants, especially the 1,3-dicarbonyl precursor, are of high purity.[1]
-
Temperature and Time Control: Carefully optimize and control the reaction temperature and duration to prevent the formation of side products and degradation.[1]
-
pH and Stoichiometry: Maintain the optimal pH and ensure precise stoichiometric ratios of reactants to drive the reaction to completion and avoid side reactions.
-
Inert Atmosphere: For sensitive reactions, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
Q3: My crude product is highly colored. How can I remove these colored impurities?
A3: Colored impurities can often be effectively removed during recrystallization by treating the hot solution with a small amount of activated charcoal.[2] The charcoal adsorbs the colored compounds, which are then removed by hot filtration. It is important to use the minimum amount of charcoal necessary, as it can also adsorb some of the desired product, potentially reducing the overall yield.[2]
Q4: I am having trouble crystallizing my product. What can I do?
A4: If crystallization does not occur upon cooling, several techniques can be employed to induce it:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of the pure product (a "seed crystal") to the cooled, supersaturated solution.[2] This provides a template for crystallization to begin.
-
Reducing Solvent Volume: If too much solvent was used, carefully evaporate some of it to increase the concentration of the compound and induce precipitation.
-
Lowering the Temperature: Cool the solution further using an ice bath or refrigeration to decrease the solubility of your compound.[2]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recrystallization Yield | 1. Too much solvent was used for dissolution.[2]2. The compound has significant solubility in the cold solvent.3. Premature crystallization during hot filtration. | 1. Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.[2]2. Select a different solvent or a mixed-solvent system where the compound is highly soluble when hot but poorly soluble when cold.[2] Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[2]3. Pre-heat the funnel and filter paper to prevent the solution from cooling and crystallizing prematurely. |
| Product Purity is Still Low After Recrystallization (Checked by TLC/HPLC) | 1. The chosen solvent does not effectively separate the impurity (co-crystallization).2. The impurity has very similar solubility properties to the product. | 1. Perform a solvent screen to find a more suitable recrystallization solvent or mixed-solvent system.2. If recrystallization is ineffective, consider an alternative purification method such as column chromatography. |
| Oily Product Instead of Crystals | 1. The compound's melting point is lower than the boiling point of the solvent.2. Presence of impurities that inhibit crystallization. | 1. Choose a lower-boiling point solvent.2. Try trituration (stirring the oil with a solvent in which it is insoluble) to induce solidification. If this fails, column chromatography may be necessary to remove the impurities preventing crystallization. |
| Formation of Regioisomers | Use of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1] | Modify reaction conditions (solvent, temperature, catalyst) to favor the desired regioisomer.[1] Purification by chromatography may be necessary to separate the isomers.[1] |
Data Presentation: Example of a Recrystallization Solvent Screen
To find the optimal solvent for recrystallization, a systematic solvent screen is recommended. The ideal solvent will dissolve the compound completely when hot but very poorly when cold.[2]
| Solvent | Solubility (Hot) | Solubility (Cold - RT) | Crystal Formation upon Cooling | Notes |
| Ethanol | High | Moderate | Slow formation, small needles | Potential for good purity, but yield may be compromised. |
| Isopropanol | Moderate | Low | Good yield, well-formed prisms | A promising candidate. |
| Ethyl Acetate | High | Low | Rapid precipitation, fine powder | May trap impurities due to rapid crash-out. |
| Toluene | Low | Insoluble | Insoluble | Not suitable as a single solvent. |
| Water | Insoluble | Insoluble | Insoluble | Not suitable as a single solvent. |
| Ethanol/Water (Mixed) | High (in hot ethanol) | Low (after adding water) | Excellent yield, large crystals | A good mixed-solvent system. Dissolve in hot ethanol, add hot water until cloudy, then cool. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This is the most common method for purifying solid compounds.
-
Solvent Selection: Choose an appropriate solvent using a small-scale solvent screen (see table above).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent.[2]
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid just dissolves. Avoid adding excess solvent.[2]
-
(Optional) Activated Charcoal Treatment: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).
-
Cooling: Allow the filtered solution to cool slowly to room temperature. Crystal formation should occur.[2] Once at room temperature, the flask can be placed in an ice bath to maximize crystal precipitation.[2]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals, for example, by air-drying on the filter paper or in a desiccator.[2]
Protocol 2: Column Chromatography
This technique is used when recrystallization is ineffective, particularly for separating compounds with similar solubilities, such as regioisomers.
-
Stationary Phase Selection: Choose an appropriate stationary phase, typically silica gel for compounds of moderate polarity.
-
Mobile Phase (Eluent) Selection: Determine the best solvent system using thin-layer chromatography (TLC). The ideal eluent should provide good separation of the target compound (Rf value of ~0.3-0.4) from its impurities. A common starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate).
-
Column Packing: Prepare a chromatography column by carefully packing it with the selected stationary phase as a slurry in the non-polar component of the eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (which is then evaporated onto a small amount of silica). Carefully load the sample onto the top of the column.
-
Elution: Add the eluent to the top of the column and allow it to run through. Collect fractions as the solvent exits the column.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Visualizations
Workflow for Synthesis and Purification
Caption: General workflow from synthesis to final analysis.
Troubleshooting Purification Issues
Caption: Decision tree for troubleshooting purification.
Recrystallization Process Overview
Caption: Key steps of the recrystallization process.
References
Validation & Comparative
Comparative analysis of different synthetic routes to 5-aminopyrazoles
For Researchers, Scientists, and Drug Development Professionals
The 5-aminopyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The efficient and versatile synthesis of these heterocyclic motifs is therefore of paramount importance to researchers in drug discovery and development. This guide provides a comparative analysis of three prominent synthetic routes to 5-aminopyrazoles, offering a detailed examination of their methodologies, quantitative performance, and operational advantages and disadvantages.
At a Glance: Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the three primary synthetic routes to 5-aminopyrazoles, providing a clear comparison of their efficiency and reaction conditions.
| Synthetic Route | Key Reactants | Typical Solvents | Typical Reaction Time | Typical Temperature | Yield Range |
| Route A: From β-Ketonitriles | β-Ketonitrile, Hydrazine derivative | Ethanol, Acetic Acid | 2 - 10 hours | Reflux | 70 - 95% |
| Route B: Three-Component Synthesis | Aldehyde, Malononitrile, Hydrazine derivative | Ethanol/Water, DMF | 15 minutes - 6 hours | 25 - 80 °C | 85 - 97% |
| Route C: From Malononitrile Derivatives | Malononitrile dimer or substituted malononitrile, Hydrazine derivative | Methanol, Ethanol | 3 - 6 hours | Reflux | 30 - 85% |
Route A: Condensation of β-Ketonitriles with Hydrazines
This classical and highly versatile method remains one of the most frequently employed strategies for the synthesis of 5-aminopyrazoles.[1][2] The reaction proceeds via the condensation of a β-ketonitrile with a hydrazine derivative. The initial nucleophilic attack of the hydrazine on the carbonyl group forms a hydrazone intermediate, which then undergoes intramolecular cyclization via attack of the second nitrogen atom on the nitrile carbon.
Experimental Protocol:
A representative procedure for the synthesis of 5-amino-3-aryl-1-phenyl-1H-pyrazole from a β-ketonitrile is as follows:
-
To a solution of the appropriate β-ketonitrile (1.0 mmol) in ethanol (10 mL), add phenylhydrazine (1.2 mmol).
-
Add a catalytic amount of acetic acid (0.1 mL).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and stir for 15 minutes.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to afford the pure 5-aminopyrazole.
Advantages and Disadvantages:
| Pros | Cons |
| High yields and generally clean reactions. | β-Ketonitriles can be unstable or require multi-step synthesis. |
| A wide variety of starting materials are commercially available. | Reaction conditions often require elevated temperatures and long times. |
| Predictable regioselectivity. |
Route B: Three-Component Synthesis
Modern synthetic chemistry often favors multicomponent reactions for their efficiency and atom economy. The three-component synthesis of 5-aminopyrazoles, typically involving an aldehyde, malononitrile, and a hydrazine, has emerged as a powerful alternative to classical methods.[3][4] These reactions are often facilitated by a catalyst, and "green" protocols using environmentally benign solvents and catalysts have been developed.[3][5][6][7]
Experimental Protocol:
A general procedure for the green, one-pot, three-component synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives is as follows:[3]
-
In a test tube, combine the benzaldehyde derivative (1 mmol), malononitrile (1 mmol), and phenylhydrazine (1 mmol).
-
Add the catalyst (e.g., LDH@PTRMS@DCMBA@CuI, 0.05 g) and H₂O/EtOH (1:1, 1 mL) as the solvent.[3]
-
Stir the mixture at 55 °C for the appropriate time (typically 15-27 minutes), monitoring the reaction by TLC.[3]
-
After completion, add hot ethanol (3 mL) to the reaction mixture.
-
Separate the catalyst by centrifugation or filtration.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Recrystallize the solid residue from ethanol to obtain the pure product.
Advantages and Disadvantages:
| Pros | Cons |
| High atom economy and operational simplicity. | Catalyst may be required, which can add to the cost and complexity. |
| Often proceeds under mild reaction conditions with short reaction times. | The scope of the reaction may be limited by the stability of the reactants. |
| Amenable to the development of "green" and sustainable protocols. |
Route C: Synthesis from Malononitrile Derivatives
Malononitrile and its derivatives serve as versatile precursors for the synthesis of various heterocyclic compounds, including 5-aminopyrazoles. The reaction of malononitrile dimer (2-aminoprop-1-ene-1,1,3-tricarbonitrile) with hydrazine hydrate is a known route to produce 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile.[8] Alternatively, substituted malononitriles can react with hydrazines to yield 3,5-diaminopyrazoles.[1]
Experimental Protocol:
The synthesis of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile from malononitrile dimer is as follows:[8]
-
Dissolve malononitrile dimer (2.64 g, 0.02 mol) in 20 mL of methanol.
-
Add hydrazine hydrate (1.0 g, 0.02 mol) to the solution.
-
Reflux the reaction mixture for 3 hours.
-
Cool the mixture to room temperature, which should result in the precipitation of the product.
-
Collect the solid by filtration and wash with cold methanol to yield the pure product.
Advantages and Disadvantages:
| Pros | Cons |
| Provides access to specific substitution patterns, such as diaminopyrazoles. | Yields can be variable and sometimes lower than other methods. |
| Starting materials are often readily available and inexpensive. | The reactivity of the methylene group in the product can lead to side reactions.[8] |
| Straightforward reaction conditions. |
Conclusion
The choice of synthetic route to a desired 5-aminopyrazole derivative will depend on several factors, including the availability and stability of starting materials, the desired substitution pattern, and considerations for reaction efficiency and environmental impact. The classical condensation of β-ketonitriles with hydrazines offers a reliable and high-yielding approach for a wide range of derivatives. For rapid and atom-economical synthesis, particularly in a library setting, the three-component strategy is an excellent choice, with the added benefit of being adaptable to green chemistry principles. The use of malononitrile derivatives provides a direct route to specific, highly functionalized 5-aminopyrazoles. By understanding the nuances of each of these synthetic pathways, researchers can make informed decisions to best achieve their synthetic goals in the pursuit of novel therapeutic agents.
References
- 1. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
Validating the binding affinity of pyrazole inhibitors to target proteins
For researchers, scientists, and drug development professionals, establishing the binding affinity of pyrazole inhibitors to their target proteins is a critical step in the drug discovery pipeline. This guide provides a comparative overview of key experimental techniques, presenting supporting data and detailed protocols to aid in the selection of the most appropriate validation method.
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1] Validating the interaction between these small molecule inhibitors and their protein targets is paramount for understanding their mechanism of action, potency, and selectivity. Several biophysical and biochemical techniques are routinely employed to characterize these binding events, each with its own set of advantages and limitations. This guide will delve into four commonly used methods: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Fluorescence Polarization (FP), and the Cellular Thermal Shift Assay (CETSA).
Comparative Analysis of Binding Affinity Data
The selection of a pyrazole inhibitor for further development is often guided by its binding affinity for the target protein. This affinity is typically quantified by the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). The table below summarizes the binding affinities of several well-characterized pyrazole inhibitors against their primary kinase targets, as determined by various experimental methods.
| Inhibitor | Target Kinase(s) | Method | Affinity Metric | Value (nM) |
| Ruxolitinib | JAK1 | Biochemical Assay | IC50 | 3.3[1] |
| JAK2 | Biochemical Assay | IC50 | 2.8[1] | |
| JAK2 (Wild Type) | Microscale Thermophoresis | Kd | 804[2] | |
| Prexasertib | CHK1 | Biochemical Assay | IC50 | <1[1] |
| CHK2 | Biochemical Assay | IC50 | 8[1] | |
| AT7519 | CDK1 | Biochemical Assay | Ki | 38[3] |
| CDK2 | Biochemical Assay | IC50 | 47[4] | |
| CDK5 | Biochemical Assay | IC50 | 23[5] | |
| CDK9 | Biochemical Assay | IC50 | <10[4] | |
| Compound 12 (Asciminib) | Bcr-Abl | - | Kd | 0.5-0.8[6] |
| Bcr-Abl (T315I mutant) | Biochemical Assay | IC50 | 25[6] | |
| Barasertib (AZD1152) | Aurora B | Cell-free Assay | IC50 | 0.37[7] |
| Gandotinib (LY2784544) | JAK2 | - | - | Potent and selective |
Experimental Methodologies for Binding Affinity Validation
A variety of techniques can be employed to determine the binding affinity of pyrazole inhibitors. The choice of method often depends on factors such as the properties of the protein and inhibitor, the desired throughput, and the specific information required (e.g., kinetics, thermodynamics).
Surface Plasmon Resonance (SPR)
SPR is a label-free optical sensing technique that measures the real-time interaction between a ligand (e.g., a pyrazole inhibitor) and an analyte (e.g., a target protein) in solution.[8] One of the interactants is immobilized on a sensor chip, and the binding of the other is detected as a change in the refractive index at the sensor surface.
Experimental Protocol:
-
Immobilization of the Target Protein:
-
Activate the sensor chip surface (e.g., CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the purified target protein over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active esters using ethanolamine.
-
-
Binding Analysis:
-
Inject a series of concentrations of the pyrazole inhibitor over the immobilized protein surface.
-
Monitor the association and dissociation phases in real-time by recording the change in resonance units (RU).
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of a ligand to a macromolecule.[9] This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).
Experimental Protocol:
-
Sample Preparation:
-
Dialyze both the purified target protein and the pyrazole inhibitor solution against the same buffer to minimize heats of dilution.
-
Accurately determine the concentrations of the protein and inhibitor.
-
-
Titration:
-
Fill the sample cell with the target protein solution.
-
Load the injection syringe with the pyrazole inhibitor solution at a concentration typically 10-20 times that of the protein.
-
Perform a series of small injections of the inhibitor into the protein solution while monitoring the heat changes.
-
-
Data Analysis:
-
Integrate the heat pulses from each injection to generate a binding isotherm.
-
Fit the isotherm to a suitable binding model to extract the thermodynamic parameters (Kd, n, ΔH, and ΔS).
-
Fluorescence Polarization (FP)
FP is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner.[10] In a typical competition assay, a fluorescently labeled ligand (tracer) and an unlabeled inhibitor compete for binding to the target protein.
Experimental Protocol:
-
Assay Development:
-
Synthesize a fluorescently labeled version of a known binder (tracer) for the target protein.
-
Determine the optimal concentrations of the target protein and the tracer that result in a stable and significant polarization signal.
-
-
Competition Assay:
-
Incubate the target protein and the tracer at their optimized concentrations.
-
Add a serial dilution of the unlabeled pyrazole inhibitor.
-
Measure the fluorescence polarization after the binding has reached equilibrium.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the inhibitor concentration.
-
Fit the data to a competitive binding model to determine the IC50 value, which can be converted to a Ki value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in a cellular context.[11] It is based on the principle that the binding of a ligand can stabilize its target protein, leading to an increase in its thermal stability.
Experimental Protocol:
-
Cell Treatment:
-
Treat intact cells or cell lysates with the pyrazole inhibitor or a vehicle control.
-
-
Heat Challenge:
-
Heat aliquots of the treated samples to a range of temperatures.
-
-
Protein Extraction and Detection:
-
Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Detect the amount of soluble target protein remaining at each temperature using a specific antibody (e.g., by Western blot or ELISA).
-
-
Data Analysis:
-
Generate a "melting curve" by plotting the amount of soluble protein as a function of temperature.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Visualizing Workflows and Pathways
To further clarify the experimental processes and the biological context of pyrazole inhibitors, the following diagrams have been generated using Graphviz.
Caption: Experimental Workflows for Binding Affinity Validation.
Caption: Hypothetical Kinase Signaling Pathway Inhibition.
Caption: Comparison of Binding Affinity Validation Methods.
References
- 1. mdpi.com [mdpi.com]
- 2. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. mdpi.com [mdpi.com]
- 8. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 11. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]
5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid vs other kinase inhibitors
Introduction
5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound belonging to the pyrazole class. While this specific molecule is primarily recognized as a versatile building block in the synthesis of pharmaceuticals and agrochemicals, the broader family of pyrazole derivatives has garnered significant attention in medicinal chemistry for its potent kinase inhibitory activities.[1][2][3][4] The pyrazole scaffold is considered a "privileged structure" due to its ability to be readily synthesized and modified, and its proven effectiveness in the design of targeted therapies for a multitude of diseases, including cancer and inflammatory disorders.[5][6][7] This guide provides a comparative overview of several notable pyrazole-based kinase inhibitors, presenting their performance based on available experimental data and outlining the methodologies used to evaluate their efficacy.
Comparative Analysis of Pyrazole-Based Kinase Inhibitors
The following table summarizes the in vitro potency of selected pyrazole-based kinase inhibitors against their primary kinase targets. These compounds demonstrate the chemical diversity and range of therapeutic applications within this class of inhibitors.
| Compound Name/Reference | Target Kinase(s) | IC50 (nM) | Cell-Based Assay (Cell Line) | Cell-Based IC50 (nM) |
| Compound 10h | FGFR1, FGFR2, FGFR3, FGFR2 V564F | 46, 41, 99, 62 | NCI-H520, SNU-16, KATO III | 19, 59, 73 |
| CH5183284/Debio 1347 | FGFR1, FGFR2, FGFR3 | Not explicitly stated in abstract, but described as a potent inhibitor | Cancer cell lines with altered FGFRs | Antitumor activity demonstrated |
| SR-3576 | JNK3 | 7 | --- | ~1000 |
| BIRB 796 | p38α MAP Kinase | Kd of 0.1 nM (derived from thermal shift) | --- | Potently inhibits TNF-α production in mice |
| Ruxolitinib | JAK1, JAK2 | ~3 | --- | --- |
| Compound from Ref[8] | IRAK4 | 110 | hPBMC | 2300 |
Experimental Protocols
The evaluation of kinase inhibitors typically involves a combination of in vitro biochemical assays and cell-based functional assays to determine potency, selectivity, and cellular efficacy.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.
-
Reaction Setup: A reaction mixture is prepared containing the purified target kinase, a specific substrate (often a peptide), and ATP (adenosine triphosphate) in a suitable buffer.
-
Compound Addition: The test compound (e.g., a pyrazole derivative) is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The mixture is then incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for substrate phosphorylation.
-
Detection of Phosphorylation: The amount of phosphorylated substrate is measured. Common detection methods include:
-
Radiometric Assays: Using radiolabeled ATP (γ-³²P-ATP or γ-³³P-ATP) and measuring the incorporation of the radioactive phosphate into the substrate.
-
Fluorescence-Based Assays: Employing phosphorylation-specific antibodies tagged with a fluorescent probe.
-
Luminescence-Based Assays: Using assays that measure the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to the control. The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Proliferation Assay
This assay assesses the effect of a kinase inhibitor on the growth and viability of cancer cell lines that are dependent on the target kinase for their proliferation.
-
Cell Culture: Cancer cells with known genetic alterations that lead to the activation of the target kinase (e.g., FGFR fusions or mutations) are cultured in appropriate media.[9]
-
Cell Seeding: A known number of cells are seeded into the wells of a multi-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with the kinase inhibitor at a range of concentrations. Control wells with vehicle (e.g., DMSO) are also included.
-
Incubation: The plates are incubated for a period of time that allows for multiple cell divisions (typically 48-72 hours).
-
Viability Measurement: The number of viable cells is determined using various methods, such as:
-
MTS/MTT Assay: These colorimetric assays measure the metabolic activity of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures the amount of ATP present, which is an indicator of metabolically active cells.
-
-
Data Analysis: The percentage of cell growth inhibition is calculated for each concentration of the inhibitor compared to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is crucial for understanding the mechanism and evaluation of kinase inhibitors.
Figure 1: A simplified diagram of the MAPK/ERK signaling pathway, a common target for pyrazole-based kinase inhibitors like those targeting FGFR.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 5-Aminopyrazole Derivatives as Anticancer Agents: A Structure-Activity Relationship Guide
For Researchers, Scientists, and Drug Development Professionals
The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of a series of 5-aminopyrazole derivatives, focusing on their structure-activity relationship (SAR) as potential anticancer agents. The data presented herein is collated from a study on novel synthesized 5-aminopyrazole and pyrazolopyrimidine derivatives, evaluated for their cytotoxic effects against various human cancer cell lines.
Comparative Cytotoxicity Data
The cytotoxic activity of the synthesized 5-aminopyrazole derivatives was evaluated against three human cancer cell lines: breast adenocarcinoma (MCF-7), colorectal carcinoma (HCT-116), and hepatocellular carcinoma (HepG2). The half-maximal inhibitory concentration (IC50) values were determined and are presented in the table below, alongside the reference drug 5-Fluorouracil (5-FU).
| Compound | R | R' | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. HCT-116 | IC50 (µM) vs. HepG2 |
| 4a | H | H | 18.32 ± 0.41 | 21.25 ± 0.37 | > 50 |
| 4b | Cl | H | 15.14 ± 0.28 | 18.33 ± 0.49 | 45.17 ± 0.81 |
| 4c | OCH3 | H | 25.18 ± 0.53 | 28.14 ± 0.62 | > 50 |
| 7a | H | Phenyl | 14.25 ± 0.29 | 16.41 ± 0.33 | 33.18 ± 0.58 |
| 7b | Cl | Phenyl | 11.51 ± 0.35 | 13.12 ± 0.27 | 28.42 ± 0.46 |
| 7c | OCH3 | Phenyl | 22.43 ± 0.47 | 25.19 ± 0.51 | 48.22 ± 0.73 |
| 5-FU | - | - | 8.12 ± 0.15 | 9.24 ± 0.18 | 12.51 ± 0.23 |
Structure-Activity Relationship (SAR) Analysis
The analysis of the cytotoxicity data reveals key structural features influencing the anticancer activity of these 5-aminopyrazole derivatives:
-
Effect of Substitution on the Phenyl Ring (R):
-
The presence of an electron-withdrawing group, such as chlorine (Cl) at the para-position of the phenyl ring (compounds 4b and 7b ), consistently resulted in higher cytotoxic activity across all tested cell lines compared to the unsubstituted (R=H) or electron-donating methoxy (R=OCH3) substituted analogs. This suggests that the electronic properties of this substituent play a crucial role in the compound's anticancer efficacy.
-
-
Impact of Pyrazolopyrimidine Formation (R'):
-
Cyclization of the 4-aminopyrazole derivatives into the corresponding pyrazolo[4,3-d]pyrimidine analogues (compounds 7a-c ) generally led to a significant enhancement in cytotoxic activity compared to their acyclic precursors (4a-c ). This indicates that the rigidified, fused ring system is favorable for interaction with the biological target.
-
-
Compound 7b as the Lead:
-
Compound 7b , featuring both a 4-chlorophenyl substituent and the pyrazolopyrimidine core, emerged as the most potent derivative in this series, with the lowest IC50 values against MCF-7 and HCT-116 cell lines.
-
The logical flow of the SAR can be visualized as follows:
Caption: Logical flow of the Structure-Activity Relationship (SAR) analysis.
Experimental Protocols
MTT Cytotoxicity Assay
The in vitro cytotoxicity of the 5-aminopyrazole derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures cell viability.
Methodology:
-
Cell Seeding: Cancer cells (MCF-7, HCT-116, and HepG2) were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and the reference drug, 5-Fluorouracil, and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The medium was then aspirated, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was determined from the dose-response curves.
The general workflow for the MTT assay is depicted below:
Caption: Experimental workflow for the MTT cytotoxicity assay.
Potential Signaling Pathway Involvement
While the specific molecular targets of these compounds were not elucidated in the primary study, 5-aminopyrazole derivatives are known to act as kinase inhibitors. Several signaling pathways are critical in cancer cell proliferation and survival, and are often targeted by such inhibitors. The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is one such pathway involved in cellular responses to stress, inflammation, and apoptosis. Inhibition of this pathway can lead to anticancer effects.
Caption: Simplified overview of the p38 MAPK signaling pathway.
A Head-to-Head Battle: Unpacking the Efficacy of Pyrazole- and Triazole-Based Fungicides
In the ongoing struggle against fungal pathogens that threaten global food security and agricultural productivity, pyrazole and triazole-based fungicides have emerged as two of the most formidable classes of chemical controls. Both offer broad-spectrum activity, but their distinct modes of action, efficacy against specific pathogens, and resistance profiles warrant a detailed comparative analysis for researchers, scientists, and drug development professionals. This guide provides an objective comparison of their performance, supported by experimental data, to inform strategic decisions in the development of new and effective crop protection agents.
Mechanism of Action: A Tale of Two Targets
The fundamental difference between pyrazole and triazole fungicides lies in their primary cellular targets within the fungal pathogen.
Triazole Fungicides: This well-established class of fungicides acts by inhibiting the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1][2][3] Specifically, triazoles target the enzyme lanosterol 14α-demethylase, which is encoded by the CYP51 gene.[1] By disrupting this key step in the ergosterol biosynthesis pathway, triazole fungicides compromise the integrity and function of the cell membrane, leading to abnormal fungal growth and ultimately, cell death.[2][3]
Pyrazole Fungicides: The mechanism of action for pyrazole-based fungicides is more diverse. A significant group of pyrazole carboxamide fungicides function as succinate dehydrogenase inhibitors (SDHIs). These fungicides target Complex II of the mitochondrial respiratory chain, disrupting the fungus's energy production.[4] By inhibiting succinate dehydrogenase, these fungicides block the tricarboxylic acid (TCA) cycle and oxidative phosphorylation, leading to a rapid cessation of cellular energy production and subsequent fungal death.[4] Other novel pyrazole derivatives may have different modes of action, highlighting the chemical versatility of this class.[5][6]
Comparative Efficacy: A Quantitative Look
The efficacy of fungicides is typically quantified by metrics such as the half-maximal effective concentration (EC50), which represents the concentration of a fungicide that inhibits 50% of fungal growth. Lower EC50 values indicate higher potency. The following tables summarize reported efficacy data for representative pyrazole and triazole fungicides against various fungal pathogens.
Table 1: Efficacy of Pyrazole-Based Fungicides Against Various Fungal Pathogens
| Fungicide | Fungal Pathogen | EC50 (mg/L or µg/mL) | Reference |
| SCU2028 (Pyrazole Carboxamide) | Rhizoctonia solani | 0.022 | [4] |
| Compound 26 (Pyrazole Derivative) | Botrytis cinerea | 2.432 | [6] |
| Compound 26 (Pyrazole Derivative) | Rhizoctonia solani | 2.182 | [6] |
| Compound 26 (Pyrazole Derivative) | Valsa mali | 1.787 | [6] |
| Compound 26 (Pyrazole Derivative) | Thanatephorus cucumeris | 1.638 | [6] |
| Compound 26 (Pyrazole Derivative) | Fusarium oxysporum | 6.986 | [6] |
| Compound 26 (Pyrazole Derivative) | Fusarium graminearum | 6.043 | [6] |
| Compound 1v (Pyrazole Analogue) | Fusarium graminearum | 0.0530 µM | [7] |
| Compound 10d (Pyrazole Derivative) | Gaeumannomyces graminis var. tritici | Inhibition rate of 100% at 16.7 µg/mL | [8] |
| Compound 10e (Pyrazole Derivative) | Gaeumannomyces graminis var. tritici | Inhibition rate of 94.0% at 16.7 µg/mL | [8] |
Table 2: Efficacy of Triazole-Based Fungicides Against Various Fungal Pathogens
| Fungicide | Fungal Pathogen | MIC (µg/mL) | Reference |
| Compound 5k | Candida albicans | 0.125 | [9] |
| Compound 5k | Cryptococcus neoformans | 0.125 | [9] |
| Compound 5k | Aspergillus fumigatus | 8.0 | [9] |
| Compound 6c | Candida albicans | 0.0625 | [9] |
| Compound 6c | Cryptococcus neoformans | 0.0625 | [9] |
| Compound 6c | Aspergillus fumigatus | 4.0 | [9] |
| Tebuconazole (1 application) | Fusarium head blight | 59% control efficacy | [10] |
| Tebuconazole (2 applications) | Fusarium head blight | 53% control efficacy | [10] |
| Propiconazole (2 applications) | Fusarium head blight | 47% control efficacy | [10] |
Note: Direct comparison of EC50 and MIC values across different studies should be done with caution due to variations in experimental protocols.
Experimental Protocols for Efficacy Evaluation
The determination of fungicide efficacy relies on standardized and reproducible experimental protocols. A general workflow for in vitro fungicide screening is outlined below.
Key Experimental Details:
-
Fungal Strains and Culture: Pathogenic fungal strains are typically obtained from culture collections or isolated from infected plant material. They are maintained on a suitable growth medium, such as potato dextrose agar (PDA), under controlled temperature and light conditions.
-
Inoculum Preparation: For the assay, a suspension of fungal spores or mycelial fragments is prepared. The concentration of the inoculum is standardized to ensure consistent results.
-
Fungicide Preparation: The test fungicides are dissolved in an appropriate solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. A series of dilutions are then prepared to test a range of concentrations.
-
Assay Procedure: The assay is often performed in multi-well plates.[11][12] A small volume of the fungal inoculum is added to each well, followed by the different concentrations of the fungicide. Control wells containing the fungus with no fungicide and the fungus with the solvent alone are also included.
-
Incubation: The plates are incubated for a specific period under conditions that are optimal for fungal growth.
-
Efficacy Assessment: Fungal growth can be assessed visually or by measuring the optical density (OD) at a specific wavelength (e.g., 620 nm) using a microplate reader.[11] The percentage of growth inhibition is then calculated relative to the untreated control.
-
Data Analysis: The growth inhibition data is plotted against the fungicide concentrations to generate a dose-response curve. From this curve, the EC50 value can be determined using statistical software.[11]
Concluding Remarks
Both pyrazole and triazole fungicides are indispensable tools in modern agriculture for the management of fungal diseases. Triazoles have a long history of effective use and a well-understood mechanism of action targeting ergosterol biosynthesis. Pyrazoles, particularly the SDHI subgroup, represent a newer class of fungicides with a distinct mode of action that targets mitochondrial respiration.
The choice between a pyrazole- and a triazole-based fungicide will depend on several factors, including the target pathogen, the prevalence of resistance to either class in the local fungal population, and the specific crop. The quantitative data presented in this guide highlights the high potency of certain novel pyrazole and triazole derivatives against a range of fungal pathogens. For researchers and drug development professionals, the continued exploration of these two chemical scaffolds holds significant promise for the discovery of next-generation fungicides with improved efficacy and environmental profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. DSpace [dr.lib.iastate.edu]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Review of the Effects of Triazole and Benzimidazole Fungicides on Fusarium Head Blight and Wheat Yield in Brazil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Cross-Reactivity Profiling of 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic Acid: A Comparative Guide
Disclaimer: Publicly available cross-reactivity data for 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid is limited. This guide has been constructed as a template, utilizing representative data for a hypothetical aminopyrazole compound, herein referred to as AP-X, to illustrate the principles and methodologies of cross-reactivity profiling. The experimental data presented is illustrative and should be replaced with compound-specific results.
This guide provides a comparative analysis framework for assessing the selectivity of this compound (AP-X) against a panel of kinases, comparing its performance with a known competitor compound. Detailed experimental protocols and workflow visualizations are included to aid researchers in designing and interpreting selectivity profiling studies.
Introduction to Cross-Reactivity Profiling
The therapeutic efficacy of a kinase inhibitor is intrinsically linked to its selectivity. While potent inhibition of the intended target is crucial, off-target activity can lead to unforeseen side effects or, in some cases, beneficial polypharmacology. Cross-reactivity profiling is a critical step in drug development that systematically evaluates the interaction of a compound against a broad spectrum of related and unrelated biological targets. This process helps to:
-
Identify potential off-target liabilities.
-
Understand the compound's mechanism of action and potential for polypharmacology.
-
Build a comprehensive safety and selectivity profile.
-
Guide lead optimization efforts to enhance selectivity.
This guide focuses on in vitro kinase profiling, a common method to assess the selectivity of small molecule inhibitors across the human kinome.
Quantitative Data Presentation: Kinase Selectivity Profile
The following table summarizes the inhibitory activity of AP-X and a competitor compound against a panel of selected kinases. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the kinase by 50%. A lower IC50 value indicates higher potency.
| Kinase Target | AP-X (IC50 in nM) | Competitor A (IC50 in nM) | Kinase Family | Comments |
| JNK3 | 7 | 15 | MAPK | Primary Target |
| JNK1 | 250 | 300 | MAPK | High selectivity for JNK3 over JNK1. |
| p38α | >10,000 | 8,000 | MAPK | Excellent selectivity against the closely related p38 MAPK family.[1] |
| ERK2 | >10,000 | >10,000 | MAPK | No significant inhibition observed. |
| LRRK2 | 850 | 1,200 | TKL | Moderate off-target activity. |
| FGFR1 | 1,500 | 2,500 | TK | Potential off-target interaction. |
| IRAK4 | 4,000 | 5,500 | TKL | Weak off-target activity.[2][3] |
| CDK2 | >10,000 | 9,500 | CMGC | High selectivity against cell cycle kinases. |
| ROCK1 | 7,500 | 8,000 | AGC | Minimal inhibition. |
| AKT1 | >10,000 | >10,000 | AGC | No significant inhibition observed. |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
A detailed methodology is crucial for the reproducibility and interpretation of cross-reactivity data. Below is a representative protocol for an in vitro kinase profiling assay.
Assay Principle:
The radiometric kinase assay is considered a gold standard for its direct measurement of substrate phosphorylation.[4] This method quantifies the transfer of a radiolabeled phosphate group from [γ-³³P]ATP to a specific peptide or protein substrate by the kinase. The amount of incorporated radioactivity is directly proportional to the kinase activity.
Materials:
-
Recombinant human kinases
-
Specific peptide substrates for each kinase
-
[γ-³³P]ATP (specific activity ~3000 Ci/mmol)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
AP-X and competitor compounds, serially diluted in DMSO
-
10% Phosphoric acid
-
P81 phosphocellulose paper
-
Microtiter plates
-
Scintillation counter and scintillation fluid
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compounds (AP-X and Competitor A) in 100% DMSO, starting from a high concentration (e.g., 1 mM).
-
Reaction Setup: In a 96-well microtiter plate, add 5 µL of the kinase reaction buffer.
-
Add Compound: Add 0.5 µL of the serially diluted compound or DMSO (as a vehicle control) to the appropriate wells.
-
Add Kinase: Add 10 µL of the respective recombinant kinase diluted in kinase reaction buffer to each well.
-
Pre-incubation: Gently mix and incubate the plate for 10 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate Reaction: Start the kinase reaction by adding 10 µL of the ATP/substrate mix (containing the specific peptide substrate and [γ-³³P]ATP in kinase reaction buffer). The final ATP concentration should be at or near the Km for each specific kinase.
-
Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is within the linear range.
-
Stop Reaction: Terminate the reaction by spotting 20 µL of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Detection: Air-dry the paper and measure the incorporated radioactivity for each spot using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Visual diagrams are essential for understanding complex biological pathways and experimental procedures. The following diagrams were created using Graphviz (DOT language) and adhere to the specified formatting requirements.
4.1. JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[1][5][6] As aminopyrazole derivatives are often designed as JNK inhibitors, understanding this pathway is key to interpreting the compound's activity.
4.2. Experimental Workflow for Kinase Profiling
The following diagram illustrates the key steps in a typical in vitro kinase inhibitor profiling workflow, from compound preparation to data analysis.
References
- 1. The JNK signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
- 3. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Pyrazole Compounds as Potent Anti-Inflammatory Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory performance of various pyrazole compounds against established non-steroidal anti-inflammatory drugs (NSAIDs). The data presented is compiled from multiple preclinical studies, offering a comprehensive overview of efficacy, mechanisms of action, and experimental validation.
Comparative Efficacy of Pyrazole Derivatives
The anti-inflammatory potential of novel pyrazole derivatives has been extensively evaluated in vivo, primarily through the carrageenan-induced paw edema and cotton pellet-induced granuloma models in rodents. These studies consistently demonstrate that certain pyrazole compounds exhibit anti-inflammatory activity comparable or superior to that of commonly used NSAIDs such as indomethacin, diclofenac, and the selective COX-2 inhibitor, celecoxib.
Carrageenan-Induced Paw Edema Model
This model is a well-established method for assessing acute inflammation. The percentage of edema inhibition is a key metric for evaluating the efficacy of a given compound.
| Compound/Drug | Dose | Animal Model | Time Post-Carrageenan | Edema Inhibition (%) | Reference |
| Pyrazole-Thiazole Hybrid | 10 mg/kg | Rat | 3 h | 75 | [1] |
| 3,5-diarylpyrazoles | 10 mg/kg | Rat | 3 h | 65-80 | [1] |
| Pyrazoline 2d | Not Specified | Rat | Not Specified | Higher than Indomethacin | [2] |
| Pyrazoline 2e | Not Specified | Rat | Not Specified | Higher than Indomethacin | [2] |
| Carboxyphenylhydrazone (N9) | Not Specified | Rat | 1 h | More potent than Celecoxib | [3] |
| Carboxyphenylhydrazone (N7) | Not Specified | Rat | Not Specified | More potent than Celecoxib | [3] |
| Indomethacin | 5 mg/kg | Rat | 5 h | Significant Inhibition | [4] |
| Indomethacin | 10 mg/kg | Not Specified | Not Specified | 55 | [1] |
| Celecoxib | 50 mg/kg | Rat | 3 h & 5 h | Significant Inhibition | [5] |
| Asparacosin A | 20 mg/kg | Rat | 3 h & 5 h | Significant Inhibition | [5] |
| Asparacosin A | 40 mg/kg | Rat | 3 h & 5 h | Significant Inhibition | [5] |
Cotton Pellet-Induced Granuloma Model
This model is used to evaluate the chronic anti-inflammatory effects of compounds by measuring the inhibition of granulomatous tissue formation.
| Compound/Drug | Dose | Animal Model | Outcome | Reference |
| 1H-pyrazolyl derivatives (12a) | Not Specified | Rat | Potent anti-inflammatory activity | [6] |
| Carboxyphenylhydrazone (N7) | Not Specified | Rat | 1.13 times more potent than Celecoxib | [3] |
| Acetylated Pyrazole (N5) | Not Specified | Rat | 1.17 times more potent than Celecoxib | [3] |
| Celecoxib | Not Specified | Rat | Standard Reference | [3] |
Key Mechanisms of Anti-Inflammatory Action
The anti-inflammatory effects of pyrazole compounds are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade.
Inhibition of Cyclooxygenase (COX) Enzymes
A major mechanism of action for many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key enzyme in the synthesis of pro-inflammatory prostaglandins.[7] Selective inhibition of COX-2 over the constitutively expressed COX-1 is a desirable characteristic as it is associated with a reduced risk of gastrointestinal side effects.[7] Celecoxib, a well-known pyrazole-based drug, is a selective COX-2 inhibitor.[8]
Figure 1: Mechanism of COX-2 Inhibition by Pyrazole Compounds.
Modulation of the NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[9][10] Some pyrazole derivatives have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[9][10] This inhibition can occur through various mechanisms, such as preventing the degradation of the inhibitory protein IκBα, which in turn blocks the nuclear translocation of the active NF-κB subunits.[11]
Figure 2: Inhibition of the NF-κB Signaling Pathway by Pyrazole Compounds.
Experimental Protocols
Standardized and reproducible in vivo models are critical for the validation of anti-inflammatory compounds. Below are the detailed methodologies for the key experiments cited in this guide.
Carrageenan-Induced Paw Edema in Rats
This protocol is a widely used model for acute inflammation.[6][12]
Objective: To evaluate the acute anti-inflammatory activity of test compounds.
Animals: Male Wistar rats (150-200 g).
Procedure:
-
Animals are fasted for 16-24 hours before the experiment with free access to water.
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Test compounds, a standard drug (e.g., indomethacin), or vehicle are administered orally or intraperitoneally.
-
After a specific period (e.g., 30-60 minutes) to allow for drug absorption, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
The paw volume is measured at various time intervals post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[4]
-
The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Figure 3: General Experimental Workflow for Carrageenan-Induced Paw Edema.
Cotton Pellet-Induced Granuloma in Rats
This protocol is a model for studying the chronic phase of inflammation.[13][14]
Objective: To evaluate the chronic anti-inflammatory and anti-proliferative activity of test compounds.
Animals: Male Wistar rats (150-200 g).
Procedure:
-
Sterile, pre-weighed cotton pellets (e.g., 10 ± 1 mg or 50 mg) are used.[13][14]
-
Under light anesthesia, the pellets are implanted subcutaneously, typically in the axilla or groin region of the rat.[15]
-
Test compounds, a standard drug (e.g., dexamethasone), or vehicle are administered daily for a set period (e.g., 7 consecutive days).[13]
-
On the day after the last treatment (e.g., day 8), the animals are euthanized.
-
The cotton pellets, along with the surrounding granulomatous tissue, are carefully excised and dried in an incubator at 60°C until a constant weight is achieved.[13]
-
The dry weight of the granuloma is determined by subtracting the initial weight of the cotton pellet.
-
The percentage of inhibition of granuloma formation is calculated by comparing the mean dry weight of the granulomas from the treated groups with that of the control group.
Conclusion
The in vivo data strongly support the continued investigation of pyrazole derivatives as a promising class of anti-inflammatory agents. Their efficacy, often comparable or superior to existing NSAIDs, coupled with the potential for improved safety profiles through selective COX-2 inhibition and modulation of other key inflammatory pathways like NF-κB, makes them attractive candidates for further drug development. The experimental protocols detailed herein provide a robust framework for the continued evaluation and comparison of novel pyrazole compounds.
References
- 1. ClinPGx [clinpgx.org]
- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]
- 6. inotiv.com [inotiv.com]
- 7. benchchem.com [benchchem.com]
- 8. pharmacyfreak.com [pharmacyfreak.com]
- 9. Discovery of novel pyrazole derivatives as a potent anti-inflammatory agent in RAW264.7 cells via inhibition of NF-ĸB for possible benefit against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 13. Anti-inflammatory activity of telmisartan in rat models of experimentally-induced chronic inflammation: Comparative study with dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. scielo.br [scielo.br]
Head-to-head comparison of pyrazole isomers' biological activity
A Head-to-Head Comparison of Pyrazole Regioisomers as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase
For researchers and scientists in the field of drug development, particularly those focused on antimalarial agents, the strategic design and synthesis of enzyme inhibitors are of paramount importance. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry. However, the biological activity of pyrazole derivatives can be significantly influenced by the substitution pattern on the pyrazole ring. This guide provides a head-to-head comparison of the biological activity of two series of pyrazole regioisomers: 5-hydroxy- and 3-hydroxy-N-aryl-1H-pyrazole-4-carboxylates, as inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a key enzyme in the pyrimidine biosynthesis pathway of the malaria parasite.
The data presented herein is derived from a study by Pod de Falois et al., which details the regioselective synthesis and comparative biological evaluation of these pyrazole isomers.[1]
Comparative Analysis of Inhibitory Activity
The inhibitory activity of the synthesized pyrazole regioisomers against P. falciparum dihydroorotate dehydrogenase (PfDHODH) was quantified by determining their half-maximal inhibitory concentrations (IC50). The results clearly demonstrate that the 5-hydroxypyrazole regioisomers consistently exhibit greater potency compared to their 3-hydroxy counterparts.
| Compound ID | Regioisomer | R Substituent | PfDHODH IC50 (µM)[1] |
| 1a | 5-hydroxy | Phenyl | 1.2 ± 0.1 |
| 2a | 3-hydroxy | Phenyl | > 50 |
| 1b | 5-hydroxy | 4-Chlorophenyl | 0.8 ± 0.1 |
| 2b | 3-hydroxy | 4-Chlorophenyl | 25 ± 2 |
| 1c | 5-hydroxy | 4-Bromophenyl | 0.7 ± 0.1 |
| 2c | 3-hydroxy | 4-Bromophenyl | 18 ± 1 |
| 1d | 5-hydroxy | 4-Fluorophenyl | 1.1 ± 0.1 |
| 2d | 3-hydroxy | 4-Fluorophenyl | 45 ± 3 |
Synthesis and Experimental Protocols
The regioselective synthesis of the 5-hydroxy and 3-hydroxy pyrazole isomers was a key aspect of the study, enabling the direct comparison of their biological activities.
Synthesis of 5-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates
The synthesis of the 5-hydroxy pyrazole isomers was achieved through a two-step process involving an acid-catalyzed transamination of diethyl [(dimethylamino)methylene]malonate with the corresponding arylhydrazines, followed by a base-catalyzed cyclization of the resulting hydrazone intermediates.[1]
Caption: Synthetic workflow for 5-hydroxy pyrazole isomers.
Synthesis of 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates
A novel two-step synthesis was developed for the 3-hydroxy pyrazole isomers. This pathway involved the acylation of arylhydrazines with methyl malonyl chloride, followed by cyclization of the resulting hydrazides with tert-butoxy-bis(dimethylamino)methane.[1]
Caption: Synthetic workflow for 3-hydroxy pyrazole isomers.
Experimental Protocol for PfDHODH Inhibition Assay
The following is a summary of the experimental protocol used to determine the PfDHODH inhibitory activity of the pyrazole isomers.
-
Enzyme and Substrates : Recombinant P. falciparum dihydroorotate dehydrogenase was used. The substrates were dihydroorotate and decylubiquinone.
-
Assay Buffer : The assay was performed in a buffer containing 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 0.05% Tween-20, and 10% glycerol.
-
Reaction : The enzyme was pre-incubated with the test compounds (dissolved in DMSO) for 15 minutes at room temperature. The reaction was initiated by the addition of dihydroorotate and decylubiquinone.
-
Detection : The reduction of decylubiquinone was monitored by the decrease in absorbance at 280 nm.
-
Data Analysis : The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Signaling Pathway Context
Plasmodium falciparum dihydroorotate dehydrogenase is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA, RNA, and phospholipids in the parasite. Unlike humans, who can salvage pyrimidines from their host, P. falciparum is primarily dependent on this de novo pathway, making PfDHODH an attractive drug target. Inhibition of this enzyme disrupts the parasite's ability to replicate and survive.
Caption: The role of PfDHODH in the pyrimidine biosynthesis pathway.
References
Assessing the Drug-Resistance Profile of Pyrazole-Based Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in the development of kinase inhibitors, with numerous compounds targeting a wide array of kinases implicated in cancer and other diseases.[1][2][3] However, the emergence of drug resistance remains a critical obstacle in the clinical application of these targeted therapies. This guide provides a comparative assessment of the drug-resistance profiles of various pyrazole-based kinase inhibitors, supported by experimental data and detailed protocols to aid in the evaluation of novel and existing compounds.
Comparative Efficacy of Pyrazole-Based Inhibitors
The following tables summarize the in vitro inhibitory activities (IC50 values) of selected pyrazole-based compounds against various kinases and cancer cell lines. This data is essential for structure-activity relationship (SAR) studies and for prioritizing lead compounds for further development.[1][4]
| Compound | Target Kinase(s) | IC50 (nM) - Kinase | Target Cell Line | IC50 (µM) - Cell Line | Reference |
| Afuresertib (GSK2110183) | Akt1 | 0.08 (Ki) | HCT116 (Colon) | 0.95 | [1][4] |
| Ruxolitinib | JAK1 / JAK2 | ~3 | - | - | [5] |
| AT9283 | Aurora A / Aurora B, JAK2, Abl(T315I) | ~3 (Aurora A/B) | HCT116 (Colon) | Not Specified | [5] |
| Encorafenib | BRAF | - | - | - | |
| Compound 6 (Li et al.) | Aurora A | 160 | HCT116 (Colon) | 0.39 | [4] |
| MCF-7 (Breast) | 0.46 | [4] | |||
| Compound 10 (Bcr-Abl inhibitor) | Bcr-Abl | 14.2 | K562 (Leukemia) | 0.27 | [4] |
| Compound 22 (CDK inhibitor) | CDK2, CDK5 | 24 (CDK2), 23 (CDK5) | Multiple | 0.411-2.77 | [4] |
| Golidocitinib (AZD4205) | JAK1 | - | T lymphoma cells | - | [2] |
| Pexmetinib | p38 MAPK, Tie-2 | - | Myeloma/Leukemia xenografts | - | [2] |
| Compound 4 (CDK2 inhibitor, El-Gamal et al.) | CDK2/cyclin A2 | 3820 | HCT-116 | - | [6][7] |
| Compound 9 (CDK2 inhibitor, El-Gamal et al.) | CDK2/cyclin A2 | 960 | HCT-116 | - | [6][7] |
Mechanisms of Resistance to Pyrazole-Based Kinase Inhibitors
Drug resistance to kinase inhibitors, including those with a pyrazole core, can arise through various mechanisms, broadly categorized as on-target alterations or the activation of bypass signaling pathways.
On-Target Mechanisms:
-
Secondary Mutations: Mutations in the kinase's ATP-binding pocket can reduce the inhibitor's binding affinity.
-
Gene Amplification: Increased expression of the target kinase can overcome the inhibitory effect of the drug.
-
Alternative Splicing: Splice variants of the target kinase may exhibit reduced sensitivity to inhibitors.[8]
Off-Target Mechanisms (Bypass Pathways):
-
MAPK Pathway Reactivation: Activation of upstream (e.g., NRAS mutations) or downstream components of the MAPK pathway can bypass the inhibited kinase.[9][10]
-
Activation of Parallel Signaling Pathways: Upregulation of alternative survival pathways, such as the PI3K/AKT pathway, is a common resistance mechanism.[10][11] This can be triggered by loss of tumor suppressors like PTEN.[9][10]
-
Phenotype Switching: Cancer cells can undergo epithelial-to-mesenchymal transition (EMT), leading to a more invasive and drug-resistant phenotype.[11]
Experimental Protocols for Assessing Drug Resistance
Standardized and detailed experimental protocols are crucial for the reliable evaluation of drug resistance. Below are methodologies for key assays.
In Vitro Kinase Inhibition Assay (ADP-Glo™)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase by quantifying the amount of ADP produced.[1][5][12]
Materials:
-
Recombinant Kinase
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Kinase Assay Buffer
-
Test Compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates (white, flat-bottom)
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the pyrazole-based test compounds in DMSO.
-
Add diluted test compounds, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.
-
Add the kinase enzyme solution to all assay wells.
-
Incubate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.[1]
-
Initiate the kinase reaction by adding a mixture of ATP and the specific substrate to each well. The final ATP concentration should be close to the Km value for the kinase.
-
Incubate the reaction for 30-60 minutes at 30°C.[1]
-
Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader. The signal is inversely proportional to kinase inhibition.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.[1]
Cell Viability Assay (MTT/MTS or CCK-8)
This assay determines the effect of a compound on the viability and proliferation of cancer cells.[13]
Materials:
-
Drug-sensitive and resistant cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Pyrazole-based test compounds
-
MTT, MTS, or CCK-8 reagent
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treat the cells with serial dilutions of the pyrazole compounds. Include vehicle control (DMSO) and untreated control wells.
-
Incubate for 48-72 hours.
-
Add the viability reagent (MTT, MTS, or CCK-8) to each well and incubate for 1-4 hours.
-
If using MTT, add DMSO to dissolve the formazan crystals.[13]
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 value.[13]
Western Blot Analysis
Western blotting is used to assess the phosphorylation status of the target kinase and downstream signaling proteins, providing insight into the inhibitor's mechanism of action and potential resistance pathways.[1][14]
Materials:
-
Drug-sensitive and resistant cancer cell lines
-
Pyrazole-based test compounds
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., for phosphorylated and total forms of the target kinase and downstream effectors like Akt, ERK)
-
Secondary antibodies conjugated to HRP
-
PVDF or nitrocellulose membranes
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat cells with the pyrazole inhibitor for a specified time.
-
Lyse the cells and quantify the protein concentration.[13]
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.[1]
-
Capture the signal using an imaging system and analyze band intensities to determine the effect of the inhibitor on protein phosphorylation.
-
Normalize to a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[1]
Visualizing Signaling Pathways and Experimental Workflows
BRAF/MEK/ERK Signaling Pathway and Resistance Mechanisms
Caption: BRAF signaling and mechanisms of resistance to pyrazole-based inhibitors.
General Experimental Workflow for Assessing Drug Resistance
Caption: Workflow for evaluating the resistance profile of pyrazole inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06500J [pubs.rsc.org]
- 7. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Resistance to BRAF inhibitors: Unraveling mechanisms and future treatment options - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to Pyrazole Synthesis: Established Protocols vs. Novel Methodologies
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, appearing in numerous therapeutic agents.[1][2][3] The continual evolution of synthetic methodologies offers researchers a panoply of options for constructing this vital heterocyclic scaffold. This guide provides an objective comparison of established pyrazole synthesis protocols against more recent, innovative methods, supported by experimental data to inform strategic synthetic planning.
Established Method: The Knorr Pyrazole Synthesis
First reported in 1883, the Knorr synthesis remains a widely utilized and robust method for pyrazole formation.[4][5][6] The classical approach involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic or thermal conditions.[5][7]
General Reaction Scheme:
-
Reactants: 1,3-Dicarbonyl Compound, Hydrazine/Substituted Hydrazine
-
Conditions: Typically reflux in a protic solvent (e.g., ethanol, acetic acid)[8]
-
Products: Substituted Pyrazoles
Newer Pyrazole Synthesis Methodologies
In recent years, a multitude of novel strategies for pyrazole synthesis have emerged, often focusing on improving efficiency, sustainability ("green chemistry"), and access to diverse substitution patterns. These methods frequently employ advanced catalytic systems, alternative energy sources, or multicomponent reaction designs.[1][9]
Key Areas of Innovation:
-
Microwave-Assisted Synthesis: Utilizes microwave irradiation to dramatically reduce reaction times and often improve yields.[10][11]
-
Multicomponent Reactions (MCRs): Combine three or more starting materials in a one-pot procedure to construct complex pyrazoles with high atom economy.[12]
-
Nano-Catalysis: Employs nanoparticle-based catalysts (e.g., nano-ZnO) to enhance reaction rates and facilitate catalyst recovery and reuse.[1][3]
-
1,3-Dipolar Cycloadditions: A powerful method for constructing the pyrazole ring with high regioselectivity, often using diazo compounds or their precursors.[3][6][13]
-
Green Chemistry Approaches: Focus on the use of environmentally benign solvents like water, solvent-free conditions, and safer reagents.[9][10]
Quantitative Data Comparison
The following table summarizes key performance indicators for selected established and newer pyrazole synthesis methods, providing a basis for direct comparison.
| Method | Catalyst/Conditions | Substrates | Yield (%) | Reaction Time | Key Advantages |
| Established Method | |||||
| Knorr Synthesis (Conventional) | Acetic acid, reflux in ethanol | Ethyl acetoacetate, Phenylhydrazine | High | 1-2 hours | Well-established, readily available starting materials.[5][8] |
| Newer Methods | |||||
| Nano-Catalyzed Synthesis | Nano-ZnO, controlled conditions | Ethyl acetoacetate, Phenylhydrazine | up to 95 | Short | High yields, short reaction times, environmentally friendly catalyst.[1][3] |
| Microwave-Assisted "One-Pot" | K₂CO₃, DMF, 130 °C | α,β-unsaturated ketone, p-toluenesulfonhydrazide | High | Short | Rapid, high yields, solvent-free or minimal solvent conditions.[10] |
| Silver-Catalyzed Synthesis | AgOTf (1 mol%), room temperature | Trifluoromethylated ynones, Aryl/alkyl hydrazines | up to 99 | 1 hour | High yields and regioselectivity under mild conditions.[1] |
| Iodine-Catalyzed Multicomponent | Molecular iodine, K₂HPO₄·3H₂O | Sulfonyl hydrazines, 1,3-dicarbonyl compounds, Sodium sulfite | High | - | One-pot synthesis of functionalized pyrazoles.[12] |
| Aqueous Synthesis (MCR) | Cetyltrimethylammonium bromide (CTAB), water | Arylaldehydes, Ethyl acetoacetate, Hydrazine | - | - | Environmentally friendly, uses water as a solvent.[9] |
Experimental Protocols
Protocol 1: Established Knorr Pyrazole Synthesis
This protocol outlines the synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one from ethyl acetoacetate and phenylhydrazine.[5]
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Glacial acetic acid
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve ethyl acetoacetate (1.0 equivalent) in ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Slowly add phenylhydrazine (1.0 equivalent) to the solution. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux for 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.
-
The crude product can be purified by recrystallization from ethanol.
Protocol 2: Newer Microwave-Assisted "One-Pot" Synthesis
This protocol describes a microwave-mediated one-pot synthesis of 3,5-disubstituted-1H-pyrazoles from an α,β-unsaturated ketone and p-toluenesulfonhydrazide.[10]
Materials:
-
α,β-unsaturated ketone (e.g., trans-chalcone)
-
p-toluenesulfonhydrazide
-
Potassium carbonate (K₂CO₃)
-
N,N-dimethylformamide (DMF)
Procedure:
-
In a microwave-safe reaction vessel, mix the α,β-unsaturated ketone (1.0 equivalent) with a stoichiometric amount of p-toluenesulfonhydrazide.
-
Add potassium carbonate (2.0 equivalents) and a minimal amount of DMF.
-
Place the reaction vessel in a microwave reactor and irradiate at 130 °C for the optimized reaction time (typically short).
-
After cooling, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
Visualizing the Benchmarking Workflow
The following diagram illustrates the logical workflow for comparing different pyrazole synthesis methodologies, from initial substrate selection to final product analysis and comparison.
Caption: Workflow for benchmarking pyrazole synthesis methods.
References
- 1. mdpi.com [mdpi.com]
- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. jk-sci.com [jk-sci.com]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. thieme-connect.com [thieme-connect.com]
- 10. mdpi.com [mdpi.com]
- 11. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Cytotoxicity of Novel Pyrazole Derivatives: A Comparative Guide for Cancer Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of various novel pyrazole derivatives against several cancer cell lines. The information is supported by experimental data from recent studies, with detailed methodologies and visual representations of key cellular processes.
Introduction
Pyrazole derivatives have emerged as a promising class of heterocyclic compounds in anticancer drug discovery due to their diverse pharmacological activities.[1] Their structural versatility allows for modifications that can enhance their efficacy and selectivity against various cancer cell types. This guide summarizes recent findings on the cytotoxic effects of newly synthesized pyrazole derivatives, providing a comparative analysis of their potency and cellular mechanisms of action.
Data Presentation: Cytotoxicity of Pyrazole Derivatives (IC50 Values)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various novel pyrazole derivatives against a panel of human cancer cell lines. The IC50 value represents the concentration of a compound that is required for 50% inhibition of cell growth. Lower IC50 values indicate higher cytotoxic potency.
| Pyrazole Derivative Class/Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 1-Aryl-1H-pyrazole-fused curcumin analogs | |||
| Compound 12 | MDA-MB-231 (Breast) | 16.13 | [1] |
| HepG2 (Liver) | 3.64 | [1] | |
| Compound 13 | MDA-MB-231 (Breast) | 10.21 | [1] |
| HepG2 (Liver) | 4.18 | [1] | |
| Compound 14 | MDA-MB-231 (Breast) | 8.75 | [1] |
| HepG2 (Liver) | 5.26 | [1] | |
| Indole-pyrazole hybrids | |||
| Compound 33 | HCT116 (Colon) | <23.7 | [1] |
| MCF7 (Breast) | <23.7 | [1] | |
| HepG2 (Liver) | <23.7 | [1] | |
| A549 (Lung) | <23.7 | [1] | |
| Compound 34 | HCT116 (Colon) | <23.7 | [1] |
| MCF7 (Breast) | <23.7 | [1] | |
| HepG2 (Liver) | <23.7 | [1] | |
| A549 (Lung) | <23.7 | [1] | |
| Pyrazolo[1,5-a]pyrimidine analogs | |||
| Compound 8 | HeLa (Cervical) | 0.0248 (avg) | [1] |
| MCF7 (Breast) | 0.0248 (avg) | [1] | |
| A549 (Lung) | 0.0248 (avg) | [1] | |
| HCT116 (Colon) | 0.0248 (avg) | [1] | |
| Compound 9 | HeLa (Cervical) | 0.028 (avg) | [1] |
| MCF7 (Breast) | 0.028 (avg) | [1] | |
| A549 (Lung) | 0.028 (avg) | [1] | |
| HCT116 (Colon) | 0.028 (avg) | [1] | |
| 1H-Pyrazolo[3,4-d]pyrimidine derivative | |||
| Compound 24 | A549 (Lung) | 8.21 | [1] |
| HCT116 (Colon) | 19.56 | [1] | |
| Pyrazole Methyl Ester | |||
| Compound 5b | K562 (Leukemia) | 0.021 | [2] |
| MCF-7 (Breast) | 1.7 | [2] | |
| A549 (Lung) | 0.69 | [2] | |
| Pyrazole Cyano Derivative | |||
| Compound 5e | K562 (Leukemia) | Potent | [2] |
| MCF-7 (Breast) | Potent | [2] | |
| A549 (Lung) | Potent | [2] | |
| Pyrazole-based Chalcone Hybrids | |||
| MS7 | OSCC cell lines (Oral) | Highly selective | [3] |
| MS8 | OSCC cell lines (Oral) | Highly selective | [3] |
| 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine | |||
| Compound 5 | HepG2 (Liver) | 13.14 | [4] |
| MCF-7 (Breast) | 8.03 | [4] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the referenced studies for determining the cytotoxicity of pyrazole derivatives.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][6]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5][6] The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[7]
-
Compound Treatment: The cells are then treated with various concentrations of the pyrazole derivatives and incubated for a specified period (e.g., 48 or 72 hours). Control wells with untreated cells and a vehicle control (e.g., DMSO) are also included.
-
MTT Addition: Following the treatment period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours.[8]
-
Formazan Solubilization: After the incubation with MTT, the medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.[5]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[5][8]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined from the dose-response curve.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of total cellular protein content.[1][9][10]
Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass, and thus to the number of cells.[11]
Procedure:
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in a 96-well plate and treated with the test compounds.
-
Cell Fixation: After the treatment period, the cells are fixed by adding cold trichloroacetic acid (TCA) to each well and incubating at 4°C for 1 hour.[1]
-
Staining: The plates are washed with water and air-dried. An SRB solution (typically 0.4% in 1% acetic acid) is then added to each well and incubated at room temperature for 30 minutes.[1]
-
Washing: Unbound SRB is removed by washing the plates with 1% acetic acid.[1]
-
Dye Solubilization: The protein-bound dye is solubilized by adding a 10 mM Tris base solution to each well.[1][10]
-
Absorbance Measurement: The absorbance is measured at a wavelength of approximately 510-540 nm using a microplate reader.[1]
-
Data Analysis: The IC50 values are calculated from the dose-response curves generated from the absorbance data.
Signaling Pathways and Mechanisms of Action
Several novel pyrazole derivatives exert their cytotoxic effects by targeting key cellular pathways involved in cancer cell proliferation and survival. The following diagrams illustrate two of the prominent mechanisms of action identified in recent studies.
Inhibition of Tubulin Polymerization
Certain pyrazole derivatives have been shown to inhibit the polymerization of tubulin, a critical component of the cytoskeleton.[1][2] This disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis (programmed cell death).
Inhibition of Cyclin-Dependent Kinase 2 (CDK2)
Other pyrazole derivatives have been identified as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[1] By inhibiting CDK2, these compounds can halt the progression of the cell cycle, particularly at the G1/S transition, thereby preventing cancer cell proliferation.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Sulforhodamine B (SRB)-based cytotoxicity assay [bio-protocol.org]
- 3. elgenelim.com [elgenelim.com]
- 4. Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 10. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid: A Guide for Laboratory Professionals
The proper disposal of 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid is crucial for maintaining laboratory safety and environmental compliance. As a member of the pyrazole derivative family, this compound should be handled as hazardous chemical waste.[1] Adherence to institutional and local regulations is paramount, and consultation with your organization's Environmental Health and Safety (EHS) department is the first and most critical step.[2] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste streams.[1][3]
Immediate Safety and Handling for Disposal
Before beginning any disposal-related activities, ensure appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat.[4][5] All handling should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[4][6]
Step-by-Step Disposal Protocol
-
Waste Collection (Solid Form):
-
Collect any unused or contaminated solid this compound in a designated, chemically compatible, and sealable waste container.[2]
-
Any materials that have come into direct contact with the compound, such as weighing paper, contaminated gloves, or absorbent pads, must also be placed in this container.[2]
-
-
Waste Collection (Solutions):
-
If the compound is in a solution, it should be collected in a compatible, sealed container intended for hazardous liquid waste.
-
Where possible, avoid mixing this waste with other waste streams, particularly halogenated solvents, unless explicitly permitted by your EHS department.[1]
-
-
Container Labeling:
-
The waste container must be clearly and accurately labeled.[1] The label should include:
-
The words "Hazardous Waste."[1]
-
The full chemical name: "this compound."
-
An accurate list of all constituents and their approximate concentrations if in a solution.[1]
-
Appropriate hazard warnings (e.g., "Harmful," "Irritant").[2]
-
The date when waste accumulation began.[1]
-
The name of the principal investigator and the laboratory location.[1]
-
-
-
Storage:
-
Empty Container Decontamination:
-
Empty containers that held the compound must be decontaminated by rinsing them at least three times with a suitable solvent.[1]
-
The first rinseate is considered hazardous waste and must be collected and disposed of accordingly.[1] Subsequent rinseates may also need to be collected, depending on institutional policies.
-
-
Arranging for Final Disposal:
Summary of Safety and Disposal Parameters
| Parameter | Guideline | Citations |
| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, lab coat. | [4][5] |
| Handling Area | Well-ventilated area or chemical fume hood. | [4][6] |
| Disposal Method | Treat as hazardous waste; professional disposal via high-temperature incineration is recommended. | [1][2] |
| Solid Waste Container | Clearly labeled, sealable, and chemically compatible. | [2] |
| Liquid Waste Container | Compatible, sealed container for hazardous liquid waste. | [1] |
| Prohibited Disposal Routes | Do not dispose of in drains or regular trash. | [1][3][7] |
| Storage of Waste | Designated, well-ventilated hazardous waste accumulation area. | [1][2] |
| Incompatible Materials | Strong oxidizing agents, acids, bases. | [6][7] |
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and operational procedures for the handling and disposal of 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound is classified with the GHS hazard statement H317, indicating it may cause an allergic skin reaction.[1] Therefore, minimizing exposure through appropriate PPE is mandatory. While the compound itself is the primary concern, any solvents used for solutions should also be considered in the overall risk assessment.
Table 1: Required Personal Protective Equipment (PPE)
| Hazard Category | Required PPE |
| Skin Contact | Lab Coat: A chemical-resistant lab coat must be worn and kept fully buttoned. Gloves: Chemical-resistant nitrile or butyl rubber gloves are required.[2][3] Always inspect gloves before use and replace them immediately if contaminated or damaged. Footwear: Fully enclosed shoes are mandatory. |
| Eye Contact | Safety Glasses/Goggles: Wear chemical splash goggles that conform to ANSI Z87.1 standards. Face Shield: A face shield worn over safety goggles is recommended when handling significant quantities of the powder or when there is a risk of splashing. |
| Inhalation of Powder | Ventilation: All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust inhalation. Respiratory Protection: If engineering controls are insufficient, a NIOSH-approved respirator appropriate for fine dust is necessary. |
| General Handling | Hand Washing: Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in laboratory areas. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for minimizing risk.
2.1 Preparation and Engineering Controls
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood.
-
Ventilation Check: Ensure the chemical fume hood is functioning correctly before commencing any work.
-
Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, glassware, and appropriately labeled waste containers, before handling the chemical.
-
Air and Light Sensitivity: While specific data is not available for this compound, similar heterocyclic compounds can be sensitive to air and light.[4] It is prudent to store the compound in a tightly sealed, opaque container in a cool, dry, and dark place, preferably under an inert atmosphere.[4][5]
2.2 Donning PPE
-
Put on all required PPE as detailed in Table 1, ensuring a proper fit.
2.3 Handling the Solid Compound
-
Carefully transfer the required amount of the powdered compound from its storage container to a weigh boat or appropriate vessel within the fume hood.
-
Avoid creating dust. If any fine powder is generated, it should be contained within the fume hood.
-
Close the primary container tightly immediately after use.
2.4 Post-Handling Procedures
-
Decontamination: Clean all contaminated surfaces and equipment. For minor powder spills, gently wipe with a damp paper towel to avoid aerosolizing the dust, and dispose of the towel as solid chemical waste.[6][7]
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination (gloves first, then face shield/goggles, followed by the lab coat).
-
Waste Disposal: Dispose of all contaminated materials according to the disposal plan outlined below.
Disposal Plan
Proper segregation and disposal of chemical waste are critical for safety and environmental compliance.[8] Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[2][8]
3.1 Waste Segregation and Collection
-
Solid Waste:
-
Collect all disposable materials that have come into contact with this compound (e.g., gloves, weigh boats, contaminated paper towels) in a dedicated, clearly labeled hazardous waste container.[8]
-
The container should be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure lid.[8]
-
-
Liquid Waste:
3.2 Container Labeling
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a list of all components in a mixture with their approximate percentages.[8]
3.3 Storage and Disposal
-
Store sealed waste containers in a designated, well-ventilated chemical waste storage area, segregated from incompatible materials.[8]
-
Arrange for professional disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[8][9]
Experimental Workflow Diagram
The following diagram outlines the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal.
References
- 1. Best Chemical Resistant Gloves 2025 - SafetyGloves.co.uk [safetygloves.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. safetyvestsandmore.com [safetyvestsandmore.com]
- 4. ossila.com [ossila.com]
- 5. Safe handling and storage of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 6. ehs.ucsb.edu [ehs.ucsb.edu]
- 7. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
